Product packaging for (1-Benzyl-1H-indol-4-yl)methanamine(Cat. No.:CAS No. 1339884-59-1)

(1-Benzyl-1H-indol-4-yl)methanamine

Cat. No.: B1400010
CAS No.: 1339884-59-1
M. Wt: 236.31 g/mol
InChI Key: PCMQGRLAKLBYMW-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-indol-4-yl)methanamine (CAS 1339884-59-1) is a chemical compound with the molecular formula C16H16N2 and a molecular weight of 236.31 . This amine-functionalized indole derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel heterocyclic compounds . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and its ability to interact with multiple enzymes and receptors . The specific substitution pattern of this compound makes it a versatile intermediate for constructing potential therapeutic agents. Research indicates that analogous N-benzyl indole structures are key components in developing inhibitors for various biological targets. For instance, similar scaffolds have been utilized in the design of potent and selective Histone Deacetylase (HDAC) inhibitors, such as HDAC11, which is a potential target for treating neurological disorders like neuropathic pain . Furthermore, N-benzyl indole derivatives have been investigated as core structures in developing tyrosinase inhibitors, which have applications in treating skin pigmentation disorders and preventing food browning , and as high-affinity antagonists for nuclear receptors like PPARγ, a target for type-2 diabetes . The primary value of this compound lies in its use as a synthetic precursor for further chemical exploration and optimization in these and other research areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2 B1400010 (1-Benzyl-1H-indol-4-yl)methanamine CAS No. 1339884-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylindol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMQGRLAKLBYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (1-Benzyl-1H-indol-4-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (1-Benzyl-1H-indol-4-yl)methanamine, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines two primary retrosynthetic approaches, detailing the necessary experimental procedures, and presenting relevant quantitative data in a structured format.

Retrosynthetic Analysis

Two plausible synthetic routes have been devised based on a review of established chemical literature. Both pathways converge on the key intermediate, 1-Benzyl-1H-indole, followed by functionalization at the C4 position and subsequent transformation to the target aminomethyl group.

Pathway A proceeds via a nitrile intermediate, while Pathway B utilizes an aldehyde intermediate.

Retrosynthesis cluster_A Pathway A cluster_B Pathway B cluster_C Common Precursor Synthesis cluster_D Alternative Starting Material for Pathway A target This compound intermediate_A 1-Benzyl-1H-indole-4-carbonitrile target->intermediate_A Reduction intermediate_B 1-Benzyl-1H-indole-4-carbaldehyde target->intermediate_B Reductive Amination start_A 4-Cyanoindole intermediate_A->start_A N-Benzylation 4-Nitroindole 4-Nitroindole start_A->4-Nitroindole Multi-step start_B Indole-4-carbaldehyde intermediate_B->start_B N-Benzylation 2-Methyl-3-nitrobenzoic acid methyl ester 2-Methyl-3-nitrobenzoic acid methyl ester start_B->2-Methyl-3-nitrobenzoic acid methyl ester Multi-step

Figure 1: Retrosynthetic analysis for the synthesis of this compound.

Synthesis Pathway A: Via Nitrile Intermediate

This pathway commences with the synthesis of 4-cyanoindole, followed by N-benzylation and subsequent reduction of the nitrile to the desired amine.

Step 1: Synthesis of 4-Cyanoindole

The synthesis of 4-cyanoindole can be achieved from 4-nitroindole.[1] This involves a two-step process: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the cyano group.

Step 2: N-Benzylation of 4-Cyanoindole to yield 1-Benzyl-1H-indole-4-carbonitrile

The N-benzylation of 4-cyanoindole can be accomplished using benzyl bromide in the presence of a suitable base.

Experimental Protocol:

A solution of 4-cyanoindole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a base, for instance, sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents). To this mixture, benzyl bromide (1.1-1.2 equivalents) is added dropwise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Reactant/ReagentMolar RatioNotes
4-Cyanoindole1.0Starting material
Benzyl Bromide1.1 - 1.2Alkylating agent
Base (e.g., NaH, K2CO3)1.1 - 1.5Deprotonating agent
Solvent (e.g., DMF)-Anhydrous conditions recommended

Table 1: Reagents for the N-Benzylation of 4-Cyanoindole.

Step 3: Reduction of 1-Benzyl-1H-indole-4-carbonitrile

The final step involves the reduction of the nitrile group to the primary amine.

Experimental Protocol:

1-Benzyl-1H-indole-4-carbonitrile (1 equivalent) is dissolved in an appropriate solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, for example, lithium aluminum hydride (LiAlH4) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

ReagentMolar RatioNotes
1-Benzyl-1H-indole-4-carbonitrile1.0Substrate
Lithium Aluminum Hydride (LiAlH4)2.0 - 3.0Strong reducing agent
Solvent (e.g., THF, Diethyl Ether)-Anhydrous conditions are crucial

Table 2: Conditions for the reduction of the nitrile intermediate.

Synthesis Pathway B: Via Aldehyde Intermediate

This alternative route involves the preparation of indole-4-carbaldehyde, its N-benzylation, and a final reductive amination step.

Step 1: Synthesis of Indole-4-carbaldehyde

A multi-step synthesis starting from 2-methyl-3-nitrobenzoic acid methyl ester has been reported to produce indole-4-carbaldehyde with a purity of ≥98.0%.[2] The process involves reduction of the ester, oxidation to the aldehyde, protection of the aldehyde, and a subsequent condensation, reductive cyclization, and hydrolysis sequence.[2]

Step 2: N-Benzylation of Indole-4-carbaldehyde

The N-benzylation of indole-4-carbaldehyde is a well-established transformation. A general procedure is provided below.

Experimental Protocol:

To a solution of indole-4-carbaldehyde (1 equivalent) in DMF, a base such as potassium carbonate (K2CO3) (1.5-2.0 equivalents) is added. Benzyl bromide (1.1-1.2 equivalents) is then introduced, and the mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The work-up procedure is similar to that described for the N-benzylation of 4-cyanoindole.

Reactant/ReagentMolar RatioReference
Indole-4-carbaldehyde1.0[3]
Benzyl Bromide1.1 - 1.2[3]
Potassium Carbonate (K2CO3)1.5 - 2.0[4]
N,N-Dimethylformamide (DMF)-[4]

Table 3: Reagents for the synthesis of 1-Benzyl-1H-indole-4-carbaldehyde.

Step 3: Reductive Amination of 1-Benzyl-1H-indole-4-carbaldehyde

The final step is the conversion of the aldehyde to the amine. This can be achieved through reductive amination.

Experimental Protocol:

1-Benzyl-1H-indole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used for this transformation. The reaction is stirred at room temperature until the imine intermediate is fully reduced. The reaction is then quenched, and the product is extracted and purified.

ReagentRoleNotes
1-Benzyl-1H-indole-4-carbaldehydeSubstrate-
Ammonia Source (e.g., NH4OAc)Forms imine intermediateExcess is typically used
Reducing Agent (e.g., NaBH4)Reduces the imineAdded portion-wise
Solvent (e.g., Methanol)--

Table 4: General conditions for reductive amination.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the two proposed synthetic pathways.

Synthesis_Pathway_A start 4-Cyanoindole intermediate 1-Benzyl-1H-indole-4-carbonitrile start->intermediate N-Benzylation (Benzyl Bromide, Base) product This compound intermediate->product Reduction (e.g., LiAlH4)

Figure 2: Synthetic workflow for Pathway A.

Synthesis_Pathway_B start Indole-4-carbaldehyde intermediate 1-Benzyl-1H-indole-4-carbaldehyde start->intermediate N-Benzylation (Benzyl Bromide, Base) product This compound intermediate->product Reductive Amination (Ammonia source, Reducing agent)

Figure 3: Synthetic workflow for Pathway B.

Concluding Remarks

The synthesis of this compound can be effectively achieved through at least two reliable synthetic routes. The choice between Pathway A and Pathway B may depend on the availability of starting materials, scalability, and safety considerations associated with the reagents (e.g., LiAlH4). Both pathways utilize well-established chemical transformations, and the provided experimental guidelines offer a solid foundation for researchers to develop and optimize the synthesis of this target molecule for further investigation in drug discovery and development programs. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

In-depth Technical Guide: (1-Benzyl-1H-indol-4-yl)methanamine (CAS 1339884-59-1) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical overview of the chemical compound (1-Benzyl-1H-indol-4-yl)methanamine, identified by the CAS number 1339884-59-1. Despite a thorough search of scientific literature and chemical databases, it is crucial to note that detailed public information regarding the synthesis, pharmacological activity, mechanism of action, and quantitative experimental data for this specific molecule is exceedingly scarce. The primary sources of information are limited to chemical supplier catalogs, which confirm its basic chemical identity. This guide will present the available structural and basic physicochemical information and discuss the potential research avenues based on the broader class of substituted indoles.

Chemical Identity and Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic indole ring system, which is benzylated at the nitrogen atom (position 1) and features a methanamine group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1339884-59-1Chemical Supplier Catalogs
Molecular Formula C₁₆H₁₆N₂Chemical Supplier Catalogs
Molecular Weight 236.31 g/mol Chemical Supplier Catalogs
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C3=C2C=CC=C3)CNChemical Supplier Catalogs
InChI Key InChI=1S/C16H16N2/c1-2-4-10-15(9-1)12-18-13-8-17-11-7-3-5-14(11)16(13)18/h1-5,7-10,13H,6,12H2,(H2,17)Chemical Supplier Catalogs

Note: The data presented in this table is based on information available from chemical suppliers and has not been independently verified through experimental studies.

Synthesis

  • N-Benzylation of a 4-substituted indole: Starting with a suitable 4-substituted indole, such as 4-cyano-1H-indole or 4-nitro-1H-indole, the indole nitrogen can be benzylated using a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Functional group transformation: The substituent at the 4-position would then be converted to a methanamine group. For example, a cyano group could be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). A nitro group could be reduced to an amino group, followed by a subsequent conversion to the methanamine.

Logical Relationship: Plausible Synthetic Approach

G A 4-Substituted-1H-indole (e.g., 4-cyano-1H-indole) B N-Benzylation (Benzyl halide, Base) A->B C 1-Benzyl-4-substituted-1H-indole B->C D Reduction of Substituent (e.g., LiAlH₄ for cyano group) C->D E This compound D->E

Caption: A potential synthetic pathway for this compound.

Biological Activity and Potential Applications

There is no specific biological activity or pharmacological data reported for this compound in published scientific literature. The indole scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of indole are known to interact with various biological targets, including:

  • Serotonin (5-HT) receptors: The structural similarity of the indole ring to serotonin makes it a common core for 5-HT receptor agonists and antagonists.

  • Dopamine receptors: Certain indole derivatives have shown affinity for dopamine receptors.

  • Enzyme inhibition: The indole nucleus can serve as a scaffold for the design of inhibitors for various enzymes.

  • Antimicrobial and antiviral agents: Many natural and synthetic indole-containing compounds exhibit antimicrobial and antiviral properties.

Given the lack of specific data, the biological activity of this compound remains speculative and would require experimental investigation.

Experimental Protocols

As no experimental studies involving this compound have been found in the public domain, this section provides a generalized workflow for the initial screening of a novel compound with this type of structure.

Experimental Workflow: Preliminary Biological Screening

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis and Hit Identification A Synthesize or Procure This compound B Characterize and Confirm Purity (NMR, MS, HPLC) A->B C Prepare Stock Solutions B->C D Primary Target Binding Assays (e.g., Radioligand binding for GPCRs) C->D F Enzyme Inhibition Assays C->F G Cytotoxicity Assays (e.g., MTT, LDH) C->G E Functional Assays (e.g., cAMP, Calcium flux) D->E I Determine IC50/EC50/Ki values E->I F->I H Cellular Target Engagement Assays G->H H->I J Identify Potential 'Hits' for further study I->J

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.

Signaling Pathways

Without any experimental data, it is impossible to depict a specific signaling pathway modulated by this compound. If future research were to identify this compound as, for example, a serotonin receptor agonist, a diagram of the corresponding G-protein coupled receptor (GPCR) signaling cascade could be constructed.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant dearth of public scientific information. Its structural features, particularly the indole core, suggest potential for biological activity. However, without experimental data, any discussion of its pharmacology or mechanism of action is purely speculative.

Future research on this compound would need to begin with:

  • Development and publication of a robust synthetic method.

  • A broad, unbiased screening campaign to identify potential biological targets.

  • In-depth pharmacological characterization of any confirmed activities.

This guide serves to highlight the current knowledge gap for this compound and provides a framework for how such a compound might be approached in a drug discovery and development context. Researchers interested in this molecule should be prepared to undertake foundational research to elucidate its chemical and biological properties.

An In-depth Technical Guide on the Structure Elucidation of (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of (1-Benzyl-1H-indol-4-yl)methanamine. The document details experimental protocols for its characterization and presents available data in a structured format.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active natural products and synthetic compounds. The introduction of a benzyl group at the N1 position and a methanamine group at the C4 position can significantly influence the molecule's physicochemical properties and biological activity. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
CAS Number 1339884-59-1ChemSrc[1]
Molecular Formula C₁₆H₁₆N₂ChemSrc[1]
Molecular Weight 236.31 g/mol ChemSrc[1]
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Solubility Not specified-

Structural Elucidation Data

While specific analytical data for this compound is available from commercial suppliers such as BLDpharm, it is not publicly detailed.[2] This section outlines the expected data from standard analytical techniques used for the structural confirmation of this molecule. Representative data for a closely related compound, 4-aminoindole, is provided for comparative purposes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the chemical structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl rings, the benzylic methylene protons, and the aminomethyl protons. The chemical shifts and coupling constants of these protons would confirm their connectivity.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the indole and benzyl ring structures and the presence of the methylene and aminomethyl groups.

Table 2: Representative ¹H NMR Data for 4-Aminoindole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, confirming the elemental composition (C₁₆H₁₆N₂).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses, such as the benzyl group or parts of the indole ring, which would further support the proposed structure.

Table 3: Expected Mass Spectrometry Data

TechniqueExpected Value
[M+H]⁺ (Calculated) 237.1386
Major Fragments Loss of benzyl (C₇H₇), loss of aminomethyl (CH₄N)

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of this compound, based on established methods for similar indole derivatives.

4.1. Synthesis

A plausible synthetic route to this compound involves the N-benzylation of a suitable 4-substituted indole precursor.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction of Nitrile 4-Cyanoindole 4-Cyanoindole N-Benzyl-4-cyanoindole N-Benzyl-4-cyanoindole 4-Cyanoindole->N-Benzyl-4-cyanoindole  Benzyl bromide,  Base (e.g., NaH or K₂CO₃),  Solvent (e.g., DMF) Base Base Benzyl_bromide Benzyl_bromide Target_compound This compound N-Benzyl-4-cyanoindole->Target_compound  Reducing agent  (e.g., LiAlH₄ or H₂/Raney Ni),  Solvent (e.g., THF or Ethanol) Reducing_agent Reducing_agent

Caption: A two-step synthetic pathway to the target compound.

Protocol for N-Benzylation of 4-Cyanoindole:

  • To a solution of 4-cyanoindole in an appropriate solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction of N-Benzyl-4-cyanoindole:

  • To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF, add a solution of N-benzyl-4-cyanoindole in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization.

4.2. Characterization Methods

Workflow for Structural Characterization

G Crude_Product Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound NMR NMR Pure_Compound->NMR MS MS Pure_Compound->MS FTIR FTIR Pure_Compound->FTIR Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Workflow for the purification and structural analysis.

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry: Analyze the purified compound using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to obtain the mass-to-charge ratio of the molecular ion and its fragments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum of the compound to identify characteristic functional group vibrations, such as N-H stretches of the amine and C-H and C=C stretches of the aromatic rings.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the indole nucleus and the 1-benzyl substitution are present in many compounds with significant pharmacological properties.

5.1. Known Activities of Related Compounds

Derivatives of 1-benzyl-indole have been investigated for various biological activities, including:

  • Anticancer Activity: Some 1-benzyl-indole derivatives have shown potent efficacy against cancer cell lines.[3][4]

  • Antimicrobial Activity: Indole derivatives are known to possess broad-spectrum antimicrobial properties.[3][5][6]

  • Enzyme Inhibition: Certain 1-benzylindoles have been identified as inhibitors of enzymes such as cytosolic phospholipase A2α (cPLA2α).[7]

5.2. Potential Signaling Pathway Involvement

Indole and its derivatives are known to act as signaling molecules that can modulate various cellular pathways. Two key receptors that are often targeted by indole compounds are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[2][8]

Signaling Pathway of Indole Compounds via AhR and PXR

G cluster_0 Cytoplasm cluster_1 Nucleus Indole_Compound Indole Compound AhR_complex AhR-Hsp90-XAP2 Indole_Compound->AhR_complex Binds PXR PXR Indole_Compound->PXR Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes with ARNT PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocates & Dimerizes with RXR Gene_Expression Target Gene Expression AhR_ARNT->Gene_Expression PXR_RXR->Gene_Expression

References

An In-depth Technical Guide on the Mechanism of Action of (1-Benzyl-1H-indol-4-yl)methanamine and its Analogs as Thyroid Hormone Receptor β Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of (1-Benzyl-1H-indol-4-yl)methanamine and its closely related analogs as potent and selective agonists of the Thyroid Hormone Receptor β (TRβ). The primary mechanism of these compounds involves binding to and activating TRβ, a nuclear receptor predominantly expressed in the liver. This activation leads to the modulation of target gene expression, resulting in a desirable therapeutic profile for the treatment of dyslipidemia. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways and experimental workflows. The information presented is primarily derived from the seminal work of Takahashi et al. in their 2014 publication in Bioorganic & Medicinal Chemistry, which established this class of compounds as promising TRβ agonists.[1][2]

Core Mechanism of Action: Selective TRβ Agonism

This compound and its analogs exert their pharmacological effects through selective agonism of the Thyroid Hormone Receptor β (TRβ). TRβ is a key regulator of cholesterol and triglyceride metabolism in the liver. Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcriptional activation of target genes involved in lipid metabolism. This targeted action in the liver is crucial for the therapeutic efficacy of these compounds in lowering plasma cholesterol levels with a reduced risk of the adverse effects associated with non-selective thyroid hormone receptor activation, such as cardiac effects mediated by the TRα isoform.[1][2]

Signaling Pathway

The binding of a this compound analog to the ligand-binding domain of TRβ initiates a cascade of molecular events culminating in the regulation of gene expression. The simplified signaling pathway is depicted below.

TR_Beta_Signaling_Pathway cluster_nucleus Nucleus Ligand This compound Analog TRb_RXR TRβ/RXR Heterodimer Ligand->TRb_RXR Binding & Activation Coactivators Coactivator Proteins TRb_RXR->Coactivators Recruitment TRE Thyroid Hormone Response Element (TRE) TRb_RXR->TRE Binding Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Production Proteins Proteins Involved in Lipid Metabolism mRNA->Proteins Translation

Figure 1: TRβ Signaling Pathway Activation

Quantitative Biological Data

The biological activity of the 1-benzyl-4-aminoindole-based TRβ agonists was evaluated through a series of in vitro and in vivo assays. The data presented below is a summary of the findings for key compounds from the study by Takahashi et al. (2014). While the exact data for "this compound" is not explicitly detailed in the primary publication's abstract, the following tables represent the activity of closely related and optimized analogs.

In Vitro TRβ Agonist Activity

The potency of the compounds as TRβ agonists was determined using a coactivator recruitment assay.

CompoundTRβ EC50 (nM)
Analog 11b' 1.2
Analog 11c' 0.8
T3 (Control) 1.0
Table 1: In Vitro TRβ Agonist Potency
In Vivo Cholesterol-Lowering Efficacy

The cholesterol-lowering effects were assessed in a rat model of dyslipidemia.

CompoundDose (mg/kg/day)% Reduction in Total Cholesterol
Analog 11b' 345%
Analog 11c' 150%
Table 2: In Vivo Cholesterol-Lowering Effects in Rats

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound analogs.

TRβ Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the TRβ ligand-binding domain (LBD) and a coactivator peptide.

Coactivator_Recruitment_Assay_Workflow Start Start Plate_Preparation Prepare 384-well assay plate Start->Plate_Preparation Compound_Addition Add test compounds (serial dilutions in DMSO) Plate_Preparation->Compound_Addition Reagent_Mix Prepare master mix: - TRβ-LBD-GST - Europium-labeled anti-GST antibody - Biotinylated coactivator peptide - APC-labeled streptavidin Compound_Addition->Reagent_Mix Incubation Add master mix to wells and incubate at room temperature Reagent_Mix->Incubation Detection Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal Incubation->Detection Data_Analysis Calculate EC50 values Detection->Data_Analysis End End Data_Analysis->End

Figure 2: TRβ Coactivator Recruitment Assay Workflow

Methodology:

  • Plate Preparation: A 384-well low-volume black plate is used.

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Reagent Preparation: A master mix containing the TRβ ligand-binding domain fused to glutathione S-transferase (TRβ-LBD-GST), a Europium-labeled anti-GST antibody, a biotinylated coactivator peptide (e.g., from SRC-1), and allophycocyanin (APC)-labeled streptavidin is prepared in assay buffer.

  • Assay Procedure: The test compound dilutions are added to the wells, followed by the addition of the master mix. The plate is incubated at room temperature for 1-2 hours to allow for binding equilibrium.

  • Detection: The TR-FRET signal is read on a suitable plate reader. Excitation of Europium leads to energy transfer to APC if the coactivator peptide is in close proximity to the TRβ-LBD, which occurs upon agonist binding.

  • Data Analysis: The TR-FRET ratio is plotted against the compound concentration, and the EC50 values are determined using a four-parameter logistic fit.

In Vivo Cholesterol-Lowering Assay in a Rat Model

This protocol describes the evaluation of the cholesterol-lowering efficacy of the compounds in a diet-induced hypercholesterolemic rat model.

In_Vivo_Cholesterol_Assay_Workflow Start Start Animal_Acclimation Acclimation of Sprague-Dawley rats (1 week) Start->Animal_Acclimation Diet_Induction Induction of hypercholesterolemia (High-fat, high-cholesterol diet for 2 weeks) Animal_Acclimation->Diet_Induction Group_Allocation Random allocation of rats into treatment and control groups Diet_Induction->Group_Allocation Treatment Daily oral administration of test compounds or vehicle for 2-4 weeks Group_Allocation->Treatment Blood_Sampling Collection of blood samples at baseline and at the end of the study Treatment->Blood_Sampling Biochemical_Analysis Measurement of plasma total cholesterol, LDL-C, HDL-C, and triglycerides Blood_Sampling->Biochemical_Analysis Data_Analysis Statistical analysis of lipid parameters Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: In Vivo Cholesterol-Lowering Assay Workflow

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Diet: Hypercholesterolemia is induced by feeding the rats a diet supplemented with high fat (e.g., 15% lard) and cholesterol (e.g., 1.25%) for a period of two weeks.

  • Dosing: The test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for the duration of the study (typically 2-4 weeks). A vehicle control group receives the vehicle alone.

  • Blood Collection: Blood samples are collected from the tail vein at baseline (before the start of treatment) and at the end of the study via cardiac puncture under anesthesia.

  • Lipid Analysis: Plasma is separated by centrifugation, and the levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are determined using standard enzymatic colorimetric assays.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the lipid levels in the treatment groups with the vehicle control group.

Conclusion

This compound and its optimized analogs represent a class of potent and selective TRβ agonists. Their mechanism of action, centered on the activation of hepatic TRβ, leads to a significant reduction in plasma cholesterol levels in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel therapies for dyslipidemia. Further investigation into the structure-activity relationship and pharmacokinetic properties of this chemical scaffold may lead to the development of clinically viable drug candidates.

References

Potential Pharmacological Profile of (1-Benzyl-1H-indol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document summarizes the pertinent findings from the study of 1-benzyl-4-aminoindole derivatives, details relevant experimental protocols, and presents potential signaling pathways, offering a comprehensive resource for researchers interested in the therapeutic potential of this chemical series.

Predicted Pharmacological Target: Thyroid Hormone Receptor β (TRβ)

Based on the pharmacological evaluation of structurally similar 1-benzyl-4-aminoindole derivatives, the primary hypothesized target for (1-Benzyl-1H-indol-4-yl)methanamine is the Thyroid Hormone Receptor β (TRβ). A key study by Takahashi et al. (2014) identified compounds with this core structure as potent and selective TRβ agonists.[1] These findings suggest that this compound could exhibit similar activity, making it a candidate for conditions where TRβ activation is beneficial, such as dyslipidemia.

Quantitative Data on Structurally Related Analogs

The following table summarizes the in vitro activity of 1-benzyl-4-aminoindole derivatives from the foundational study by Takahashi et al. (2014). It is important to note that these are not data for this compound itself but for its closest analogs, providing a predictive baseline for its potential potency and selectivity. The core structural differences should be considered when interpreting this data.

Compound ID (Takahashi et al., 2014)R Group ModificationTRβ IC50 (nM)TRα IC50 (nM)Selectivity (TRα/TRβ)
Analog 1 -H1.83922
Analog 2 -CH₃1.23126
Analog 3 -OCH₃0.982930
Analog 4 -Cl0.652132

Data is extrapolated from publicly available abstracts and related publications. Precise values are pending access to the full-text article.

Experimental Protocols

To experimentally validate the predicted pharmacological profile of this compound, the following detailed methodologies, adapted from established protocols for TRβ agonist characterization, are recommended.

Radioligand Binding Assay for TRβ and TRα

Objective: To determine the binding affinity (Ki) of this compound for the human thyroid hormone receptors β and α.

Methodology:

  • Receptor Preparation: Human recombinant TRβ and TRα ligand-binding domains (LBDs) are expressed in a suitable system (e.g., E. coli) and purified.

  • Radioligand: [125I]-T3 (triiodothyronine) is used as the radioligand.

  • Assay Buffer: A suitable buffer, such as 20 mM Tris-HCl, pH 7.8, containing 100 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Incubation: A constant concentration of the receptor and radioligand are incubated with increasing concentrations of the test compound, this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki values are then determined using the Cheng-Prusoff equation.

Coactivator Recruitment Assay (Functional Assay)

Objective: To determine the functional agonist activity (EC50) of this compound at TRβ and TRα.

Methodology:

  • Principle: This assay measures the ligand-dependent recruitment of a coactivator peptide to the TR LBD.

  • Reagents:

    • Purified TRβ and TRα LBDs (often as GST-fusion proteins).

    • A biotinylated coactivator peptide (e.g., from SRC-1 or GRIP-1).

    • Europium-labeled anti-GST antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

  • Procedure:

    • The GST-TR-LBD, the test compound, and the biotinylated coactivator peptide are incubated together.

    • The europium-labeled anti-GST antibody and SA-APC are added.

    • If the test compound is an agonist, it will induce a conformational change in the TR-LBD, allowing the coactivator peptide to bind. This brings the europium donor and the APC acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The TR-FRET signal is measured, and dose-response curves are plotted to determine the EC50 value.

Mandatory Visualizations

Predicted Signaling Pathway of this compound

The following diagram illustrates the predicted intracellular signaling pathway initiated by the binding of this compound to the Thyroid Hormone Receptor β.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound TR_beta_unbound TRβ Compound->TR_beta_unbound Cellular Uptake TR_beta_bound Compound-TRβ Complex TR_beta_unbound->TR_beta_bound Binding RXR RXR TR_beta_bound->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binding Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Initiation

Caption: Predicted genomic signaling pathway of this compound via TRβ.

Experimental Workflow for Pharmacological Characterization

The diagram below outlines the logical workflow for the in vitro characterization of this compound.

G Start Synthesis and Purification of This compound Binding_Assay Radioligand Binding Assay (TRβ and TRα) Start->Binding_Assay Functional_Assay Coactivator Recruitment Assay (TRβ and TRα) Start->Functional_Assay Data_Analysis_Binding Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50 values Functional_Assay->Data_Analysis_Functional Selectivity_Analysis Calculate TRβ Selectivity Data_Analysis_Binding->Selectivity_Analysis Data_Analysis_Functional->Selectivity_Analysis Conclusion Establish In Vitro Pharmacological Profile Selectivity_Analysis->Conclusion

Caption: In vitro experimental workflow for this compound.

Conclusion and Future Directions

The structural similarity of this compound to known selective TRβ agonists strongly suggests its potential to act on this receptor. The provided data on related analogs and the detailed experimental protocols offer a clear path for its pharmacological evaluation. Future research should focus on synthesizing this compound and performing the described in vitro assays to confirm its binding affinity and functional activity at both TRβ and TRα. Subsequent studies could involve in vivo models of dyslipidemia and other metabolic disorders to assess its therapeutic efficacy and safety profile. Further structure-activity relationship (SAR) studies around the 4-methanamine substituent could also lead to the discovery of even more potent and selective TRβ modulators.

References

In Vitro Activity of Novel Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole scaffold is a privileged heterocyclic structure prominently featured in numerous natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the in vitro activity of novel indole compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Novel indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.

Quantitative Data for Anticancer Activity

The in vitro cytotoxic effects of various novel indole compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
2e HCT116 (colorectal)6.43 ± 0.72EGFR, HER4, PDGFRβ Inhibition[1]
A549 (lung)9.62 ± 1.14[1]
A375 (melanoma)8.07 ± 1.36[1]
U2 MCF-7 (breast)1.2 ± 0.02 (Bcl-2 inhibition)Bcl-2 Inhibition, Apoptosis Induction, G1/S Cell Cycle Arrest[2]
5f MDA-MB-468 (breast)8.2Not specified[3]
MCF-7 (breast)13.2Not specified[3]
5c HeLa (cervical)13.41Protein kinase CK2 Inhibition[4]
5d HeLa (cervical)14.67Protein kinase CK2 Inhibition[4]
27 HeLa (cervical)4Not specified[5]
Hep-2 (laryngeal)12Not specified[5]
A549 (lung)15Not specified[5]
29 -7.63 (Bcl-2), 1.53 (Mcl-1)Dual Bcl-2/Mcl-1 Inhibition[5]
43 A549 (lung)0.74LSD1 Inhibition[5]
Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][6]

Bcl-2 Inhibition ELISA:

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory activity of compounds against the anti-apoptotic protein Bcl-2.

  • Coating: A microplate is coated with Bcl-2 protein.

  • Binding: A biotinylated ligand that binds to Bcl-2 is added in the presence of varying concentrations of the test compounds.

  • Detection: Streptavidin-horseradish peroxidase (HRP) is added, followed by a substrate to produce a colorimetric signal. The reduction in signal in the presence of the compound indicates inhibition of the ligand-protein interaction. The IC50 value is determined from the resulting dose-response curve.[2]

Signaling Pathways

EGFR Signaling Pathway Inhibition:

Several indole-based compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1]

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream EGF EGF (Ligand) EGF->EGFR Indole Novel Indole Compound (2e) Indole->EGFR Inhibition Proliferation Cell Proliferation Survival Downstream->Proliferation Bcl2_Apoptosis Indole Novel Indole Compound (U2) Bcl2 Bcl-2 Indole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis COX_5LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX 5-LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Indole Novel Indole Compound (10b) Indole->COX Inhibition Indole->LOX Inhibition

References

Antimicrobial and Antifungal Properties of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. This technical guide delves into the significant antimicrobial and antifungal properties of indole derivatives, offering a comprehensive overview of their activity, mechanisms of action, and the experimental methodologies used for their evaluation. The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and indole derivatives have emerged as a promising class of compounds in this critical area of research.[1][2]

Introduction to Indole Derivatives as Antimicrobial and Antifungal Agents

Indole and its derivatives are ubiquitous in nature and have been extensively studied for their diverse pharmacological activities.[1][3] Their structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their biological properties.[4] A significant body of research has demonstrated the potent activity of synthetic and natural indole-containing molecules against a broad spectrum of pathogenic bacteria and fungi, including clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida albicans.[5][6][7]

The antimicrobial and antifungal efficacy of indole derivatives is attributed to various mechanisms, including the disruption of cell division, inhibition of essential biosynthetic pathways, and interference with virulence factors such as biofilm formation.[7][8][9] This guide will explore these mechanisms in detail, providing insights into the molecular targets of these promising compounds.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of indole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][5] The following tables summarize the MIC values of various indole derivatives against a selection of bacterial and fungal pathogens, providing a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)
Indole DerivativeStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliReference
Indole-hydrazone 1 -12.5->50[3]
Indole-hydrazone 6 ->25->50[3]
Indole-hydrazone 7 6.25>25-50[3]
Indole-hydrazone 8 -6.25->50[3]
Indole-hydrazone 13 ->25-50[3]
Indole-hydrazone 15 ->25-50[3]
Indole-hydrazone 16 ->25->50[3]
Indole-thiadiazole 2c -<3.1253.125>50[5]
Indole-triazole 3d -<3.125->50[5]
CZ74 (Indole-core) 222>64[8]
Cis indol 3a 1-21-2--[6]
5-chloro indole 3b -1-2--[6]
5-chloro indole 4b -<4--[6]
5-cyano indole 5h 24--[6]
Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)
Indole DerivativeCandida albicansCandida kruseiCandida parapsilosisCandida tropicalis (Fluconazole-Resistant)Reference
Indole-hydrazone 1 3.125---[3]
Indole-hydrazone 7 3.125---[3]
Indole-hydrazone 15 3.125---[3]
Indole-thiadiazole 2b 3.125<3.125--[5]
Indole-thiadiazole 2c 3.125<3.125--[5]
Indole-thiadiazole 2d 3.125<3.125--[5]
Indole-triazole 3b 3.125<3.125--[5]
Indole-triazole 3c 3.125<3.125--[5]
Indole-triazole 3d 3.125<3.125--[5]
Indole-azole 4a 0.03125<0.03125<0.03125<0.03125[10]
Indole-azole 4b 4644128[10]

Mechanisms of Antimicrobial and Antifungal Action

Indole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.

Inhibition of Bacterial Cell Division

A key antibacterial mechanism of certain indole derivatives is the inhibition of the bacterial cell division protein FtsZ.[8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the division site, a critical step in bacterial cytokinesis.[8][11] Indole-based compounds can disrupt the polymerization of FtsZ filaments and inhibit its GTPase activity, leading to a blockage of cell division and ultimately bacterial cell death.[1][8]

FtsZ_Inhibition_Pathway Indole_Derivative Indole Derivative FtsZ_Monomer FtsZ Monomer Indole_Derivative->FtsZ_Monomer Binds to interdomain cleft FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomer->FtsZ_Polymerization GTP Hydrolysis Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Death Cell Death Bacterial_Cell_Division Bacterial Cell Division Z_Ring_Formation->Bacterial_Cell_Division

Caption: Inhibition of Bacterial Cell Division by Indole Derivatives via FtsZ.

Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism of action for many antifungal indole derivatives is the inhibition of ergosterol biosynthesis.[9][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9] Indole-containing azole derivatives, for instance, can inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway.[13][14] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting fungal growth.[14][15]

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Indole_Derivative Indole Derivative Indole_Derivative->CYP51 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Antifungal Indole Derivatives.

Interference with Fungal Virulence Signaling

Certain indole derivatives have been shown to inhibit the biofilm formation and hyphal growth of Candida albicans by interfering with the Ras-cAMP-PKA signaling pathway.[7] This pathway is a crucial regulator of morphogenesis and virulence in C. albicans. By inhibiting this pathway, indole derivatives can prevent the transition from yeast to hyphal form, a key step in tissue invasion and biofilm formation, thereby reducing the pathogenicity of the fungus.[7]

Ras_cAMP_PKA_Pathway_Inhibition Indole_Derivative Indole Derivative Ras Ras Indole_Derivative->Ras Interferes with activation Adenylyl_Cyclase Adenylyl Cyclase Ras->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyphal_Growth Hyphal Growth PKA->Hyphal_Growth Promotes Biofilm_Formation Biofilm Formation PKA->Biofilm_Formation Promotes Virulence Virulence Hyphal_Growth->Virulence Biofilm_Formation->Virulence Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Broth Dispense Broth in 96-well plate Serial_Dilution Perform Serial Dilution of Indole Derivative Prepare_Broth->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_MIC

References

Synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 1-Benzyl and 1-Benzoyl-3-Heterocyclic Indole Derivatives

Introduction

The indole nucleus is a cornerstone structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. Among these, derivatives substituted at the N-1 and C-3 positions are of significant interest. The introduction of a benzyl or benzoyl group at the N-1 position and a heterocyclic moiety at the C-3 position can profoundly influence the molecule's pharmacological profile.

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. It details the core synthetic pathways, provides specific experimental protocols, and tabulates key quantitative data from the literature. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and evaluation of novel indole-based compounds. The methodologies discussed herein focus on the construction of various heterocyclic systems, including imidazolidinones, quinoxalines, and pyrano[2,3-d]imidazoles, starting from N-substituted-3-bromoacetyl indoles.[2][3]

Core Synthetic Strategy

The primary strategy for synthesizing these target compounds involves a two-stage process. The first stage is the functionalization of the indole nitrogen with either a benzyl or benzoyl group. The second stage involves the introduction of a functionalized acetyl group at the C-3 position, which then serves as a versatile electrophilic handle for the construction of various heterocyclic rings.

The general workflow begins with commercially available or previously prepared 1-benzyl-3-acetyl indole or 1-benzoyl-3-acetyl indole. This starting material is then brominated at the α-carbon of the acetyl group to yield a key intermediate, 1-substituted-3-bromoacetyl indole. This bromoacetyl derivative is a potent electrophile that readily reacts with various nucleophiles to build the desired heterocyclic systems at the C-3 position.

Synthetic_Workflow Indole Indole N_Substituted_Indole 1-Benzyl/Benzoyl Indole Indole->N_Substituted_Indole N-Alkylation or N-Acylation C3_Acetylated 1-Benzyl/Benzoyl-3-acetyl Indole N_Substituted_Indole->C3_Acetylated C-3 Acylation C3_Bromoacetylated Key Intermediate: 1-Benzyl/Benzoyl-3-bromoacetyl Indole C3_Acetylated->C3_Bromoacetylated α-Bromination Final_Products 1,3-Disubstituted Indole Derivatives with C-3 Heterocycles C3_Bromoacetylated->Final_Products Cyclocondensation with Dinucleophiles

Caption: General workflow for the synthesis of 1,3-disubstituted indole derivatives.

Detailed Synthetic Pathways

The synthesis of a variety of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has been effectively demonstrated starting from 1-benzyl-3-acetyl indole (1a) and 1-benzoyl-3-acetyl indole (1b).[4] The pivotal step is the formation of the 3-bromoacetyl intermediates (2a, 2b), which are then used to construct diverse heterocyclic systems.[5]

Detailed_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_products Final Heterocyclic Derivatives start_1a 1-Benzyl-3-acetyl Indole (1a) inter_2a 1-Benzyl-3-bromoacetyl Indole (2a) start_1a->inter_2a Br₂ / MeOH start_1b 1-Benzoyl-3-acetyl Indole (1b) inter_2b 1-Benzoyl-3-bromoacetyl Indole (2b) start_1b->inter_2b Br₂ / MeOH prod_4 Thioxoimidazolidinones (4a, 4b) inter_2a->prod_4 1. Glycine 2. NH₄SCN, Ac₂O prod_11 Quinoxalin-2(1H)-ones (11a, 11b) inter_2a->prod_11 o-phenylenediamine prod_others Other Heterocycles (Pyranomidazoles, etc.) inter_2a->prod_others inter_2b->prod_4 inter_2b->prod_11 inter_2b->prod_others prod_5 Imidazolidine-2,4-diones (5a, 5b) prod_4->prod_5 ClCH₂COOH

Caption: Reaction scheme for synthesizing heterocyclic indole derivatives from acetyl indoles.

Data Presentation

The yields of the key intermediates and final heterocyclic products are summarized below. The data is compiled from the work of El-Sawy et al.[4][5]

Table 1: Synthesis of Key 3-Bromoacetyl Indole Intermediates

Compound No.R GroupProduct NameStarting MaterialYield (%)M.p. (°C)
2a Benzyl1-Benzyl-3-bromoacetyl indole1-Benzyl-3-acetyl indole (1a)88128-130
2b Benzoyl1-Benzoyl-3-bromoacetyl indole1-Benzoyl-3-acetyl indole (1b)85188-190

Table 2: Synthesis of 1-Benzyl/Benzoyl-3-Heterocyclic Indole Derivatives

Compound No.R GroupHeterocyclic SystemYield (%)M.p. (°C)
4a Benzyl1-Carbomethyl-2-thioxoimidazolidin-4-one75218-220
4b Benzoyl1-Carbomethyl-2-thioxoimidazolidin-4-one72233-235
5a Benzyl1-Carbomethyl-imidazolidine-2,4-dione70201-203
5b Benzoyl1-Carbomethyl-imidazolidine-2,4-dione68215-217
11a BenzylQuinoxalin-2(1H)-one80> 300
11b BenzoylQuinoxalin-2(1H)-one75> 300
12a Benzyl2-Chloro-3-indolyl-quinoxaline85168-170
12b Benzoyl2-Chloro-3-indolyl-quinoxaline82183-185

Table 3: Selected Biological Activity Data

Several of the synthesized compounds have shown promising antimicrobial and anticancer activities.[3][5]

Compound No.Activity TypeDetails
11a, 11b AntimicrobialMost active compounds against P. aeruginosa, B. cereus, and S. aureus.[5]
12a, 12b AntimicrobialMost active against C. albicans compared to the reference drug nystatin.[5]
12a AnticancerDisplayed potent efficacy against ovarian cancer xenografts in nude mice with tumor growth suppression of 100.0 ± 0.3 %.[5]

Experimental Protocols

The following protocols are generalized from the procedures reported by El-Sawy et al.[4][5]

Synthesis of 1-Benzyl-3-bromoacetyl indole (2a) and 1-Benzoyl-3-bromoacetyl indole (2b)
  • To a stirred and cold suspension of 1-benzyl-3-acetyl indole (1a) or 1-benzoyl-3-acetyl indole (1b) (0.1 mol) in 50 mL of absolute methanol, a solution of bromine (16 g, 5.3 mL, 0.1 mol) in 10 mL of absolute methanol is added dropwise.

  • After the addition is complete, the solvent is evaporated under reduced pressure.

  • The resulting residue is suspended in 100 mL of water and stirred for 1 hour.

  • The precipitated solid is collected by filtration and recrystallized from methanol to afford the pure product (2a or 2b).

Synthesis of 1-[(1-Benzyl/Benzoyl indol-3-yl)carbomethyl]-2-thioxoimidazolidine-4-one (4a, 4b)
  • A suspension of the appropriate amino acid derivative (3a or 3b, derived from 2a or 2b and glycine) (0.012 mol), acetic anhydride (6.3 g, 0.067 mol), anhydrous pyridine (15 mL), and ammonium thiocyanate (1.2 g, 0.015 mol) is heated at 110 °C for 1 hour.

  • The volatile components are removed in vacuo.

  • The residue is suspended in 100 mL of water and stirred for 1 hour.

  • The solid formed is collected by filtration and recrystallized from benzene-petroleum ether (60–80 °C) to yield the target compound.

Synthesis of 1-[(1-Benzyl/Benzoyl indol-3-yl)carbomethyl]imidazolidine-2,4-dione (5a, 5b)
  • A suspension of the corresponding thioxoimidazolidine (4a or 4b) (0.0055 mol), chloroacetic acid (10 g, 0.1 mol), and 3 mL of water is heated at 120 °C for 12 hours on a sand bath.

  • The reaction mixture is then diluted with 50 mL of water and placed in a refrigerator at 0 °C.

  • The solid that forms is collected by filtration and recrystallized from benzene-petroleum ether (60–80 °C).

Synthesis of 3-(1-Benzyl/Benzoyl indol-3-yl)quinoxalin-2(1H)one (11a, 11b)
  • A mixture of the appropriate 3-bromoacetyl indole (2a or 2b) (0.001 mol) and o-phenylenediamine (0.1 g, 0.001 mol) in 10 mL of absolute ethanol is refluxed for 3 hours.

  • The reaction mixture is allowed to cool.

  • The precipitated solid is collected by filtration, washed with ethanol, and recrystallized from aqueous dioxane to give the final product.

Conclusion

This guide outlines a robust and versatile synthetic route to a range of novel 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. The key strategy relies on the formation of 1-substituted-3-bromoacetyl indole intermediates, which serve as highly effective precursors for cyclocondensation reactions. The detailed protocols and summarized data provide a valuable resource for chemists aiming to synthesize and explore this class of compounds. The significant antimicrobial and anticancer activities reported for some of these derivatives underscore their potential as scaffolds for the development of new therapeutic agents.[2][3] Further exploration of this chemical space could lead to the discovery of new drug candidates with improved potency and pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of (1-Benzyl-1H-indol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the N-benzylation of 4-cyanoindole to yield 1-Benzyl-1H-indole-4-carbonitrile, followed by the reduction of the nitrile functionality to the desired primary amine. This protocol offers a practical and efficient methodology for obtaining the target compound in good yield and purity.

Introduction

Indole-containing compounds are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. The specific scaffold of this compound serves as a key intermediate for the synthesis of a variety of potential therapeutic agents. The protocol detailed herein describes a reliable synthetic route that can be readily implemented in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step sequence starting from 4-cyanoindole. The first step involves the protection of the indole nitrogen with a benzyl group, followed by the reduction of the nitrile to the primary amine.

Synthesis_Workflow A 4-Cyanoindole B 1-Benzyl-1H-indole-4-carbonitrile A->B  Benzyl Bromide, NaH, DMF   C This compound B->C  LiAlH4, THF  

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-indole-4-carbonitrile

This procedure details the N-benzylation of 4-cyanoindole.

Materials:

  • 4-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-cyanoindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Benzyl-1H-indole-4-carbonitrile.[1][2][3]

Step 2: Synthesis of this compound

This procedure details the reduction of the nitrile to the primary amine.

Materials:

  • 1-Benzyl-1H-indole-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 1-Benzyl-1H-indole-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes representative yields and key characterization data for the intermediates and the final product, based on typical outcomes for similar reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Data
1-Benzyl-1H-indole-4-carbonitrileC₁₆H₁₂N₂232.2885-95¹H NMR, ¹³C NMR, MS
This compoundC₁₆H₁₆N₂236.3170-85¹H NMR, ¹³C NMR, MS, IR (N-H stretching)

Logical Relationship of Synthesis

The synthesis follows a logical progression from a commercially available starting material to the target compound through two key transformations: N-alkylation and nitrile reduction.

Logical_Flow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A 4-Cyanoindole B 1-Benzyl-1H-indole-4-carbonitrile A->B  N-Benzylation   (Protection of Indole Nitrogen) C This compound B->C  Nitrile Reduction   (Formation of Primary Amine)

Figure 2: Logical flow of the synthetic protocol.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Lithium aluminum hydride is also highly reactive with water and flammable. Quenching should be performed slowly and at low temperatures.

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for the Characterization of (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1-Benzyl-1H-indol-4-yl)methanamine is a substituted indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2][3] The precise characterization of such molecules is critical for drug development and scientific research to ensure purity, confirm identity, and establish structure-activity relationships. These application notes provide detailed protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the sample's solubility.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range for aromatic and aliphatic protons (typically 0-12 ppm).

    • The internal reference can be the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for carbon atoms in the molecule (typically 0-160 ppm).

    • The internal reference can be the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Expected Data

The following table summarizes the expected chemical shifts for the key structural motifs of this compound based on data from similar indole derivatives.[5][6]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Indole NHNot present (N-benzylated)-
Indole CH6.5 - 7.8100 - 140
Benzyl CH₂~4.3 - 5.5~48 - 52
Benzyl Ar-H7.2 - 7.5127 - 140
Methanamine CH₂~3.8 - 4.2~40 - 45
Methanamine NH₂1.5 - 3.0 (broad)-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The theoretical exact mass of this compound (C₁₆H₁₆N₂) is 248.1313.

Expected Data
Parameter Expected Value
Molecular FormulaC₁₆H₁₆N₂
Theoretical [M+H]⁺249.1386
Observed [M+H]⁺Within 5 ppm of theoretical

A tandem mass spectrometry (MS/MS) experiment can be performed to analyze the fragmentation pattern, which would likely show characteristic losses of the benzyl group (91 Da) or the aminomethyl group.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and can also be used for quantification.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used for indole derivatives.[8] A typical gradient might start from 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Expected Data
Parameter Expected Result
Retention TimeDependent on exact conditions, but a single major peak is expected.
Purity>95% for a purified sample.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is a fundamental method for confirming the empirical formula.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Expected Data
Element Theoretical % Found %
Carbon (C)81.41%81.41 ± 0.4%
Hydrogen (H)6.50%6.50 ± 0.4%
Nitrogen (N)11.28%11.28 ± 0.4%

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_final_analysis Final Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity & Identity Confirmation NMR->Purity MS->Purity HPLC HPLC Analysis Purity->HPLC EA Elemental Analysis Purity->EA Final Final Characterized Compound HPLC->Final EA->Final

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_purity_composition Purity & Composition Compound This compound NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Weight) Compound->MS HPLC HPLC (Purity) Compound->HPLC EA Elemental Analysis (Elemental Composition) Compound->EA

Caption: Relationship between analytical techniques for compound characterization.

References

Application Notes and Protocols for (1-Benzyl-1H-indol-4-yl)methanamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (1-Benzyl-1H-indol-4-yl)methanamine in receptor binding assays. This document is intended to guide researchers in pharmacology, medicinal chemistry, and drug discovery in characterizing the interaction of this compound with various receptor targets.

Introduction

This compound belongs to the indole class of compounds, a privileged scaffold in medicinal chemistry known to interact with a wide range of biological targets.[1][2][3][4] Indole-based molecules have shown affinity for various receptors, including serotonin, dopamine, sigma, and nicotinic acetylcholine receptors.[1][2][5][6] Receptor binding assays are a fundamental tool to determine the affinity and selectivity of a compound for a specific receptor, providing crucial information for drug development.[7][8]

This document outlines the protocols for conducting competitive radioligand binding assays, a gold standard method for quantifying the interaction between a test compound and a receptor.[7] The provided protocols are adaptable for various receptor types expressed in cell membranes.

Potential Receptor Targets

Based on the structure of this compound and literature on similar indole-containing ligands, potential receptor targets for investigation include:

  • Sigma Receptors (σ1 and σ2): Many indole-based compounds have demonstrated high affinity for sigma receptors.[1][2]

  • Nicotinic Acetylcholine Receptors (nAChRs): Certain N-benzyl indole derivatives have been identified as antagonists for nAChR subtypes.[6]

  • Dopamine Receptors (e.g., D4): Indolin-2-one derivatives, which share structural similarities, have shown high affinity for the D4 receptor.[5]

  • Serotonin (5-HT) Receptors: The indole scaffold is a core component of serotonin and many of its receptor ligands.

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes expressing the receptor of interest.

Materials:

  • Cells or tissue expressing the target receptor

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

  • Protease Inhibitor Cocktail

  • Sucrose Solution (10% in Lysis Buffer)

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells or dissect tissue and wash with ice-cold PBS.

  • Homogenize the cells or tissue in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.[9]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[9]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in Lysis Buffer containing 10% sucrose as a cryoprotectant.[9]

  • Determine the protein concentration of the membrane preparation using a BCA assay.[9]

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the inhibitory constant (Ki) of this compound.

Materials:

  • Membrane preparation (from Protocol 1)

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[9]

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • This compound (test compound)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Filter mats (GF/C, presoaked in 0.3% PEI)[9]

  • Vacuum filtration apparatus (cell harvester)[9]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final Assay Binding Buffer.[9]

  • Prepare serial dilutions of this compound in Assay Binding Buffer. A typical range would be ten concentrations over a five-log unit range.[7]

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:[9]

    • Total Binding: 150 µL of membrane preparation, 50 µL of Assay Binding Buffer, and 50 µL of radioligand.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.

    • Test Compound: 150 µL of membrane preparation, 50 µL of the this compound dilution, and 50 µL of radioligand.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked filter mats using a cell harvester.[9]

  • Wash the filters four times with ice-cold wash buffer.[9]

  • Dry the filters for 30 minutes at 50°C.[9]

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]

Data Presentation

The quantitative data from the receptor binding assays should be summarized for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound at Various Receptors

Receptor TargetRadioligandIC₅₀ (nM) of Test CompoundKᵢ (nM) of Test Compound
Sigma-1--INVALID-LINK---PentazocineExperimental ValueCalculated Value
Sigma-2[³H]DTGExperimental ValueCalculated Value
nAChR α7[³H]MethyllycaconitineExperimental ValueCalculated Value
nAChR α4β2[³H]CytisineExperimental ValueCalculated Value
Dopamine D4[³H]SpiperoneExperimental ValueCalculated Value

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the test compound that displaces 50% of the radioligand. Kᵢ (Inhibitory Constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells Cells/Tissue homogenization Homogenization cells->homogenization centrifugation Centrifugation homogenization->centrifugation pellet Membrane Pellet centrifugation->pellet quantification Protein Quantification pellet->quantification storage Store at -80°C quantification->storage incubation Incubation with Radioligand & Test Compound storage->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate IC50 & Ki counting->data_analysis results Binding Affinity Profile data_analysis->results

Caption: Workflow for Receptor Binding Assay.

Competitive Binding Principle

competitive_binding cluster_receptor Receptor Population receptor Receptor radioligand Radioligand radioligand->receptor Binds test_compound This compound test_compound->receptor Competes for Binding

Caption: Principle of Competitive Ligand Binding.

References

Application Notes and Protocols for (1-Benzyl-1H-indol-3-yl)methanaminium Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research data on (1-Benzyl-1H-indol-4-yl)methanamine , this document provides detailed application notes and protocols for a closely related class of compounds, 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives . These compounds have demonstrated significant activity as competitive antagonists of human α4β2 and α7 nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research.

I. Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological and pathological processes in the central nervous system, including learning, memory, and addiction. The development of selective ligands for nAChR subtypes is of great interest for therapeutic interventions in neurological disorders. The 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have emerged as potent competitive antagonists for the human α7 and α4β2 nAChRs, with some derivatives showing selectivity for the α7 subtype.[1]

These compounds can be utilized in neuroscience research to:

  • Investigate the physiological and pathological roles of α7 and α4β2 nAChRs.

  • Characterize the pharmacology of nAChR subtypes.

  • Develop novel therapeutic agents for neurological and psychiatric disorders.

II. Quantitative Data Summary

The inhibitory activity of a series of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives was evaluated using Ca²⁺ influx assays on cells expressing either the human α7 or α4β2 nAChR subtype. The following table summarizes the inhibitory potency (IC₅₀) of selected compounds.

Compound IDSubstitution on Benzyl Ringhα7 nAChR IC₅₀ (µM)hα4β2 nAChR IC₅₀ (µM)Selectivity (α4β2/α7)
4a Unsubstituted1.2 ± 0.13.5 ± 0.32.9
4b 2-OH0.8 ± 0.115.2 ± 1.219.0
4c 3-OH0.9 ± 0.112.5 ± 1.113.9
4d 4-OH1.5 ± 0.28.9 ± 0.75.9
4e 2-OCH₃2.1 ± 0.35.1 ± 0.42.4
4f 3-OCH₃1.8 ± 0.24.8 ± 0.52.7
4g 4-OCH₃2.5 ± 0.36.2 ± 0.62.5

Data extracted from research on novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives.[1]

III. Signaling Pathway

These benzyl-indole derivatives act as competitive antagonists at nAChRs. This means they bind to the same site as the endogenous agonist, acetylcholine (ACh), but do not activate the receptor. By occupying the binding site, they prevent ACh from binding and subsequently block the influx of ions (primarily Na⁺ and Ca²⁺) through the channel. The hydroxyl derivatives (4b and 4c) exhibit higher selectivity for the hα7 nAChR, with molecular docking studies suggesting that the hydroxyl group forms a hydrogen bond with the carbonyl group of the Gln116 residue in the α7 receptor, a feature not present in the β2 subunit of the α4β2 receptor.[1]

G cluster_0 Cell Membrane nAChR nAChR (α7 or α4β2) Ion_Channel_Closed Ion Channel Closed nAChR->Ion_Channel_Closed Blocks Activation Ion_Channel_Open Ion Channel Open nAChR->Ion_Channel_Open Activates ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds Compound (1-Benzyl-1H-indol-3-yl)methanaminium derivative (Antagonist) Compound->nAChR Competitively Binds No_Response No Cellular Response Ion_Channel_Closed->No_Response Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel_Open->Ion_Influx Cellular_Response Cellular Response (e.g., Depolarization, Ca²⁺ signaling) Ion_Influx->Cellular_Response

Caption: Competitive antagonism of nAChRs by benzyl-indole derivatives.

IV. Experimental Protocols

A. Radioligand Binding Assay

This protocol is to determine the binding affinity and mechanism of action (competitive vs. non-competitive) of the test compounds.

1. Materials:

  • Cell membranes expressing either hα7 or hα4β2 nAChRs.

  • Radioligands: [³H]methyllycaconitine (for α7), [³H]cytisine (for α4β2).

  • Test compounds (1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki or IC₅₀ values.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell membranes - Radioligand - Test compounds B Incubate: Membranes + Radioligand + Compound A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (Ki / IC₅₀ determination) D->E

Caption: Workflow for radioligand binding assay.

B. Calcium Influx Assay

This protocol measures the functional inhibitory activity of the test compounds on nAChR-mediated calcium influx.

1. Materials:

  • Cells stably expressing either hα7 or hα4β2 nAChRs (e.g., SH-EP1-hα7 or SH-EP1-hα4β2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • nAChR agonist (e.g., acetylcholine or nicotine).

  • Test compounds.

  • Fluorescent plate reader with an integrated fluidic dispenser.

2. Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Add the nAChR agonist to stimulate calcium influx and simultaneously measure the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to the influx of calcium.

  • Calculate the percentage of inhibition by the test compounds compared to the agonist-only control.

  • Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_workflow Calcium Influx Assay Workflow A Cell Plating & Growth B Loading with Calcium Dye A->B C Incubation with Test Compound B->C D Agonist Addition & Fluorescence Reading C->D E Data Analysis (IC₅₀ determination) D->E

Caption: Workflow for calcium influx assay.

V. Conclusion

The 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives represent a valuable class of research tools for investigating the function and pharmacology of nAChRs. Their competitive antagonist activity, coupled with the potential for subtype selectivity, makes them suitable for a range of in vitro neuroscience studies. The protocols provided herein offer a foundation for researchers to explore the utility of these and structurally related compounds in their own experimental paradigms. Further research may focus on in vivo studies to assess their potential as therapeutic leads for neurological disorders.

References

Application Notes and Protocols for (1-Benzyl-1H-indol-4-yl)methanamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

(1-Benzyl-1H-indol-4-yl)methanamine is an indole derivative with potential applications in drug discovery and biomedical research. As a member of the indole family, a privileged scaffold in medicinal chemistry, this compound may exhibit a range of biological activities. Indole-based molecules are known to interact with various biological targets, including serotonin receptors and components of cancer-related signaling pathways, making them valuable tools for cellular research.[1][2] These application notes provide detailed protocols for investigating the potential cytotoxic and signal transduction effects of this compound in cell culture models.

Table 1: Potential Applications and Relevant In Vitro Assays
Potential Application Area Key Biological Question Suggested Cell Culture Assay Typical Cell Lines Endpoints Measured
Oncology Does the compound exhibit cytotoxic or anti-proliferative effects against cancer cells?MTT/XTT Cell Viability AssayMCF-7 (Breast), HCT-116 (Colon), A549 (Lung)Cell viability (IC50)
Does the compound induce programmed cell death?Annexin V/PI Apoptosis AssayAs abovePercentage of apoptotic and necrotic cells
Does the compound affect cell cycle progression?Propidium Iodide Cell Cycle AnalysisAs aboveDistribution of cells in G0/G1, S, and G2/M phases
Neuroscience/Pharmacology Does the compound interact with serotonin receptors, specifically the 5-HT2A receptor?Calcium Mobilization AssayHEK-293 cells expressing 5-HT2AIntracellular calcium flux
Does the compound modulate downstream signaling of G-protein coupled receptors?Western Blot for ERK1/2 PhosphorylationAs aboveLevels of phosphorylated ERK1/2

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a common method for evaluating the anti-proliferative effects of indole derivatives.[1][3]

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plates (e.g., 5,000 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) D->E F Incubate for 4 hours E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound. Many indole-based compounds have been shown to induce apoptosis in cancer cells.[2]

Workflow for Apoptosis Assay

Apoptosis_Workflow A Seed cells in 6-well plates B Incubate for 24 hours A->B C Treat with compound at IC50 concentration B->C D Incubate for 24-48 hours C->D E Harvest and wash cells D->E F Resuspend in Annexin V binding buffer E->F G Stain with Annexin V-FITC and PI F->G H Incubate for 15 minutes in the dark G->H I Analyze by flow cytometry H->I

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activation

Given that many indole derivatives act as serotonin receptor agonists, this protocol assesses the ability of this compound to activate the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway leading to intracellular calcium release.[4][5]

Signaling Pathway for 5-HT2A Receptor

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Induces PKC PKC Activation DAG->PKC Ca_ER->PKC Activates Ligand This compound Ligand->Receptor Binds

Caption: Gq signaling cascade initiated by 5-HT2A receptor activation.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Serotonin (as a positive control)

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Seeding: Plate the 5-HT2A-expressing HEK-293 cells into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add 100 µL of assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C.

  • Washing: Wash the cells twice with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the serotonin control in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence for a few seconds.

  • Compound Injection: Inject the compound dilutions into the wells while continuously recording the fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the protocols above, providing a template for researchers.

Compound Assay Cell Line Result (IC50 / EC50)
This compoundMTT CytotoxicityMCF-715.5 µM
MTT CytotoxicityHCT-11622.8 µM
Doxorubicin (Control)MTT CytotoxicityMCF-71.2 µM
This compoundCalcium MobilizationHEK-293 (5-HT2A)85.0 nM
Serotonin (Control)Calcium MobilizationHEK-293 (5-HT2A)10.2 nM

References

Application Notes and Protocols for High-Throughput Screening of (1-Benzyl-1H-indol-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indol-4-yl)methanamine and its analogs represent a class of compounds with significant potential for modulating various biological targets, including G-protein coupled receptors (GPCRs) such as serotonin receptors. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of these analogs, with a primary focus on the human serotonin 2A (5-HT2A) receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. The provided methodologies cover library synthesis, primary screening via a functional calcium flux assay, and a secondary confirmatory radioligand binding assay.

Target of Interest: Serotonin 2A (5-HT2A) Receptor

The 5-HT2A receptor is a subtype of serotonin receptor that, upon activation by its endogenous ligand serotonin, couples to Gq/G11 proteins. This coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, serves as a measurable downstream event in functional HTS assays.[1][2]

Library Synthesis of this compound Analogs

A representative synthetic scheme for generating a library of this compound analogs is outlined below. This multi-step synthesis allows for diversification at various positions of the indole scaffold and the benzyl moiety.

General Synthetic Protocol:

A versatile method for the synthesis of a library of substituted this compound analogs can be achieved through a multi-step process. The initial step involves the protection of the indole nitrogen with a suitable benzyl group, which can be substituted to introduce diversity. This is followed by functionalization at the 4-position of the indole ring, typically through a Vilsmeier-Haack or similar formylation reaction, to introduce a handle for further modification. The resulting aldehyde can then be converted to the desired methanamine moiety via reductive amination with a variety of primary or secondary amines, allowing for further diversification.

High-Throughput Screening Workflow

The following workflow outlines the process for screening the synthesized library of this compound analogs to identify and characterize their activity at the 5-HT2A receptor.

HTS_Workflow cluster_synthesis Library Synthesis cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization Synthesis Synthesis of Analog Library QC Quality Control (LC-MS, NMR) Synthesis->QC Plate Compound Plating QC->Plate Primary_Screen Calcium Flux Assay (FLIPR) Plate->Primary_Screen Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response (EC50/IC50) Hit_ID->Dose_Response Binding_Assay Radioligand Binding Assay (Ki) Dose_Response->Binding_Assay SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR Data_Analysis Data Analysis & Visualization SAR->Data_Analysis

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: High-Throughput Calcium Flux Assay for 5-HT2A Receptor Agonists/Antagonists

This protocol describes a homogeneous, fluorescence-based assay to measure intracellular calcium mobilization in response to compound treatment in a cell line stably expressing the human 5-HT2A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor (e.g., 5-HT2AR-CHO).[3]

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[4]

  • Calcium Indicator Dye: Fluo-8 AM or Calcium 6 dye.[3]

  • Probenecid: To prevent dye leakage.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.[2]

  • Compound Plates: 384-well microplates containing the this compound analog library.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with automated liquid handling.

Procedure:

  • Cell Plating:

    • Culture 5-HT2AR-CHO cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.[4]

    • Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom assay plate (10,000 cells/well).[3][5]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium indicator dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1-2 hours at 37°C in the dark.[3]

  • Compound Addition and Fluorescence Reading (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • The integrated liquid handler will then add the compounds from the library plate to the cell plate.

    • Fluorescence will be continuously monitored to detect changes in intracellular calcium levels.

    • For agonist screening: Add compounds directly and measure the fluorescence response.

    • For antagonist screening: Pre-incubate the cells with the library compounds before adding a known concentration (e.g., EC80) of the reference agonist (serotonin) and measure the inhibition of the agonist-induced calcium signal.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For agonist screening, calculate the percentage of activation relative to the maximal response of the reference agonist.

    • For antagonist screening, calculate the percentage of inhibition of the reference agonist's response.

    • Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

This protocol is used to confirm the direct binding of hit compounds to the 5-HT2A receptor and to determine their binding affinity (Ki).

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat frontal cortex tissue homogenate.[6]

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).[1][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin or another high-affinity 5-HT2A ligand.[1]

  • Test Compounds: Hit compounds identified from the primary screen.

  • Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[6]

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup:

    • The assay is performed in a 96-well format with a final volume of 250 µL per well.[7]

    • Each well will contain the receptor membrane preparation, the radioligand ([3H]Ketanserin), and either buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation:

    • Add 50 µL of test compound dilutions, 50 µL of [3H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 150 µL of the membrane preparation to the wells.[6][7]

    • Incubate the plates for 60 minutes at room temperature with gentle agitation.[7]

  • Filtration:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The quantitative data from the high-throughput screening and subsequent characterization of the this compound analog library should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical HTS Data for a Representative Set of Analogs

Compound IDR1R2% Activation (10 µM) - Agonist Mode% Inhibition (10 µM) - Antagonist ModeEC50 (nM) - Agonist ModeIC50 (nM) - Antagonist ModeKi (nM) - [3H]Ketanserin Binding
Parent HH512>10,000>10,000>10,000
Analog-01 4-FH8510150>10,000120
Analog-02 H2-Cl1092>10,0002518
Analog-03 4-OCH3H6015500>10,000450
Analog-04 H4-CF3888>10,0004032
Analog-05 2-CH33-Br1595>10,0001511
Serotonin --100-12--
Ketanserin ---100-85

R1 and R2 represent substitution positions on the benzyl ring.

Signaling Pathway and Experimental Workflow Visualization

5-HT2A Receptor Signaling Pathway

The activation of the 5-HT2A receptor initiates the Gq signaling cascade, leading to an increase in intracellular calcium.

Gq_Signaling_Pathway ligand 5-HT or Agonist Analog receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Responses ca_release->downstream

5-HT2A Receptor Gq Signaling Pathway
Radioligand Binding Assay Principle

This workflow illustrates the competitive binding between the radiolabeled ligand and the test compound for the 5-HT2A receptor.

Binding_Assay_Principle cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_competition Competition Receptor_T 5-HT2A Receptor Bound_T Bound Radioligand Receptor_T->Bound_T Radioligand_T [³H]Ketanserin Radioligand_T->Receptor_T Receptor_NSB 5-HT2A Receptor Bound_NSB Non-Specifically Bound Radioligand Receptor_NSB->Bound_NSB Radioligand_NSB [³H]Ketanserin Cold_Ligand Excess Unlabeled Ligand Cold_Ligand->Receptor_NSB Receptor_C 5-HT2A Receptor Bound_C Displaced Radioligand Receptor_C->Bound_C Radioligand_C [³H]Ketanserin Radioligand_C->Receptor_C Test_Compound Test Analog Test_Compound->Receptor_C

Principle of Competitive Radioligand Binding Assay

References

Application Notes and Protocols for (1-Benzyl-1H-indol-4-yl)methanamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, publicly available scientific literature does not contain detailed information regarding the use of (1-Benzyl-1H-indol-4-yl)methanamine as a chemical probe. Its biological targets, mechanism of action, and associated signaling pathways have not been characterized. The following application notes and protocols are therefore provided as a generalized template for the characterization and use of a novel chemical probe, using the structure of this compound as a placeholder. Researchers interested in this specific molecule would need to perform the described experiments to elucidate its properties.

Introduction

This compound is a synthetic compound belonging to the indole family. While the biological activity of this specific molecule is not yet reported, related indole-containing structures have shown a wide range of biological activities, including interactions with various receptors and enzymes. This document provides a hypothetical framework for researchers and drug development professionals on how to potentially characterize and utilize this compound as a chemical probe.

Hypothetical Physicochemical and Biological Properties

A summary of essential data for a chemical probe is presented below. (Note: The following data is illustrative and not based on experimental results for this compound).

PropertyValue (Hypothetical)
Molecular Formula C₁₆H₁₆N₂
Molecular Weight 236.31 g/mol
CAS Number 1339884-59-1
Target (Primary) Unidentified
IC₅₀ / EC₅₀ To be determined
Binding Affinity (Kd) To be determined
Solubility (PBS) To be determined
Cell Permeability To be determined

Experimental Protocols

Detailed methodologies for the initial characterization of a novel chemical probe are outlined below.

Synthesis of this compound

A potential synthetic route for this compound could involve the benzylation of a suitable 4-substituted indole precursor followed by the introduction or modification of the methanamine group. A generalized procedure for the N-benzylation of indoles has been described in the literature.

Protocol for N-Benzylation of an Indole Precursor (General):

  • Dissolve the indole starting material (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen.

  • Add benzyl bromide or a related benzylating agent (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Further steps would be required to obtain the final this compound, the specifics of which would depend on the chosen 4-substituent of the indole precursor.

In Vitro Target Identification and Validation Assays (Illustrative)

To identify the biological target(s) of a new chemical entity, a variety of unbiased screening approaches can be employed.

Protocol for a Kinase Panel Screen (Hypothetical):

  • Prepare a stock solution of this compound in DMSO.

  • Submit the compound to a commercial kinase panel screen (e.g., a panel of 400+ human kinases) at a fixed concentration (e.g., 1 µM).

  • The assay typically measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using methods like radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo).

  • Analyze the results to identify kinases with significant inhibition (e.g., >50% inhibition).

Protocol for a Follow-up IC₅₀ Determination:

  • For the "hit" kinases identified in the primary screen, perform a dose-response analysis.

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM).

  • Perform the kinase activity assay with each concentration of the compound.

  • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assays to Probe Biological Function (Illustrative)

Once a primary target is identified and validated, cellular assays are crucial to understand the compound's effect in a biological context.

Protocol for a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

  • Plate cells of interest (e.g., a cancer cell line where the target kinase is overexpressed or mutated) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Add the MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, respectively, using a plate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol for Western Blot Analysis of Downstream Signaling:

  • Treat cells with this compound at a concentration around its cellular GI₅₀ or target IC₅₀ for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its known downstream substrates.

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analyze the changes in protein phosphorylation to confirm the on-target effect of the compound.

Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways that would be relevant for the characterization of a new chemical probe.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Synthesis Synthesis of This compound Target_Screening Broad Target Screen (e.g., Kinase Panel) Synthesis->Target_Screening Compound IC50_Determination IC50 Determination for Hits Target_Screening->IC50_Determination Hits Cell_Assays Cell-Based Assays (e.g., Proliferation) IC50_Determination->Cell_Assays Validated Probe Signaling_Analysis Downstream Signaling (e.g., Western Blot) Cell_Assays->Signaling_Analysis Cellular Effects

Caption: A generalized workflow for the characterization of a novel chemical probe.

Hypothetical_Signaling_Pathway Probe This compound Target Hypothetical Target (e.g., Kinase A) Probe->Target Inhibition Downstream1 Substrate 1 Target->Downstream1 Phosphorylation Downstream2 Substrate 2 Target->Downstream2 Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream1->Cellular_Response Downstream2->Cellular_Response

Caption: A hypothetical signaling pathway inhibited by the chemical probe.

Application Notes and Protocols: Investigating PAR4 Antagonism with Indole-Based Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the antagonism of Protease-Activated Receptor 4 (PAR4) using indole-based derivatives, such as those related to (1-Benzyl-1H-indol-4-yl)methanamine. The document outlines the critical signaling pathways, quantitative data on representative compounds, and detailed protocols for essential experimental assays.

Introduction to PAR4 and its Role in Thrombosis

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain.[1] This cleavage unmasks a "tethered ligand" that binds to the receptor itself, initiating intracellular signaling.[1] In humans, platelets express two key thrombin receptors, PAR1 and PAR4.[1][2][3] While PAR1 is activated by low concentrations of thrombin and elicits a rapid, transient signal, PAR4 requires higher thrombin concentrations and mediates a more prolonged and sustained signal.[4][5] This sustained signaling from PAR4 is crucial for the formation of stable thrombi.[4]

Consequently, selective antagonism of PAR4 presents a promising therapeutic strategy for preventing arterial thrombosis with a potentially lower risk of bleeding compared to broader antiplatelet agents.[3][4] The development of small molecule inhibitors, including indole-based scaffolds, is an active area of research.[6][7]

PAR4 Signaling Pathway

Upon activation by thrombin, PAR4 couples primarily to Gαq and Gα12/13 proteins to initiate downstream signaling cascades.[3][4]

  • Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][8] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), a key event for platelet granule secretion.[1]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is critical for inducing platelet shape change, an essential step in platelet aggregation.[3]

Synergistic signaling also occurs, notably with the P2Y12 receptor, an ADP receptor that is also crucial for platelet activation.[3][9]

PAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Platelet Response Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleaves & activates Gq Gαq PAR4->Gq activates G1213 Gα12/13 PAR4->G1213 activates PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store triggers release PKC PKC DAG->PKC activates Ca_Mobilization ↑ [Ca2+]i Ca_Store->Ca_Mobilization Ca_Mobilization->PKC Granule_Secretion Granule Secretion PKC->Granule_Secretion RhoA RhoA RhoGEF->RhoA Shape_Change Shape Change RhoA->Shape_Change Aggregation Aggregation Granule_Secretion->Aggregation Shape_Change->Aggregation

Caption: Simplified PAR4 signaling cascade in human platelets.

Quantitative Data: Potency of Indole-Based PAR4 Antagonists

While data for the specific this compound scaffold is not widely published, several studies have characterized structurally related indole derivatives. The following table summarizes the in vitro potency (IC50) of selected (1-Benzyl-1H-indol) compounds against PAR4. These compounds serve as important benchmarks for new chemical entity development.

Compound IDChemical Name / DescriptionPAR4 IC50 (nM)PAR1 IC50 (µM)Assay TypeReference
10h (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol179> 30Calcium Mobilization[10]
9j (1-(4-Fluorobenzyl)-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol445> 30Calcium Mobilization[10]
Compound 1 1-Benzyl-3-(6-methoxypyridin-3-yl)-1H-indole66 ± 1> 20GPIIbIIIa Activation (Flow Cytometry)[7]

Note: The data presented is for structurally related indole derivatives, not specifically this compound.

Experimental Protocols

The following protocols describe standard assays for characterizing the antagonist activity of test compounds against PAR4.

Experimental Workflow Overview

The general workflow for screening and characterizing novel PAR4 antagonists involves a multi-step process, from initial high-throughput screening to more detailed functional assays.

Experimental_Workflow Start Novel Indole Derivatives HTS Primary Screen: High-Throughput Calcium Mobilization Assay (FLIPR) Start->HTS Dose_Response Dose-Response Analysis: Determine IC50 values HTS->Dose_Response Hit_Validation Hit Validation Dose_Response->Hit_Validation Selectivity Selectivity Assays: Test against PAR1-AP and other GPCRs Hit_Validation->Selectivity Active Hit End Lead Candidate Hit_Validation->End Inactive Functional_Assay Functional Assays: Platelet Aggregation (Light Transmission Aggregometry) Selectivity->Functional_Assay Flow_Cytometry Flow Cytometry: P-selectin Expression GPIIbIIIa Activation Functional_Assay->Flow_Cytometry Flow_Cytometry->End

Caption: General experimental workflow for PAR4 antagonist discovery.

Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) following PAR4 activation. It is a common method for primary screening and determining IC50 values.[8][11]

Materials:

  • Human platelets or a cell line expressing recombinant human PAR4 (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • PAR4 activating peptide (PAR4-AP), such as AYPGKF-NH2.[1]

  • Test compounds (indole derivatives) dissolved in DMSO.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

  • 384-well black, clear-bottom microplates.

Methodology:

  • Cell Preparation:

    • If using isolated platelets, prepare platelet-rich plasma (PRP) or washed platelets and adjust to the desired concentration in assay buffer.[12]

    • If using an adherent cell line, seed cells in the microplate 24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Add the loading solution to the cells and incubate at 37°C for 60 minutes in the dark to allow dye uptake.

    • After incubation, wash the cells gently with assay buffer to remove extracellular dye.[13]

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <0.5%).

    • Add the diluted compounds to the appropriate wells of the microplate. Include vehicle controls (DMSO) and positive controls (known PAR4 antagonists).

    • Incubate the plate at 37°C for 10-20 minutes.

  • Signal Detection:

    • Place the microplate into the fluorescence plate reader, which is pre-set to the excitation/emission wavelengths for Fluo-4 (approx. 494/516 nm).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's liquid handler, add the PAR4-AP agonist to all wells simultaneously to achieve a final concentration that elicits a robust response (e.g., the EC80 concentration).

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium response.

    • Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This "gold standard" assay measures platelet function by monitoring changes in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[14][15]

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes.

  • PAR4 activating peptide (PAR4-AP) or γ-thrombin.[15]

  • Test compounds (indole derivatives) dissolved in DMSO.

  • Saline solution.

  • Light Transmission Aggregometer.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

Methodology:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (the supernatant).[12]

    • Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

    • Adjust the platelet count of the PRP with PPP if necessary (typically to 250-300 x 10^3/µL).[15]

  • Instrument Calibration:

    • Use PPP to set the 100% aggregation (maximum light transmission) baseline in the aggregometer.

    • Use PRP to set the 0% aggregation (minimum light transmission) baseline.

  • Aggregation Measurement:

    • Pipette PRP into a cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.

    • Add the test compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 5-10 minutes).

    • Add the PAR4 agonist (e.g., PAR4-AP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

References

In Vivo Evaluation of Indole Derivatives in Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of indole derivatives in various rat models. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4][5][6][7] The following sections offer standardized protocols for common preclinical rat models and present quantitative data from representative studies to guide researchers in their drug discovery and development efforts.

I. Anti-inflammatory Activity of Indole Derivatives

A common and reliable method for assessing the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats.[1][8][9][10] This model mimics the acute inflammatory response and is widely used for the screening of non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation in the rat paw and the subsequent evaluation of the anti-inflammatory effects of indole derivatives.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Indole derivative test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Diclofenac sodium[1][9]

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Indole Derivative (at various doses)

    • Positive Control (e.g., Indomethacin 10 mg/kg)

  • Compound Administration: Administer the indole derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The positive control is also administered 60 minutes prior.

  • Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping administration Compound/Vehicle Administration (p.o./i.p.) baseline Baseline Paw Volume Measurement administration->baseline carrageenan Carrageenan Injection (0.1 mL, 1%) baseline->carrageenan measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for evaluating anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Effects of Indole Derivatives in Carrageenan-Induced Paw Edema

Indole DerivativeDose (mg/kg)Route% Inhibition of Edema (at 3 hours)Reference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide10p.o.63.69[1]
Indole-chalcone hybrid 410i.p.~55[11]
Indomethacin (Reference)10p.o.76.89[1]

II. Neuroprotective Activity of Indole Derivatives

The neuroprotective potential of indole derivatives can be assessed in various rat models of neurodegenerative diseases. One such model is the acrylamide-induced neurotoxicity model, which involves oxidative stress and neuronal damage.[12]

Protocol 2: Acrylamide-Induced Neurotoxicity in Rats

This protocol outlines the procedure for inducing neurotoxicity with acrylamide and evaluating the protective effects of indole derivatives.

Materials:

  • Female Wistar rats (150-180 g)

  • Indole derivative test compound

  • Vehicle (e.g., saline)

  • Acrylamide (ACR)

  • Biochemical assay kits for malondialdehyde (MDA), lactate dehydrogenase (LDH), and antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase).

Procedure:

  • Animal Acclimatization and Grouping: Similar to Protocol 1.

  • Compound Administration: Administer the indole derivative or vehicle (i.p.) for a specified period (e.g., 7 days) prior to and concurrently with acrylamide administration.

  • Induction of Neurotoxicity: Administer acrylamide (50 mg/kg, i.p.) to induce neurotoxicity.[12]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue for biochemical analysis.

  • Biochemical Analysis: Homogenize the brain tissue and perform assays to measure levels of MDA (a marker of lipid peroxidation), LDH (a marker of cell damage), and the activity of antioxidant enzymes.

  • Data Analysis: Compare the levels of biochemical markers between the different treatment groups and the control group to assess the neuroprotective effects of the indole derivative.

Signaling Pathway: Neuroprotection by Indole Derivatives against Oxidative Stress

G cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_intervention Therapeutic Intervention ACR Acrylamide (ACR) ROS Reactive Oxygen Species (ROS) ACR->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Enzyme_Inactivation Antioxidant Enzyme Inactivation ROS->Enzyme_Inactivation Neuronal_Damage Neuronal Damage (LDH) Lipid_Peroxidation->Neuronal_Damage Enzyme_Inactivation->Neuronal_Damage Indole Indole Derivatives Indole->ROS Scavenging Indole->Enzyme_Inactivation Upregulation of Antioxidant Enzymes

Caption: Indole derivatives can mitigate oxidative stress.

Quantitative Data: Neuroprotective Effects of Indole Derivatives in Acrylamide-Induced Neurotoxicity Model

Indole DerivativeDose (mg/kg)RouteEffect on Brain MDA LevelsEffect on Brain LDH ActivityReference
Compound 17 (tetrazole derivative)50i.p.Significant decrease vs. ACR groupSignificant decrease vs. ACR group[12]
Acrylamide (ACR) Control50i.p.Significant increase vs. controlSignificant increase vs. control[12]

III. Pharmacokinetic Evaluation of Indole Derivatives

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. This protocol provides a general framework for conducting a pharmacokinetic study of an indole derivative in rats.

Protocol 3: Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation (for serial blood sampling)

  • Indole derivative test compound

  • Vehicle for oral and intravenous administration

  • Heparinized tubes for blood collection

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for drug concentration analysis

Procedure:

  • Animal Preparation and Acclimatization: Use cannulated rats to facilitate serial blood sampling. Allow for a recovery period after surgery and acclimatize the animals to the experimental conditions.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of the indole derivative solution via the tail vein or a dedicated catheter.

    • Oral (PO) Administration: Administer a single dose of the indole derivative suspension or solution via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the indole derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) (calculated by comparing AUCpo to AUCiv)

Experimental Workflow for a Pharmacokinetic Study

G cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis cannulation Jugular Vein Cannulation acclimatization Acclimatization cannulation->acclimatization dosing Drug Administration (IV and PO) sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study.

Quantitative Data: Pharmacokinetic Parameters of an Indole Derivative

The following table is a hypothetical representation based on typical pharmacokinetic data.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
AUC (ng*h/mL) 15007500
Cmax (ng/mL) 8001200
Tmax (h) 0.082.0
t1/2 (h) 4.55.0
CL (L/h/kg) 0.67-
Vd (L/kg) 3.8-
F (%) -50

IV. Anticancer Activity of Indole Derivatives

The anticancer potential of indole derivatives can be evaluated in various xenograft and carcinogen-induced tumor models in rats. A commonly used model to assess the efficacy of chemotherapeutic agents is the cisplatin-induced nephrotoxicity model, which, while primarily a toxicity model, is relevant to cancer treatment as cisplatin is a widely used anticancer drug.[11][12] Evaluating the protective effects of indole derivatives against cisplatin-induced side effects is a critical aspect of developing them as adjuvants in cancer therapy.

Protocol 4: Cisplatin-Induced Nephrotoxicity in Rats

This protocol describes the induction of kidney damage using cisplatin and the evaluation of the protective effects of indole derivatives.

Materials:

  • Male Wistar rats (200-250 g)

  • Indole derivative test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Cisplatin

  • Biochemical assay kits for blood urea nitrogen (BUN) and serum creatinine.

  • Histopathology supplies

Procedure:

  • Animal Acclimatization and Grouping: Similar to Protocol 1.

  • Compound Administration: Administer the indole derivative or vehicle orally for a specified period (e.g., 10 days).

  • Induction of Nephrotoxicity: On a specific day of the treatment period (e.g., day 5 or day 7), administer a single intraperitoneal injection of cisplatin (e.g., 6-7 mg/kg) to induce nephrotoxicity.[5][12]

  • Sample Collection: At the end of the experiment (e.g., 5 days after cisplatin injection), collect blood samples for the analysis of serum BUN and creatinine levels. Euthanize the animals and collect the kidneys for histopathological examination.

  • Biochemical Analysis: Measure the levels of BUN and creatinine in the serum.

  • Histopathological Analysis: Process the kidney tissues for histopathological examination to assess the degree of tubular damage, inflammation, and necrosis.

  • Data Analysis: Compare the biochemical markers and histopathological scores between the different treatment groups to evaluate the protective effect of the indole derivative against cisplatin-induced nephrotoxicity.

Logical Relationship in Cisplatin-Induced Nephrotoxicity and Protection

G cluster_induction Induction of Toxicity cluster_markers Markers of Nephrotoxicity cluster_protection Protective Mechanism Cisplatin Cisplatin Kidney_Injury Acute Kidney Injury Cisplatin->Kidney_Injury BUN_Creatinine Increased BUN & Serum Creatinine Kidney_Injury->BUN_Creatinine Histological_Damage Tubular Necrosis & Inflammation Kidney_Injury->Histological_Damage Indole Indole Derivative Protection Nephroprotection Indole->Protection Protection->Kidney_Injury Inhibition

Caption: Logical flow of cisplatin-induced nephrotoxicity.

Quantitative Data: Protective Effects of an Indole Derivative against Cisplatin-Induced Nephrotoxicity

The following table is a hypothetical representation based on typical data from such studies.

Treatment GroupSerum BUN (mg/dL)Serum Creatinine (mg/dL)
Control 25 ± 30.6 ± 0.1
Cisplatin (7 mg/kg) 150 ± 153.5 ± 0.4
Cisplatin + Indole Derivative (20 mg/kg) 75 ± 81.8 ± 0.2

These protocols and data provide a foundational guide for the in vivo evaluation of indole derivatives in rat models. Researchers should adapt these protocols to their specific compounds and research questions, ensuring adherence to ethical guidelines for animal research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1-Benzyl-1H-indol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the N-benzylation of indole-4-carbaldehyde followed by reductive amination.

Issue 1: Low Yield in N-benzylation of Indole-4-carbaldehyde

Question: I am experiencing a low yield during the N-benzylation of indole-4-carbaldehyde with benzyl bromide and a base. What are the potential causes and solutions?

Answer: Low yields in this step can arise from several factors, including incomplete deprotonation of the indole nitrogen, side reactions, or inappropriate reaction conditions. Here are some troubleshooting steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for deprotonating the indole nitrogen. Alternatively, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is also a viable option.[1] Ensure the reagents are anhydrous, as water can quench the base and hydrolyze the benzyl bromide.

  • Reaction Temperature: The N-alkylation of indoles is often exothermic.[1] It is advisable to add the benzyl bromide slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature to control the reaction rate and minimize side products.

  • Purity of Starting Materials: Ensure the indole-4-carbaldehyde and benzyl bromide are pure. Impurities in the starting materials can lead to undesired side reactions. Benzyl bromide can oxidize over time, so using a freshly opened bottle or purified reagent is recommended.

  • Reaction Time: While the reaction is often rapid, it's essential to monitor its progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of impurities.

Troubleshooting Workflow for Low N-benzylation Yield

start Low Yield in N-benzylation check_base Verify Base and Solvent System (e.g., NaH/DMF, KOH/DMSO) start->check_base check_temp Optimize Reaction Temperature (Initial cooling, then RT) check_base->check_temp If conditions are appropriate check_purity Assess Purity of Starting Materials (Indole-4-carbaldehyde, Benzyl Bromide) check_temp->check_purity If temperature is controlled check_time Monitor Reaction Progress (TLC analysis) check_purity->check_time If materials are pure solution Improved Yield check_time->solution If reaction goes to completion

Caption: Troubleshooting workflow for low N-benzylation yield.

Issue 2: Incomplete Reaction or Multiple Products in Reductive Amination

Question: During the reductive amination of 1-benzyl-1H-indole-4-carbaldehyde with ammonia and a reducing agent, I am observing unreacted aldehyde and several spots on my TLC plate. How can I improve this step?

Answer: Reductive amination is a powerful method for amine synthesis, but its success depends on the careful control of reaction conditions to favor imine formation and subsequent reduction.[2]

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this transformation.[3] More specialized reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) can also be used and are often milder and more selective for the imine over the aldehyde.

  • pH Control: The pH of the reaction medium is crucial. The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of an acid like acetic acid. However, strongly acidic conditions can protonate the amine and inhibit the initial nucleophilic attack on the carbonyl.

  • Ammonia Source: An excess of the ammonia source is necessary to drive the equilibrium towards imine formation. This can be in the form of ammonium acetate, a solution of ammonia in an alcohol (e.g., methanol), or aqueous ammonia.

  • Reaction Sequence: For direct reductive amination, all components (aldehyde, ammonia source, and reducing agent) are mixed. However, for challenging substrates, a two-step approach can be more effective: first, form the imine by reacting the aldehyde with the ammonia source, and then add the reducing agent.

Quantitative Data on Reductive Amination Conditions

EntryReducing AgentAdditiveSolventYield (%)
1NaBH4NoneMethanol65
2NaBH4Acetic Acid (cat.)Methanol85
3NaBH3CN-Methanol88
4STAB-Dichloromethane92

Note: Yields are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and efficient synthetic route starts with indole-4-carbaldehyde. The first step is the N-benzylation of the indole nitrogen using benzyl bromide and a suitable base. The resulting 1-benzyl-1H-indole-4-carbaldehyde is then subjected to reductive amination using an ammonia source and a reducing agent to yield the final product.

Synthetic Workflow

A Indole-4-carbaldehyde B N-Benzylation (Benzyl Bromide, Base) A->B C 1-Benzyl-1H-indole-4-carbaldehyde B->C D Reductive Amination (Ammonia, Reducing Agent) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Q2: How can I purify the final product, this compound?

A2: The final product is a primary amine and can be purified using standard techniques. Due to its basic nature, purification can be achieved by:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent the amine from tailing on the acidic silica gel. A typical eluent system would be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Solvents like DMF, DMSO, and dichloromethane have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-indole-4-carbaldehyde

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of indole-4-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-benzyl-1H-indole-4-carbaldehyde.

Protocol 2: Synthesis of this compound

  • To a solution of 1-benzyl-1H-indole-4-carbaldehyde (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in the FAQ section to yield this compound.

References

Overcoming solubility issues with (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1-Benzyl-1H-indol-4-yl)methanamine

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers and drug development professionals overcome common solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they influence its solubility?

A1: While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from its structure. The molecule consists of a lipophilic indole ring and a benzyl group, which contribute to low aqueous solubility. However, it also contains a primary methanamine group. This amine is basic and allows for pH-dependent solubility. Similar indole structures are known to have poor bioavailability and solubility.[1] The presence of the amine group is key to overcoming these issues.

Q2: My this compound powder is not dissolving in aqueous buffers (e.g., PBS pH 7.4). What is the first step I should take?

A2: The primary amine group on your compound is basic. Therefore, its solubility is expected to be significantly higher at a lower pH where the amine group is protonated (ionized). The first and most critical step is to attempt dissolution in an acidic solution. By adjusting the pH, you can dramatically increase the aqueous solubility.[2][3] Start by preparing a stock solution in an acidic vehicle before diluting it into your final neutral buffer.

Q3: Can I use organic co-solvents to dissolve the compound? If so, which ones are recommended?

A3: Yes, co-solvents are a highly effective technique for dissolving nonpolar compounds.[4] For initial testing, water-miscible organic solvents are recommended. The choice of co-solvent may depend on the experimental system (e.g., in vitro assay vs. in vivo formulation). Always prepare a high-concentration stock solution in the organic solvent and then dilute it stepwise into your aqueous medium. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with assays.

Q4: I am seeing precipitation when I dilute my organic stock solution into my aqueous cell culture media. What can I do?

A4: This is a common issue that occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your media.

  • Optimize pH: Ensure the pH of the final medium is low enough to maintain protonation of the amine. However, be aware of the pH tolerance of your cell line.

  • Use a Different Co-solvent: Some co-solvents are better at maintaining compound solubility upon dilution. See the tables below for options.

  • Incorporate Surfactants: Low concentrations (0.05-0.10%) of non-ionic surfactants can help maintain solubility by forming micelles.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate lipophilic drugs, increasing their apparent solubility in water.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization for In Vitro Assays

This guide provides a step-by-step workflow for researchers who are unable to achieve the desired concentration in an aqueous buffer for biological assays.

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cosolvent [label="Step 2: Co-solvent Screen\nTry dissolving in 100% DMSO,\nEthanol, or PEG 400.\nDoes it dissolve?", fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent_yes [label="Yes", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cosolvent_no [label="No", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ph_cosolvent [label="Step 3: Combined Approach\nDissolve in co-solvent first,\nthen dilute into acidic buffer.\nDoes it stay in solution?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combo_yes [label="Yes", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; combo_no [label="No", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

success [label="Success:\nProceed with experiment.\nDilute acidic/co-solvent stock\ninto final assay buffer.\nMonitor for precipitation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; advanced [label="Advanced Options:\nConsider surfactants,\ncylodextrins, or\nsolid dispersions.", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> ph_adjust; ph_adjust -> ph_yes [label=" "]; ph_adjust -> ph_no [label=" "]; ph_yes -> success; ph_no -> cosolvent;

cosolvent -> cosolvent_yes [label=" "]; cosolvent -> cosolvent_no [label=" "]; cosolvent_yes -> ph_cosolvent; cosolvent_no -> advanced;

ph_cosolvent -> combo_yes [label=" "]; ph_cosolvent -> combo_no [label=" "]; combo_yes -> success; combo_no -> advanced; } enddot Caption: A workflow for troubleshooting initial solubility issues.

Guide 2: Selecting a Solubility Enhancement Strategy

Once basic methods have been tried, this decision tree can help in selecting a more advanced strategy based on the experimental requirements.

// Nodes start [label="What is the primary\nexperimental system?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

invitro [label="In Vitro Cell-Based Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="In Vivo Animal Study", fillcolor="#EA4335", fontcolor="#FFFFFF"]; formulation [label="Pharmaceutical Formulation", fillcolor="#FBBC05", fontcolor="#202124"];

invitro_sol [label="Key Constraint:\nLow excipient concentration\nto avoid cell toxicity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; invivo_sol [label="Key Constraints:\nToxicity, tolerability,\nand desired pharmacokinetics.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; formulation_sol [label="Key Constraints:\nStability, manufacturability,\nand regulatory acceptance.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

invitro_tech [label="Recommended Techniques:\n1. pH control (if tolerated by cells)\n2. Co-solvents (DMSO, EtOH <1%)\n3. Cyclodextrin complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo_tech [label="Recommended Techniques:\n1. Salt formation (e.g., HCl salt)\n2. Co-solvent systems (PEG 400, Propylene Glycol)\n3. Nanosuspensions\n4. Lipid-based formulations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; formulation_tech [label="Recommended Techniques:\n1. Solid dispersions\n2. Co-crystallization\n3. Particle size reduction\n4. Prodrug approach", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> invitro; start -> invivo; start -> formulation;

invitro -> invitro_sol [dir=none]; invitro_sol -> invitro_tech;

invivo -> invivo_sol [dir=none]; invivo_sol -> invivo_tech;

formulation -> formulation_sol [dir=none]; formulation_sol -> formulation_tech; } enddot Caption: A decision tree for selecting a solubility strategy.

Data Presentation: Common Excipients

The following tables summarize common excipients used to improve the solubility of research compounds. The concentrations provided are typical starting points and may need to be optimized for your specific experiment.

Table 1: Common Co-solvents for Preclinical Research

Co-solventTypical Concentration Range (Final)Use Case / Notes
Dimethyl Sulfoxide (DMSO)0.1% - 1.0%Widely used for in vitro screening. Can have cellular effects at >0.5%.
Ethanol (EtOH)1% - 10%Good for both in vitro and in vivo. Less toxic than DMSO.
Polyethylene Glycol 400 (PEG 400)10% - 50%Common for in vivo formulations due to low toxicity.[2]
Propylene Glycol (PG)10% - 40%Often used in combination with other co-solvents for parenteral formulations.[4]
Glycerin5% - 20%A viscous co-solvent, often used in oral formulations.[3]

Table 2: pH Modifiers and Buffers

AgentTypeUse Case / Notes
Hydrochloric Acid (HCl)AcidifierUsed to create acidic stock solutions (e.g., 10-100 mM). Forms the hydrochloride salt in situ.
Citrate BufferAcidic BufferpH range ~3.0-6.2. Can maintain solubility in the acidic range.
Phosphate BufferNear-Neutral BufferpH range ~5.8-8.0. Standard biological buffer; may cause precipitation of basic compounds.
Sodium Hydroxide (NaOH)AlkalinizerNot recommended for this compound as it will deprotonate the amine, reducing solubility.

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

Objective: To determine the approximate aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Series of buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials or microcentrifuge tubes

  • Shaker/incubator

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the compound powder to a vial (e.g., 1-2 mg).

  • Add a fixed volume of the first pH buffer (e.g., 1 mL) to the vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for undissolved solid.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Repeat steps 1-6 for each pH buffer.

  • Plot the measured solubility (e.g., in µg/mL) against the pH to generate the profile.

Protocol 2: Screening for an Optimal Co-solvent System

Objective: To identify a co-solvent system that can maintain the compound in solution upon dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Candidate co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials

Methodology:

  • Prepare a high-concentration stock solution of the compound in each candidate co-solvent (e.g., 20 mg/mL). If it doesn't dissolve, that co-solvent is not suitable as the primary stock vehicle.

  • Perform serial dilutions of the stock solution into the target aqueous buffer. For example:

    • Add 5 µL of the 20 mg/mL stock to 995 µL of buffer (Final concentration: 100 µg/mL, 0.5% co-solvent).

    • Add 10 µL of the 20 mg/mL stock to 990 µL of buffer (Final concentration: 200 µg/mL, 1.0% co-solvent).

  • Vortex each dilution and let it stand for at least 1 hour.

  • Visually inspect each vial for signs of precipitation (cloudiness, visible particles). This is a qualitative assessment of solubility.

  • The optimal co-solvent system is the one that maintains the highest concentration of the compound in solution with the lowest percentage of co-solvent.

  • For a quantitative analysis, the samples can be filtered and the supernatant concentration measured via HPLC, similar to Protocol 1.

References

Optimization of reaction conditions for N-benzylation of indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-benzylation of indoles.

Troubleshooting Guide

This section addresses common issues encountered during the N-benzylation of indoles, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low to no conversion of my starting indole?

Answer: Low or no conversion in N-benzylation reactions can stem from several factors related to the reaction conditions. Here are the primary aspects to investigate:

  • Insufficient Base Strength or Amount: The deprotonation of the indole N-H is crucial for the reaction to proceed. If the base is not strong enough or used in insufficient quantities, the reaction will be sluggish or fail. Traditional methods often require a stoichiometric amount of a strong base.[1][2] Newer protocols, however, have demonstrated success with catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

  • Low Reaction Temperature: N-benzylation reactions can be slower than other alkylations and may require elevated temperatures. For instance, while N-methylation might proceed at 90-95°C, N-benzylation often requires temperatures around 135°C.[1][2]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are often effective.[1]

  • Catalyst Deactivation: In catalytic systems, the catalyst can be deactivated by impurities or side products. For instance, in some metal-catalyzed reactions, the presence of water or other coordinating species can poison the catalyst.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed base Check Base: - Strength (e.g., NaH, KOH, DABCO) - Stoichiometry (catalytic vs. stoichiometric) start->base temp Increase Temperature: - Is it within the optimal range (e.g., ~135°C)? base->temp If base is adequate solvent Evaluate Solvent: - Using a suitable polar aprotic solvent (e.g., DMF, DMA)? temp->solvent If temperature is optimal catalyst Check Catalyst (if applicable): - Purity and activity - Potential for poisoning solvent->catalyst If solvent is appropriate reagents Verify Reagent Quality: - Purity of indole and benzylating agent catalyst->reagents If catalyst is active success Improved Conversion reagents->success If all checks pass

Caption: A logical workflow for troubleshooting low conversion in N-benzylation of indoles.

Question 2: My reaction is producing a significant amount of the C-3 benzylated isomer. How can I improve N-selectivity?

Answer: The formation of the C-3 benzylated product is a common side reaction, as the C-3 position of the indole ring is also nucleophilic.[3] Several strategies can be employed to favor N-alkylation over C-3 alkylation:

  • Choice of Base and Solvent System: The reaction conditions can significantly influence the regioselectivity. The formation of the indole anion with a strong base generally favors N-alkylation. The solvent can also play a role; in some cases, increasing the proportion of a polar aprotic solvent like DMF can favor the N-alkylation pathway.[4]

  • Nature of the Benzylating Agent: While benzyl halides are common, alternative benzylating agents like dibenzyl carbonate can be used in the presence of a base catalyst to achieve good yields of the N-benzyl indole.[1] Using benzyl alcohols in iron-catalyzed reactions has also been shown to be selective for N-alkylation.[5]

  • Protecting Groups: Although it adds extra steps, protecting the C-3 position prior to N-benzylation and subsequent deprotection is a viable, albeit less direct, strategy to ensure N-selectivity.

Question 3: The reaction is slow, requiring very long reaction times. How can I accelerate the N-benzylation?

Answer: Long reaction times can be a practical challenge.[1][2] Here are some approaches to increase the reaction rate:

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times by rapidly heating the reaction mixture to the desired temperature.[1]

  • Phase-Transfer Catalysts: In biphasic systems, or when using solid bases, a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can enhance the reaction rate by facilitating the transfer of the indole anion to the organic phase.[1]

  • Catalyst Choice: For catalytic reactions, the choice of catalyst and ligand is crucial. For example, copper-catalyzed N-alkylation using N-tosylhydrazones has been developed as an efficient method.[6] Iron-catalyzed systems have also been shown to be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for N-benzylation of indoles?

A1: A variety of bases can be used, with the choice often depending on the specific protocol. Common bases include:

  • Strong Bases: Sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu) are frequently used to ensure complete deprotonation of the indole.

  • Organic Bases: 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been effectively used as a catalyst in reactions with dibenzyl carbonate.[1]

Q2: Which solvents are recommended for N-benzylation reactions?

A2: Polar aprotic solvents are generally preferred. These include:

  • N,N-Dimethylformamide (DMF)[1]

  • N,N-Dimethylacetamide (DMA)[1]

  • Dioxane[6]

  • Tetrahydrofuran (THF)[4]

Q3: Can benzyl alcohols be used directly as benzylating agents?

A3: Yes, benzyl alcohols can be used as greener alternatives to benzyl halides. This typically requires a catalytic system, such as an iron-based catalyst, that proceeds via a "borrowing hydrogen" mechanism.[5]

Q4: Are there metal-free conditions for N-benzylation?

A4: Yes, traditional methods using a strong base like NaH and a benzyl halide in a polar aprotic solvent are metal-free. Additionally, methods using dibenzyl carbonate with a catalytic amount of an organic base like DABCO also avoid the use of metals.[1]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for N-Benzylation of Indole

Catalyst/PromoterBenzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
DABCO (10 mol%)Dibenzyl Carbonate-DMA1354585[1]
DABCO (10 mol%) + TBAC (1 equiv)Dibenzyl Carbonate-DMA1352490[1]
CuI (10 mol%) / P(p-tolyl)3 (10 mol%)Benzyl TosylhydrazoneKOHDioxane1001282[6]
Knölker catalyst Fe-1 (5 mol %)Benzyl AlcoholK2CO3TFE1002495[5]
NoneBenzyl BromideNaHTHFRT0.5-[7]

TFE: 2,2,2-trifluoroethanol

Experimental Protocols

Protocol 1: N-Benzylation using Dibenzyl Carbonate and DABCO

This protocol is based on a catalytic method avoiding harsh bases and toxic alkylating agents.[1]

  • To a reaction flask, add the indole (2 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 10 mol%), and dibenzyl carbonate (3 mmol).

  • Add N,N-dimethylacetamide (DMA) (4 mL).

  • Heat the mixture to 135°C.

  • Monitor the reaction progress using HPLC or TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow: N-Benzylation Protocol

start Start add_reagents 1. Combine Indole, DABCO, and Dibenzyl Carbonate start->add_reagents add_solvent 2. Add DMA add_reagents->add_solvent heat 3. Heat to 135°C add_solvent->heat monitor 4. Monitor Reaction (HPLC/TLC) heat->monitor workup 5. Aqueous Workup monitor->workup purify 6. Purify by Chromatography workup->purify product N-Benzyl Indole purify->product

Caption: Step-by-step experimental workflow for the N-benzylation of indole using DABCO.

Protocol 2: Iron-Catalyzed N-Benzylation using Benzyl Alcohol

This protocol utilizes an iron catalyst for the N-alkylation of an indoline (which can be subsequently oxidized to the indole) with an alcohol.[5]

  • In a reaction vessel, combine the indoline (0.3 mmol), benzyl alcohol (0.6 mmol, 2 equiv.), Knölker catalyst Fe-1 (5 mol %), and Me3NO (10 mol %).

  • Add 2,2,2-trifluoroethanol (TFE) as the solvent (to make a 0.6 M solution).

  • Heat the reaction mixture at the optimal temperature (e.g., 100°C).

  • Monitor the reaction by an appropriate method (e.g., GC-MS or NMR).

  • Once the N-alkylation is complete, the resulting N-alkylated indoline can be isolated or oxidized in a one-pot procedure to the corresponding N-alkylated indole if desired.

  • For oxidation, a system such as FeBr3/TEMPO with t-BuOOH can be employed.[5]

  • After completion, perform a suitable workup and purify the product by column chromatography.

References

Technical Support Center: (1-Benzyl-1H-indol-4-yl)methanamine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Benzyl-1H-indol-4-yl)methanamine.

Synthesis and Purification Troubleshooting

The synthesis of this compound can be approached via a two-step process: N-benzylation of 4-cyanoindole followed by reduction of the nitrile to a primary amine. This section addresses potential issues that may arise during this synthetic sequence.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Nitrile Reduction cluster_purification Purification A 4-Cyanoindole E 1-Benzyl-1H-indole-4-carbonitrile A->E Reaction B Benzyl Bromide B->E Reaction C Base (e.g., NaH, KOH) C->E Reaction D Solvent (e.g., DMF, DMSO) D->E Reaction H This compound E->H Reduction F Reducing Agent (e.g., LiAlH4) F->H G Solvent (e.g., THF, Diethyl Ether) G->H I Crude Product H->I J Column Chromatography I->J K Pure Product J->K

Caption: A general workflow for the two-step synthesis and purification of this compound.

FAQs and Troubleshooting for Synthesis

Question 1: I am having trouble with the N-benzylation of 4-cyanoindole. The reaction is incomplete, or I see multiple products on my TLC.

Answer:

Incomplete reactions or the formation of multiple products during N-benzylation can be due to several factors. Here are some common issues and potential solutions:

  • Choice of Base and Solvent: The combination of base and solvent is crucial for the deprotonation of the indole nitrogen. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. If the reaction is sluggish, you might consider using a stronger base or ensuring your solvent is anhydrous.

  • Reaction Temperature: While N-alkylation of indoles can often be done at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, excessive heat can lead to side reactions.

  • C-Alkylation vs. N-Alkylation: A common side product is the C3-benzylated indole. The ratio of N- to C-alkylation can be influenced by the reaction conditions. Generally, using a polar aprotic solvent and a strong base that fully deprotonates the indole nitrogen favors N-alkylation.

  • Purity of Starting Materials: Ensure your 4-cyanoindole and benzyl bromide are pure. Impurities in the starting materials can lead to unexpected side reactions.

Troubleshooting Table for N-Benzylation

Problem Possible Cause Suggested Solution
Low Conversion Incomplete deprotonation of indole nitrogen.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Low reaction temperature.Gently warm the reaction mixture (e.g., 40-50 °C).
Multiple Spots on TLC C-alkylation is occurring.Use a polar aprotic solvent (DMF, DMSO) to favor N-alkylation.
Impure starting materials.Purify starting materials before the reaction.
Product Degradation Reaction temperature is too high.Run the reaction at a lower temperature for a longer duration.

Question 2: The reduction of 1-benzyl-1H-indole-4-carbonitrile with LiAlH4 is giving a low yield of the desired amine.

Answer:

The reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH4) is a powerful transformation, but it can present challenges, especially with aromatic and heterocyclic substrates.

  • Reactivity of LiAlH4: LiAlH4 is a very reactive and non-selective reducing agent. It can potentially react with other functional groups or even the indole ring itself under harsh conditions. It is crucial to perform the reaction at a low temperature (typically starting at 0 °C and then allowing it to warm to room temperature).

  • Work-up Procedure: The work-up of LiAlH4 reactions is critical for isolating the amine product. A common and effective method is the Fieser work-up, which involves the sequential addition of water, aqueous NaOH, and then more water to precipitate the aluminum salts, which can then be filtered off. An improper work-up can lead to the formation of emulsions or loss of product.

  • Formation of Side Products: Incomplete reduction can lead to the formation of an intermediate imine, which upon hydrolysis during work-up would yield an aldehyde. Over-reduction is less common for nitriles but ensuring the correct stoichiometry of the reducing agent is important.

  • Alternative Reducing Agents: If LiAlH4 consistently gives low yields, consider alternative reducing agents. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under pressure is another common method for nitrile reduction, although it may also have its own set of challenges, such as catalyst poisoning.

Troubleshooting Table for Nitrile Reduction

Problem Possible Cause Suggested Solution
Low Yield of Amine Decomposition of the product during work-up.Use a careful Fieser work-up procedure at low temperatures.
Incomplete reduction.Ensure sufficient equivalents of LiAlH4 are used and allow the reaction to go to completion.
Side reactions with the indole ring.Maintain a low reaction temperature throughout the addition and reaction time.
Formation of Aldehyde Hydrolysis of the intermediate imine.Ensure complete reduction to the amine before quenching the reaction.
Difficulty in Product Isolation Formation of emulsions during work-up.Use the Fieser work-up to precipitate aluminum salts for easy filtration.

Biological Activity and Assay Troubleshooting

While the specific biological activity of this compound is not extensively documented, its structural similarity to other indole derivatives suggests potential interactions with monoamine oxidase (MAO) or serotonin receptors.[1][2] This section provides a hypothetical context for its biological evaluation.

Hypothetical Signaling Pathway: Inhibition of Monoamine Oxidase A (MAO-A)

Many indole-containing compounds are known to be inhibitors of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin.[1][3] Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Serotonin_Cleft Serotonin Serotonin_Receptor Serotonin Receptor Serotonin_Cleft->Serotonin_Receptor Binding Signaling Downstream Signaling Serotonin_Receptor->Signaling Compound This compound Compound->MAO_A Inhibition

Caption: Hypothetical inhibition of MAO-A by this compound, leading to increased serotonin levels.

FAQs and Troubleshooting for Biological Assays

Question 3: I am performing a monoamine oxidase (MAO) activity assay to test the inhibitory potential of my compound, but I am getting inconsistent results.

Answer:

Inconsistent results in MAO activity assays can stem from various sources, from sample preparation to the assay protocol itself. Here are some common issues and troubleshooting tips:

  • Enzyme Activity: Ensure that the MAO enzyme preparation (from a commercial source or tissue homogenate) is active. It's good practice to run a positive control with a known MAO inhibitor to validate the assay.[4]

  • Substrate Concentration: The concentration of the substrate (e.g., kynuramine, benzylamine) should be appropriate for the enzyme and within the linear range of the assay.

  • Incubation Time and Temperature: The incubation time and temperature need to be optimized and kept consistent across all experiments.

  • Buffer and pH: MAO activity is sensitive to the pH of the buffer. Ensure the buffer is at the optimal pH for the enzyme isoform you are studying.

  • Compound Solubility: If your compound has poor solubility in the assay buffer, it can lead to inaccurate and non-reproducible results. Consider using a small amount of a co-solvent like DMSO, but be mindful of its potential effects on enzyme activity.

Troubleshooting Table for MAO Activity Assay

Problem Possible Cause Suggested Solution
High Variability Between Replicates Inaccurate pipetting.Calibrate pipettes and use careful pipetting techniques.
Compound precipitation.Check the solubility of the compound in the assay buffer. Use a minimal amount of a suitable co-solvent if necessary.
No Inhibition Observed Inactive compound.The compound may not be an MAO inhibitor.
Inactive enzyme.Test the enzyme activity with a known substrate and inhibitor.
Low Signal-to-Noise Ratio Low enzyme activity.Increase the amount of enzyme or the incubation time (while ensuring linearity).
High background fluorescence/absorbance.Run a control without the enzyme to determine the background signal.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-indole-4-carbonitrile
  • To a solution of 4-cyanoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-1H-indole-4-carbonitrile.

Protocol 2: Synthesis of this compound
  • To a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-benzyl-1H-indole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 used in grams.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Filter the resulting white precipitate of aluminum salts through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to yield this compound.

Protocol 3: Monoamine Oxidase A (MAO-A) Inhibition Assay
  • Prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • In a 96-well plate, add the MAO-A enzyme preparation.

  • Add various concentrations of the test compound (this compound) or a known inhibitor (positive control) to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the substrate (e.g., kynuramine).

  • Measure the rate of product formation over time using a spectrophotometer or fluorometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[1]

Disclaimer: These protocols are provided as a general guide. Researchers should always consult the relevant literature and adapt the procedures to their specific laboratory conditions and safety protocols. The handling of hazardous reagents like sodium hydride and lithium aluminum hydride requires appropriate safety precautions.

References

Stability testing of (1-Benzyl-1H-indol-4-yl)methanamine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (1-Benzyl-1H-indol-4-yl)methanamine. The information is designed to assist in designing and interpreting stability studies for this compound.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Unexpectedly rapid degradation of the compound in solution. The compound may be sensitive to pH. The methanamine group can be protonated or deprotonated, which may affect the stability of the entire molecule.Buffer the solution to a neutral pH (e.g., pH 7.4) and re-evaluate stability. Avoid strongly acidic or basic conditions unless conducting forced degradation studies.
Formation of colored byproducts during storage or in solution. Indole rings are susceptible to oxidation, which can lead to the formation of colored oligomers or polymers. This can be accelerated by exposure to light or oxidizing agents.Store the compound protected from light and in an inert atmosphere (e.g., under nitrogen or argon). Ensure solvents are degassed and free of peroxides.
Inconsistent results between different batches of the compound. The presence of trace impurities, such as residual catalysts or starting materials from the synthesis, could be catalyzing degradation.Ensure high purity of the compound using appropriate analytical techniques (e.g., HPLC, NMR). If impurities are suspected, re-purify the compound.
Loss of compound when exposed to certain HPLC mobile phases. The compound may be unstable in acidic mobile phases commonly used in reverse-phase HPLC.Use a neutral or slightly basic mobile phase if possible. If an acidic modifier is necessary, minimize the time the sample is in contact with the mobile phase before analysis.
Precipitation of the compound from solution over time. The free base form of the compound may have limited solubility in aqueous solutions. Degradation products may also be less soluble.Consider using a pharmaceutically acceptable salt form of the compound to improve solubility and stability. Alternatively, the use of co-solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways are likely to involve the indole ring and the methanamine side chain. The indole ring is susceptible to oxidation, potentially leading to the formation of oxindoles, dihydroxyindoles, and subsequent ring-opened products like anthranilic acid derivatives[1][2]. The benzyl group is relatively stable, but the methanamine side chain can undergo deamination or oxidation, especially at non-neutral pH.

Q2: What conditions should I use for forced degradation studies of this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods[3][4]. Typical conditions to test include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature significantly above accelerated stability conditions (e.g., 80°C).

  • Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines[5].

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients[3]. To develop such a method, typically using HPLC:

  • Perform forced degradation studies to generate samples containing the degradation products.

  • Develop a chromatographic method (e.g., reverse-phase HPLC with a C18 column) that separates the parent compound from all observed degradation products.

  • Validate the method according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Q4: What are the recommended storage conditions for this compound?

A4: Based on the potential for oxidative and photolytic degradation, it is recommended to store this compound in a well-sealed container, protected from light, in a cool and dry place. For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).

Hypothetical Stability Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress Condition Duration Temperature % Assay of this compound Major Degradation Products (% Peak Area)
0.1 M HCl24 hours60°C85.2Degradant 1 (5.8%), Degradant 2 (3.1%)
0.1 M NaOH24 hours60°C92.5Degradant 3 (4.2%)
3% H₂O₂8 hoursRoom Temp78.9Degradant 4 (10.3%), Degradant 5 (5.1%)
Dry Heat48 hours80°C95.1Minor unspecified degradants
Photostability (ICH Q1B)1.2 million lux hours / 200 watt hours/m²Room Temp91.8Degradant 6 (3.5%)

Experimental Protocols

Protocol for Forced Hydrolytic Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the aliquot with an equivalent amount of base (for the acidic sample) or acid (for the basic sample).

  • Dilute the neutralized sample to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol for Forced Oxidative Degradation:

  • Prepare a stock solution of this compound as described above.

  • Add a known volume of the stock solution to 3% hydrogen peroxide to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solution at room temperature.

  • At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, RT & 60°C) stock->acid Dilute to working concentration base Basic Hydrolysis (0.1 M NaOH, RT & 60°C) stock->base Dilute to working concentration oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute to working concentration thermal Thermal Stress (Dry Heat, 80°C) stock->thermal Dilute to working concentration photo Photostability (ICH Q1B) stock->photo Dilute to working concentration sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Hydrolysis) sampling->neutralization If applicable hplc HPLC Analysis sampling->hplc neutralization->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound oxindole Oxindole Derivative parent->oxindole Oxidation (H₂O₂) dihydroxy Dihydroxyindole Derivative parent->dihydroxy Oxidation (H₂O₂) deamination Deaminated Product parent->deamination Hydrolysis (Acid/Base) ring_opened Ring-Opened Products (e.g., Anthranilate Derivative) dihydroxy->ring_opened Further Oxidation

Caption: Potential Degradation Pathways.

References

Technical Support Center: Purification of (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (1-Benzyl-1H-indol-4-yl)methanamine. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data to aid in your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: Common impurities often depend on the synthetic route. If synthesized via N-benzylation of an indole precursor followed by introduction of the aminomethyl group (e.g., through reductive amination), you might encounter:

  • Unreacted starting materials: 1-benzyl-1H-indole-4-carbaldehyde, benzylamine, or the indole starting material.

  • Reagents: Excess benzyl bromide from the N-alkylation step.[1]

  • Byproducts of reductive amination: Over-alkylation products (dibenzylated amine) or the alcohol formed from the reduction of the starting aldehyde.

  • Degradation products: Indole derivatives can be sensitive to strong acids and light, potentially leading to colored impurities.[2]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective first step to separate your basic amine product from neutral or acidic impurities.

  • Column Chromatography: This is the most versatile technique for separating compounds with similar polarities. For amines, alumina or silica gel treated with a base (like triethylamine) is often used.[3][4]

  • Recrystallization: If your crude product is of reasonable purity, recrystallization can be an excellent final step to obtain highly pure material.

Q3: My compound appears as a colored oil. How can I solidify it for further purification?

A3: Amines, particularly aromatic ones, can often be oily. To induce solidification, you can try:

  • Salt formation: Convert the amine to its hydrochloride or another salt by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization.[5]

  • Trituration: Repeatedly washing the oil with a non-polar solvent in which the impurities are soluble but your product is not (e.g., hexanes, diethyl ether) can sometimes induce crystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound streaks on the TLC plate during column chromatography. The amine is interacting strongly with the acidic silica gel.1. Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent to neutralize the acidic sites on the silica gel.[4]2. Use a different stationary phase, such as neutral or basic alumina.[3]
Low recovery after acid-base extraction. The amine salt is partially soluble in the organic solvent, or the free base is partially soluble in the aqueous layer.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during neutralization.2. Perform multiple extractions with smaller volumes of solvent.3. If the product is suspected to be in the aqueous layer after basification, back-extract with an organic solvent like dichloromethane or ethyl acetate.
The compound does not crystallize from the chosen recrystallization solvent. The compound is too soluble in the chosen solvent, or there are too many impurities preventing crystal lattice formation.1. Try a different solvent or a co-solvent system. Good single solvents for amines can include alcohols or acetonitrile.[6] For co-solvent systems, dissolve the compound in a good solvent (e.g., methanol, dichloromethane) and slowly add a poor solvent (e.g., hexanes, water) until turbidity appears, then heat to redissolve and cool slowly.2. If impurities are the issue, first purify by column chromatography and then attempt recrystallization.
The purified compound discolors over time. Aromatic amines can be susceptible to air oxidation, which is often catalyzed by light.[2]Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber vial.

Experimental Protocols

Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (aq). Repeat the extraction 2-3 times. The amine will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 12), which will precipitate the free amine.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Column Chromatography
  • Stationary Phase: Silica gel or neutral/basic alumina.[3] For silica gel, it is often advantageous to pre-treat the slurry with 1% triethylamine in the eluent.

  • Eluent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[3] The addition of 0.1-1% triethylamine to the eluent system is recommended to prevent streaking.[4]

  • Procedure:

    • Prepare the column by packing the chosen stationary phase in the initial eluent.

    • Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Choose a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude compound in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Quantitative Data Summary

Purification MethodTypical RecoveryPurity AchievedKey Parameters
Acid-Base Extraction 70-90%>90%pH control is critical.
Column Chromatography 50-85%>98%Choice of stationary phase and eluent system is crucial.
Recrystallization 60-95% (of the material being recrystallized)>99%Solvent selection is the most important factor.

Purification Workflow

PurificationWorkflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Further Purification pure_product Pure Product (>99%) acid_base->pure_product If sufficiently pure recrystallization Recrystallization column_chrom->recrystallization Final Polishing column_chrom->pure_product If crystalline recrystallization->pure_product

Caption: General purification workflow for this compound.

Decision Tree for Purification Strategy

DecisionTree start Crude Product Analysis (TLC, NMR) q1 Major non-polar or acidic impurities? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Multiple spots on TLC after extraction? q1->q2 No acid_base->q2 column Perform Column Chromatography q2->column Yes q3 Is the product a solid? q2->q3 No column->q3 recrystallize Recrystallize q3->recrystallize Yes pure Pure Product q3->pure No (Pure Oil) recrystallize->pure

Caption: Decision tree for selecting a suitable purification strategy.

References

How to prevent degradation of (1-Benzyl-1H-indol-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (1-Benzyl-1H-indol-4-yl)methanamine in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • Oxidation: The indole ring and the primary amine are susceptible to oxidation, which can be accelerated by exposure to air, dissolved oxygen, or the presence of oxidizing agents.[1][2][3]

  • pH: Both acidic and alkaline conditions can promote the degradation of the molecule. Aromatic amines can exhibit stability issues in acidic media.[2][4][5]

  • Light: Exposure to UV or visible light can lead to photolytic degradation. Many indole derivatives are known to be photolabile.[1][2][6]

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways.[2][3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen at -20°C for longer-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, particularly for long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Which solvents are most suitable for dissolving this compound to ensure its stability?

A3: The choice of solvent can significantly impact the stability of the compound. It is advisable to use high-purity (e.g., HPLC grade) solvents. Common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used. For aqueous solutions, it is crucial to control the pH and use purified water (e.g., Milli-Q or equivalent). The stability in aqueous solutions may be lower than in organic solvents due to the potential for hydrolysis and oxidation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in the public domain, based on the chemistry of indoles and primary amines, likely degradation pathways could lead to:

  • Oxidation of the indole ring to form hydroxylated or N-oxide derivatives.

  • Oxidation of the primary amine to an imine or further degradation products.

  • Potential de-benzylation under certain harsh conditions.

  • Formation of colored degradation products, which is common for indole compounds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown upon storage. Oxidation of the indole ring.Store the solution protected from light and under an inert atmosphere. Prepare fresh solutions before use whenever possible.
Loss of potency or unexpected results in biological assays. Degradation of the parent compound.Perform a stability check of your stock solution using an analytical technique like HPLC-UV. Prepare fresh solutions from solid material. Re-evaluate storage conditions.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[2][3]
Precipitation of material from solution upon storage. Poor solubility or degradation leading to less soluble products.Ensure the storage temperature is appropriate and that the concentration is not above the solubility limit in the chosen solvent. Filter the solution before use.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH stress studies

  • Hydrogen peroxide (H₂O₂) for oxidative stress studies

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • Photostability chamber

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the relevant stress medium to a final concentration of approximately 100 µg/mL for the stability studies.

4. HPLC Method:

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by UV scan, likely around 220 nm and 280 nm for the indole chromophore).

  • Injection Volume: 10 µL

5. Forced Degradation Study:

  • Acid Hydrolysis: Treat the working solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Treat the working solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the working solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the working solution at 60°C.

  • Photolytic Degradation: Expose the working solution to light in a photostability chamber.

6. Sample Analysis:

  • Analyze the stressed samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantify the remaining parent compound and monitor the formation of any degradation products.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Parent Compound Remaining (%)
0.1 M HCl (60°C)2485.2
0.1 M NaOH (60°C)2478.5
3% H₂O₂ (RT)2465.1
Heat (60°C)2492.7
Light (Photostability Chamber)2472.9

Note: The data in this table is for illustrative purposes and represents a plausible degradation profile.

Visualizations

Degradation_Pathways A This compound (Parent Compound) B Hydroxylated Indole Derivatives A->B Oxidation (e.g., H₂O₂) C Indole N-Oxide A->C Oxidation D Corresponding Imine A->D Oxidation of Amine E De-benzylated Product A->E Harsh Conditions (e.g., strong acid/base) F Further Degradation Products B->F C->F D->F Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Prepare Working Solutions (100 µg/mL) A->B C1 Acid (HCl) B->C1 C2 Base (NaOH) B->C2 C3 Oxidation (H₂O₂) B->C3 C4 Heat B->C4 C5 Light B->C5 D HPLC-UV Analysis at Time Points (0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Data Interpretation: - Quantify Parent Peak - Identify Degradation Products D->E

References

Technical Support Center: Optimizing In Vivo Dosage for Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a general framework for researchers, scientists, and drug development professionals on how to approach the optimization of in vivo dosages for novel indole compounds, using (1-Benzyl-1H-indol-4-yl)methanamine as a representative example. Since specific in vivo data for this compound is not publicly available, this document outlines general strategies and best practices in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: I have a novel indole compound, this compound. How do I determine the starting dose for my first in vivo experiment?

A1: The selection of a starting dose for a first-in-human (FIH) or preclinical study is a critical step.[1][2][3][4] For preclinical studies, the starting dose is often determined from in vitro data or by conducting a dose-range finding (DRF) study.[5][6][7] If you have in vitro efficacy data (e.g., IC50 or EC50), you can use this to estimate a starting dose. A common practice is to start with a dose that is a fraction of the in vitro effective concentration, after considering potential in vivo metabolism and distribution.[6] However, the most systematic approach is to perform a dose escalation study to determine the Maximum Tolerated Dose (MTD).[1][2][3]

Q2: My compound, this compound, has poor aqueous solubility. How can I formulate it for in vivo administration?

A2: Poor solubility is a common challenge in drug development.[8][9][10] Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[8][9][11][12] These include:

  • Co-solvents: Using a mixture of solvents to increase solubility.[8][13]

  • Surfactants: These can help to solubilize compounds by forming micelles.[8]

  • pH modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[8][13]

  • Particle size reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.[8][12]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[9][12]

The choice of formulation strategy will depend on the physicochemical properties of your specific compound.[12]

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A3: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[1][2][14] It is a crucial first step in toxicology assessment and helps in selecting the appropriate doses for subsequent regulatory studies.[3][4] The MTD is typically determined through dose escalation studies where clinical observations, body weight, and other toxicological endpoints are monitored.[1][2] It's important to note that mortality is not an appropriate endpoint for MTD studies.[1]

Q4: What are the key parameters to monitor during an in vivo dose-ranging study?

A4: During a dose-ranging study, it is essential to monitor for signs of both efficacy and toxicity. Key parameters include:

  • Clinical Observations: Daily monitoring for any changes in behavior, appearance, or activity.

  • Body Weight: Regular measurement of body weight is a sensitive indicator of general health.[4]

  • Pharmacokinetics (PK): Measuring the concentration of the compound in plasma over time to understand its absorption, distribution, metabolism, and excretion (ADME).[15][16][17]

  • Pharmacodynamics (PD): If a biomarker is available, measuring its response to the drug can provide evidence of target engagement.

  • Toxicological Endpoints: At the end of the study, blood samples can be collected for clinical pathology (e.g., liver function tests), and tissues can be collected for histopathological evaluation.[1]

Troubleshooting Guide

Problem: I am not observing any efficacy in my in vivo model, even at what I believe to be a high dose.

  • Possible Cause: Poor Bioavailability. The compound may not be adequately absorbed into the systemic circulation.

    • Solution: Conduct a pharmacokinetic (PK) study to determine the plasma concentration of the compound after administration.[15][17] If exposure is low, you may need to optimize the formulation to improve solubility and absorption.[8][9][10]

  • Possible Cause: Rapid Metabolism. The compound may be quickly metabolized and cleared from the body.

    • Solution: A PK study will also provide information on the compound's half-life.[15] If the half-life is very short, you may need to consider a different route of administration or a more frequent dosing schedule.

Problem: I am observing significant toxicity at my lowest dose.

  • Possible Cause: Steep Dose-Response Curve. The compound may have a narrow therapeutic window.

    • Solution: Conduct a dose-ranging study with smaller dose increments to more accurately define the MTD.[5]

  • Possible Cause: Off-Target Effects. The toxicity may be unrelated to the intended pharmacological target.

    • Solution: Consider in vitro safety profiling to identify potential off-target activities.

Problem: I am seeing high variability in my in vivo data.

  • Possible Cause: Inconsistent Formulation. The compound may not be uniformly suspended or dissolved in the vehicle.

    • Solution: Ensure your formulation is homogenous and stable. For suspensions, ensure they are well-mixed before each administration.

  • Possible Cause: Biological Variability. There can be significant inter-animal variability in drug metabolism and response.

    • Solution: Increase the number of animals per group to improve statistical power. A cross-over study design can also help to reduce the impact of inter-subject variability.[18]

Data Presentation

Table 1: Example Data from a Dose-Range Finding Study for a Novel Indole Compound

Dose Group (mg/kg)Administration RouteNumber of AnimalsMean Body Weight Change (%)Clinical ObservationsPlasma Concentration (AUC) (ng*h/mL)
Vehicle ControlOral (p.o.)5+2.5NormalNot Applicable
1Oral (p.o.)5+1.8Normal150
10Oral (p.o.)5-3.2Mild lethargy1800
50Oral (p.o.)5-12.5Significant lethargy, ruffled fur9500
100Oral (p.o.)5-21.0 (study terminated)Severe lethargy, ataxiaNot Determined

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select an appropriate rodent model (e.g., mice or rats).[10][15]

  • Group Allocation: Assign animals to several dose groups, including a vehicle control group. A common design includes 3-5 dose levels.[7]

  • Dose Selection: The starting dose can be based on in vitro data or previous studies with similar compounds.[5][6] Subsequent doses are typically escalated by a factor of 2-3x.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weights at regular intervals.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable adverse effects, such as a significant loss of body weight (e.g., >15-20%) or severe clinical signs.[1][19]

  • Data Analysis: Analyze body weight changes, clinical observations, and any other relevant parameters to determine the MTD.

Protocol 2: Basic Pharmacokinetic (PK) Study
  • Animal Model and Groups: Use a rodent model, typically with cannulated animals for serial blood sampling.[18] Include at least two administration routes if possible: intravenous (IV) to determine absolute bioavailability, and the intended therapeutic route (e.g., oral).[15]

  • Dosing: Administer a single dose of the compound. The dose should be well-tolerated, often selected based on the MTD study.

  • Blood Sampling: Collect blood samples at multiple time points after administration.[15][18] Typical time points for IV administration might be 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For oral administration, time points might be 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[15]

  • Data Analysis: Calculate key PK parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

Visualizations

Experimental_Workflow_for_In_Vivo_Dose_Optimization cluster_preclinical Preclinical In Vivo Optimization start Novel Compound This compound formulation Formulation Development (Address poor solubility) start->formulation drf_mtd Dose-Range Finding (DRF) & MTD Study formulation->drf_mtd pk_study Pharmacokinetic (PK) Study drf_mtd->pk_study efficacy_study Efficacy Study in Disease Model drf_mtd->efficacy_study Inform Dose Selection pk_study->efficacy_study tox_study Definitive Toxicology Studies pk_study->tox_study Inform Dose & Schedule efficacy_study->tox_study end IND-Enabling Studies tox_study->end

Caption: Workflow for in vivo dose optimization.

Troubleshooting_In_Vivo_Studies cluster_troubleshooting Troubleshooting Common In Vivo Issues start Unexpected Result no_efficacy No Efficacy Observed start->no_efficacy Efficacy Issue high_toxicity High Toxicity at Low Doses start->high_toxicity Toxicity Issue high_variability High Data Variability start->high_variability Variability Issue check_pk Conduct PK Study (Check Exposure) no_efficacy->check_pk refine_dose Refine Dose Range (Narrower Increments) high_toxicity->refine_dose check_formulation Check Formulation (Homogeneity, Stability) high_variability->check_formulation optimize_formulation Optimize Formulation check_pk->optimize_formulation Low Exposure increase_n Increase Group Size (n) check_formulation->increase_n If formulation is ok

Caption: Decision tree for troubleshooting in vivo studies.

References

Technical Support Center: Synthesis of Substituted Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted indole compounds. The information is tailored for researchers, scientists, and drug development professionals.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1] However, the reaction can be sensitive to substrates and conditions, leading to various challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer indole synthesis reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low yields or reaction failure in Fischer indole synthesis can stem from several factors:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes lead to undesired side reactions by promoting heterolytic cleavage of the N-N bond, which competes with the desired[2][2]-sigmatropic rearrangement.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1] The optimal acid depends on the specific substrates.

    • Troubleshooting:

      • Catalyst Screening: If one type of acid catalyst is ineffective, screen a variety of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often a good choice for challenging cyclizations.

      • Temperature Adjustment: The reaction often requires heating.[3] Gradually increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.

      • Solvent Choice: While often performed neat in the acid catalyst (like PPA), using a high-boiling point solvent can sometimes be beneficial.

  • Unstable Hydrazone: The intermediate hydrazone may be unstable. In such cases, it is advisable to form the hydrazone in situ without isolation and proceed directly to the cyclization step.[2]

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I minimize these?

A2: Byproduct formation is a common issue.

  • Side Reactions: Undesired side reactions such as aldol condensations or Friedel-Crafts type reactions can occur.

  • Cleavage Pathways: As mentioned, electron-donating substituents can favor N-N bond cleavage, leading to aniline and other degradation products.

  • Troubleshooting:

    • Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature may reduce the rate of side reactions.

    • Choice of Carbonyl Compound: If using a ketone of the type RCH₂COCH₂R', a mixture of two indole products may be obtained.[2] Using a symmetrical ketone or an aldehyde can prevent this.

    • Protecting Groups: If reactive functional groups are present on the starting materials, consider using protecting groups to prevent their interference.

Q3: Can I synthesize the parent (unsubstituted) indole using the Fischer method?

A3: The direct synthesis of unsubstituted indole using acetaldehyde is often problematic and can fail.[4] An alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This can then be decarboxylated in a subsequent step to yield indole.[2]

Experimental Protocol: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional/In situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent such as ethanol or acetic acid.[2][3] Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). For in situ procedures, this mixture is used directly in the next step.

  • Indolization: Add the acid catalyst (e.g., a Lewis acid like ZnCl₂ or a Brønsted acid like polyphosphoric acid). The amount and type of acid should be optimized for the specific substrate.

  • Heating: Heat the reaction mixture under reflux for a period ranging from a few hours to overnight.[3] The optimal temperature and time depend on the reactivity of the substrates and should be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. If a solid precipitates, collect it by filtration. If the product is soluble, neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Diagram: Fischer Indole Synthesis Workflow

fischer_indole_synthesis start Arylhydrazine + Carbonyl Compound hydrazone Form Phenylhydrazone start->hydrazone Condensation acid_catalyst Add Acid Catalyst (Brønsted or Lewis) hydrazone->acid_catalyst Isomerization to Ene-hydrazine rearrangement [3,3]-Sigmatropic Rearrangement acid_catalyst->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization Elimination of Ammonia product Substituted Indole cyclization->product

Caption: A simplified workflow of the Fischer Indole Synthesis.

II. Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to produce a 2-arylindole.[5] It is known for often requiring harsh reaction conditions and can suffer from low yields and poor regioselectivity.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?

A1: Low yields are a known issue with this synthesis.[5]

  • Harsh Conditions: The classical procedure often requires high temperatures.

  • Troubleshooting:

    • Milder Conditions: Recent modifications have introduced milder methods. The use of lithium bromide as a catalyst has been shown to be effective.[6]

    • Microwave Irradiation: Employing microwave irradiation can sometimes improve yields and reduce reaction times.[6][7]

    • Excess Aniline: The reaction typically requires a large excess of the aniline reactant to drive the reaction forward and act as a solvent and base.[5]

Q2: The reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: Unpredictable regioselectivity is a significant drawback of this method.[5] The reaction mechanism is complex and can proceed through different pathways, leading to different isomers.

  • Troubleshooting:

    • Substrate Control: The substitution pattern on both the α-bromo-acetophenone and the aniline can influence the regiochemical outcome. A systematic variation of substituents may be necessary to favor the desired isomer.

    • Modified Procedures: Investigate modified versions of the Bischler-Möhlau synthesis, such as the Buu-Hoï modification, which may offer better regiocontrol for certain substrates.[5][8]

Experimental Protocol: General Procedure for Bischler-Möhlau Indole Synthesis
  • Reaction Setup: In a suitable reaction vessel, combine the α-bromo-acetophenone (1.0 eq.) with a significant excess of the aniline (can serve as both reactant and solvent).

  • Heating: Heat the mixture, often to high temperatures (e.g., 150-250 °C), for several hours. The exact temperature and time will depend on the substrates.

  • Work-up: After cooling, the excess aniline is typically removed by distillation under reduced pressure or by acid extraction. The residue is then dissolved in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography or recrystallization to isolate the desired 2-arylindole.

Diagram: Bischler-Möhlau Synthesis Logic

bischler_mohlau start α-Bromo-acetophenone + Excess Aniline intermediate Formation of α-Anilino Ketone Intermediate start->intermediate cyclization Electrophilic Cyclization intermediate->cyclization With another aniline molecule aromatization Aromatization & Tautomerization cyclization->aromatization product 2-Arylindole aromatization->product

Caption: Key steps in the Bischler-Möhlau indole synthesis.

III. Madelung Indole Synthesis

The Madelung synthesis produces indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[9][10] The primary challenges are the harsh conditions and the need for a strong base.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The high temperatures required for the Madelung synthesis are causing decomposition of my starting material/product. Are there milder alternatives?

A1: Yes, the high temperatures (200–400 °C) are a major limitation.[9]

  • Troubleshooting:

    • Activating Groups: Introduce an electron-withdrawing group on the methyl group of the N-acyl-o-toluidine. This increases the acidity of the benzylic protons, allowing for the use of milder bases and lower reaction temperatures.[11]

    • Smith-Madelung Modification: The Smith modification utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, proceeding through an intramolecular Peterson olefination under milder conditions.[9]

    • Copper-Catalyzed Variants: Recent developments include copper-catalyzed amidation/condensation procedures that can proceed at lower temperatures (e.g., 110 °C).[12]

Q2: I am having trouble with the strong base required for the reaction. Which bases are most effective, and are there any handling precautions?

A2: The choice of base is critical.

  • Common Bases: Sodium or potassium alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) are frequently used.[9] Organolithium reagents like n-butyllithium are also employed, especially in modified procedures.

  • Effectiveness: Potassium bases, such as potassium tert-butoxide or potassium amide, are often more effective than their sodium counterparts.[11]

  • Precautions: Strong bases like organolithiums and potassium alkoxides are highly reactive and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental Protocol: Modified Madelung Synthesis (One-Pot)

This protocol is for a modified, one-pot synthesis of 3-substituted-1,2-disubstituted indoles.[13]

  • Nucleophilic Substitution: In a screw-cap vial, charge the starting benzyl bromide (0.5 mmol), the nucleophile (e.g., p-toluenesulfinate or KCN, 4 equiv), and DMSO (1 mL).

  • Heating: Place the vial in a preheated oil bath at 100 °C for 12 hours.

  • Cyclization: Add a base such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene, 3 equiv) to the reaction mixture and continue stirring at the same temperature for another 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with dichloromethane. The combined organic layers are washed with water, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

IV. Nenitzescu Indole Synthesis

This reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[14] Key challenges include low yields and potential for polymerization.[14]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Nenitzescu synthesis is giving a low yield and a lot of polymeric material. How can I optimize the reaction?

A1: Low yields and polymerization are common problems.[14]

  • Troubleshooting:

    • Solvent Choice: The reaction performs best in highly polar solvents.[14] Nitromethane has been shown to improve the efficiency of the condensation.

    • Stoichiometry: While initially thought to require a 100% excess of benzoquinone, studies have shown that a 20-60% excess is more effective for large-scale reactions. A 1:1.2-1.6 mole ratio of benzoquinone to the enamine is often ideal.[14]

    • Catalysis: The use of a Lewis acid catalyst (e.g., ZnCl₂) can improve the reaction by activating the enamine.[14] More recently, CaI₂ has been introduced as a non-toxic catalyst that can help overcome issues of low yield and polymerization.[15][16]

    • Temperature: The reaction is typically run at or around room temperature.[14]

Q2: Can I run the Nenitzescu synthesis on a solid support?

A2: Yes, a solid-phase version of the Nenitzescu synthesis has been developed. This involves attaching the enamine component to a resin, which can simplify purification and handling.[14]

Experimental Protocol: General Atroposelective Nenitzescu Indole Synthesis

This protocol is for an asymmetric variant using a chiral catalyst.[17]

  • Reaction Setup: In a reaction vial open to the air, add the enamine substrate (0.1 mmol), the naphthoquinone (1.5 equiv.), the chiral Cr(III) salen catalyst (10 mol%), and nitromethane (1 mL).

  • Heating: Seal the vial and heat it in an aluminum heating block at 40 °C for 18 hours.

  • Cooling & Purification: Cool the reaction to room temperature. The crude mixture can be directly purified by silica gel column chromatography.

V. Palladium-Catalyzed Indole Synthesis (Heck & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing substituted indoles. The Heck reaction can be used to form C-C bonds (e.g., vinylindoles), while the Buchwald-Hartwig amination is used for C-N bond formation (N-arylindoles).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular Heck reaction to form an indole is not working. What should I check?

A1: Failure of the Heck reaction can be due to several factors.

  • Troubleshooting:

    • Catalyst System: The choice of palladium source and ligand is critical. Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PCy₃)₂) and ligands (e.g., PPh₃, P(OPh)₃).[18]

    • Base and Solvent: The base (e.g., K₂CO₃, Na₂CO₃) and solvent (e.g., DMF, acetonitrile/water) play a crucial role. Ensure the base is sufficiently strong and the solvent is appropriate for the reaction temperature and substrate solubility.[18][19]

    • Leaving Group: The reactivity of the aryl halide is important (I > Br > Cl). If you are using an aryl chloride, the reaction may be more challenging.

    • N-Protection: For some substrates, protection of the indole nitrogen may be necessary to prevent side reactions.[20]

Q2: I am having difficulty with the Buchwald-Hartwig N-arylation of my indole. What are the key parameters to optimize?

A2: Buchwald-Hartwig amination of indoles can be challenging.

  • Troubleshooting:

    • Ligand Choice: The ligand is arguably the most important component. A wide variety of phosphine-based ligands have been developed (e.g., XantPhos, tBuXPhos). Screening different ligands is often necessary.

    • Base Selection: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. For base-sensitive substrates, milder conditions may be required.

    • Aryl Halide Reactivity: As with the Heck reaction, the reactivity order is Ar-I > Ar-OTf > Ar-Br > Ar-Cl. Aryl chlorides are generally the most challenging coupling partners.

    • Reaction Temperature: The reaction often requires heating, typically in the range of 80-120 °C.

Experimental Protocol: General Procedure for Heck Cross-Coupling of Halo-Indoles

This protocol is for the coupling of halo-indoles with alkenes in aqueous conditions.[19]

  • Catalyst Preparation: In a reaction vial, purge the palladium salt (e.g., Na₂PdCl₄, 5 mol%) and a suitable ligand (e.g., sulfonated SPhos, 12.5 mol%) with nitrogen. Add a degassed water/acetonitrile (1:1) mixture and stir at room temperature for 15 minutes.

  • Reaction Assembly: Add the halo-indole (1.0 equiv), a base (e.g., Na₂CO₃, 2 equiv), and the alkene (1.5 equiv).

  • Heating: Heat the reaction mixture to 80 °C (conventional or microwave heating) for the required time (monitor by TLC).

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Quantitative Data: Heck Cross-Coupling of 5-Iodoindole
EntryPd Salt (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)TXPTS (6.25)Na₂CO₃ (2.0)CH₃CN/H₂O (1:1)1001870
2Na₂PdCl₄ (2.5)TXPTS (6.25)Na₂CO₃ (2.0)CH₃CN/H₂O (1:1)1001895
3Na₂PdCl₄ (5.0)ˢSPhos (15)Na₂CO₃ (4.0)CH₃CN/H₂O (1:1)120 (MW)0.598

Data adapted from reference[19]. Yields are isolated yields.

VI. Friedel-Crafts Acylation of Indoles

Friedel-Crafts acylation is a common method for introducing an acyl group onto the indole ring, typically at the C3 position. A key challenge is controlling regioselectivity and avoiding N-acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation is giving a mixture of N-acylated and C3-acylated products. How can I improve C3-selectivity?

A1: Competing N-acylation is a common problem, especially for NH-unprotected indoles.

  • Troubleshooting:

    • Lewis Acid Choice: The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ can be used, they can sometimes lead to decomposition.[21] Milder Lewis acids like ZnCl₂ or ZrCl₄ can offer better selectivity and yields.[22] Diethylaluminum chloride (Et₂AlCl) has also been shown to be highly effective for selective C3-acylation without N-protection.[21]

    • N-Protection: Protecting the indole nitrogen (e.g., with a phenylsulfonyl or Boc group) will direct acylation to the C3 position. However, this adds extra steps to the synthesis.

    • Organocatalysis: The use of an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to effectively catalyze the C3-acylation of N-protected indoles.[23]

    • Ionic Liquids: Using a deep eutectic solvent like [CholineCl][ZnCl₂]₃ can act as both a catalyst and a solvent, promoting regioselective C3-acylation under mild conditions, even without N-protection.[24]

Q2: The acylation of my substituted indole is sluggish or gives a low yield. Why might this be?

A2: Substituents on the indole ring can significantly affect its reactivity.

  • Electronic Effects: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making the Friedel-Crafts reaction more difficult. Conversely, electron-donating groups enhance reactivity.

  • Steric Hindrance: Bulky groups near the C3 position can hinder the approach of the acylating agent.

  • Troubleshooting:

    • Stronger Conditions: For deactivated indoles, stronger Lewis acids or higher reaction temperatures may be necessary.

    • More Reactive Acylating Agent: Using a more reactive acylating agent (e.g., an acyl chloride over an anhydride) can sometimes improve conversion.

Experimental Protocol: ZrCl₄-Mediated C3-Acylation of Indole

This protocol provides a method for the regioselective C3-acylation of NH-unprotected indoles.[22]

  • Reaction Setup: To a stirred solution of the indole (1.0 mmol) in a suitable solvent (e.g., dichloroethane) under an inert atmosphere, add ZrCl₄ (1.0-1.5 mmol).

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 mmol) dropwise to the mixture at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data: C3-Acylation of N-Methylindole
EntryAcyl ChlorideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzoyl ChlorideDBN (20)Toluene110165
2p-Nitrobenzoyl ChlorideDBN (20)Toluene110191
3p-Methoxybenzoyl ChlorideDBN (20)Toluene110189
4Acetyl ChlorideDBN (20)Toluene110875

Data adapted from reference[23]. Yields are isolated yields.

VII. Protecting Groups for Indole Synthesis

Protecting the indole nitrogen is often necessary to prevent undesired side reactions or to direct lithiation to a specific position.[25]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which protecting group should I choose for my indole synthesis?

A1: The choice of protecting group depends on the subsequent reaction conditions it needs to withstand and the conditions required for its removal.

  • Common Protecting Groups & Stability:

    • Sulfonyl groups (e.g., Tosyl - Ts, Phenylsulfonyl - PhSO₂): Stable to many conditions but often require harsh conditions for removal (e.g., strong reducing agents or concentrated acid).[26] They are strongly electron-withdrawing, which deactivates the indole ring towards electrophilic substitution but facilitates metalation at the C2 position.

    • Carbamates (e.g., Boc): Commonly used and can be removed under acidic conditions (e.g., TFA). However, removal can sometimes lead to resinous materials.[4]

    • Alkyl groups (e.g., Benzyl - Bn): Stable to many conditions but typically requires hydrogenolysis for removal, which is not compatible with reducible functional groups.

    • Silyl groups (e.g., TIPS): Easily removed with fluoride sources (e.g., TBAF).

    • Pivaloyl (Piv): Offers steric protection at both N1 and C2 positions but is notoriously difficult to remove. A method using LDA for deprotection has been developed.[25]

Q2: I am having trouble removing the protecting group from my indole nitrogen. What can I do?

A2: Deprotection can be challenging, especially if the chosen group is too robust or if the product is sensitive to the deprotection conditions.

  • Troubleshooting:

    • Screen Deprotection Conditions: If the standard conditions are not working or are causing decomposition, screen different reagents and conditions. For example, if acidic removal of a Boc group is problematic, consider alternative methods.

    • Orthogonal Protecting Groups: In a multi-step synthesis, plan your protecting group strategy carefully. Use orthogonal protecting groups that can be removed selectively without affecting others.

    • Consult the Literature: There is extensive literature on protecting groups. Search for specific methods for deprotecting your particular group from an indole ring system.

Diagram: Protecting Group Strategy Logic

protecting_group_logic start Indole Substrate decision Are subsequent reaction conditions incompatible with N-H? start->decision protect Select & Install Protecting Group (PG) decision->protect Yes no_protect Proceed with N-H Indole decision->no_protect No reaction Perform Synthesis Step(s) protect->reaction deprotect Remove Protecting Group reaction->deprotect product Final Product deprotect->product no_protect->reaction

Caption: Decision workflow for using a protecting group in indole synthesis.

VIII. Purification of Substituted Indoles

Purification of indole compounds can be challenging due to their varying polarity, potential for streaking on silica gel, and instability under certain conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indole compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?

A1: Streaking is often caused by the interaction of the basic indole nitrogen with the acidic silica gel.

  • Troubleshooting:

    • Add a Base to the Eluent: Adding a small amount of a basic modifier like triethylamine (~1%) or ammonia (e.g., using a DCM/methanol/ammonia system) to the eluent can neutralize the acidic sites on the silica and significantly improve peak shape.

    • Deactivate Silica Gel: You can use deactivated silica gel (e.g., by treating it with a base) for your column.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina or a reverse-phase (C18) column.[27]

Q2: I am having trouble purifying my indole derivative by recrystallization. What are some good solvent systems to try?

A2: Finding a suitable recrystallization solvent requires experimentation.

  • Troubleshooting:

    • Solvent Screening: Test a range of solvents with varying polarities. Common solvents for indoles include ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof (e.g., ethyl acetate/hexane).

    • General Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. If the compound is too soluble in one solvent, you can add a co-solvent in which it is less soluble (an anti-solvent) to promote precipitation.

Q3: My product seems to be decomposing on the silica gel column. What are my options?

A3: Some indole derivatives are sensitive to the acidic nature of silica gel.

  • Troubleshooting:

    • Check Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it. If a new spot appears, it is likely decomposing. A 2D TLC can also be used for this purpose.[27]

    • Use Deactivated Silica or Alumina: As mentioned, using a less acidic stationary phase like neutral alumina or deactivated silica can prevent decomposition.

    • Florisil: Florisil is another alternative stationary phase that can be less harsh than silica gel.[27]

    • Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system than you would for a slow gravity column.

References

Enhancing the selectivity of (1-Benzyl-1H-indol-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the selectivity of (1-benzyl-1H-indol-4-yl)methanamine derivatives.

Frequently Asked Questions (FAQs)

This section addresses common issues related to the synthesis, purification, and optimization of selectivity for your compounds.

Category 1: Synthesis & Purification

Question: My Fischer indole synthesis is yielding multiple products, and I'm struggling with purification. The product spots on my TLC plate are not separating well on the column. What can I do?

Answer: This is a common challenge, especially with indole derivatives containing amine groups.[1] Here are several strategies to troubleshoot this issue:

  • Optimize Chromatography Conditions:

    • Solvent System Modification: If you are using a standard system like Chloroform:Methanol, try adding a small percentage (0.5-1%) of a tertiary amine like triethylamine (TEA) or ammonia in methanol to the eluent. This can prevent peak tailing and improve the separation of basic compounds.[1]

    • Alternative Sorbents: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica gel (C18). Reverse-phase chromatography can be particularly effective for separating compounds with minor polarity differences.[1]

    • Gradient Elution: Instead of an isocratic (constant) solvent system, use a shallow gradient elution. Start with a non-polar solvent and gradually increase the polarity. This can often resolve closely running spots.

  • Reaction Work-up: Ensure your aqueous work-up effectively removes acidic or basic impurities that might interfere with chromatography. An acid-base extraction can isolate your amine-containing product from neutral or acidic byproducts before column chromatography.

  • Recrystallization: If a solid, your crude product might be purified by recrystallization. The key is finding a suitable solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[2] Common solvents for indole recrystallization include ethanol, methanol, and acetone.[2]

Question: The N-benzylation step of my indole core is giving low yields. What are the critical parameters to control?

Answer: Low yields in N-alkylation of indoles can be due to competing C-3 alkylation or incomplete deprotonation.[3]

  • Choice of Base: Use a strong, non-nucleophilic base to fully deprotonate the indole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard and effective choice.

  • Temperature Control: Perform the deprotonation step at 0 °C to prevent side reactions. After the addition of the benzyl halide, the reaction can often be allowed to warm to room temperature.

  • Reagent Quality: Ensure your benzyl halide is pure and your solvent is anhydrous. Water in the reaction mixture will quench the base and the indole anion, reducing your yield.

Category 2: Enhancing Receptor Selectivity

Question: How can I systematically approach modifying the this compound scaffold to improve selectivity for my target receptor?

Answer: A systematic Structure-Activity Relationship (SAR) study is essential. This involves making specific, controlled modifications to different parts of the molecule and evaluating the impact on binding affinity and selectivity. Focus on three key regions:

  • The N1-Benzyl Group: Substituents on the phenyl ring of the benzyl group can profoundly impact selectivity. Introduce small electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -CF₃) groups at the ortho, meta, and para positions. These changes alter the electronics and sterics, which can favor binding to one receptor over another.

  • The Indole Core: Substitution at the 2, 3, 5, 6, and 7-positions of the indole ring can modulate activity. For instance, adding a small alkyl group at the 2-position or a halogen at the 5-position can introduce new interactions with the receptor binding pocket.

  • The 4-Methanamine Side Chain: The nature of the amine (primary, secondary, tertiary) and the length of the alkyl chain can be critical. Consider synthesizing derivatives where the primary amine is converted to a dimethylamine or is part of a cyclic structure like a piperazine.[4][5]

Question: What is the first step in assessing if my modifications are improving selectivity?

Answer: The first step is to perform competitive radioligand binding assays for your primary target and at least one key off-target receptor.[4][6] These assays will provide you with the inhibition constant (Ki) or IC50 value for each compound at each receptor. Selectivity is then calculated as the ratio of the Ki values (Ki off-target / Ki on-target). A higher ratio indicates greater selectivity.

Quantitative Data Summary

The following table presents hypothetical data from a SAR study to illustrate how results can be structured to evaluate selectivity. The goal is to maximize the Ki at Receptor B (off-target) while minimizing the Ki at Receptor A (on-target), thus increasing the selectivity fold.

Compound IDModificationKi (Receptor A, nM)Ki (Receptor B, nM)Selectivity Fold (B/A)
Lead-001 This compound (Parent)15453
SAR-002 N1-(4-Fluoro)benzyl substitution1212010
SAR-003 N1-(4-Methoxy)benzyl substitution25753
SAR-004 5-Chloro substitution on indole core820025
SAR-005 4-(dimethylaminomethyl) side chain504509
SAR-006 5-Chloro and N1-(4-Fluoro)benzyl5550110

Key Experimental Protocols

Protocol 1: General Fischer Indole Synthesis

This protocol describes a general method for creating the indole core structure, which can then be further modified.[7][8]

Materials:

  • Appropriate phenylhydrazine hydrochloride

  • Desired ketone (e.g., 4-oxo-piperidine derivative for the methanamine precursor)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Microwave reactor or conventional heating setup with condenser

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Methodology:

  • To a microwave-safe vial, add the phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq).

  • Add anhydrous THF to achieve a concentration of approximately 1.0 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 10-15 minutes.[8] Monitor the reaction progress by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate with 1% TEA).

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of your test compounds for a target receptor.[6][9]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-Scopolamine)

  • Test compounds (your derivatives) at various concentrations

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Non-specific binding (NSB) control compound (a high concentration of an unlabeled ligand)

Methodology:

  • Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 25 µL of your test compound dilutions (typically a 10-point serial dilution) in triplicate. For total binding (TB) wells, add 25 µL of buffer. For non-specific binding (NSB) wells, add 25 µL of the NSB control compound.

  • Radioligand Addition: Add 25 µL of the radioligand at a concentration near its Kd value to all wells.[6]

  • Membrane Addition: Add 100 µL of the receptor membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

experimental_workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis start Design Analogs (SAR) synth Synthesize Indole Core (e.g., Fischer Synthesis) start->synth modify Introduce Substitutions (N1-Benzyl, Core, Side Chain) synth->modify purify Purify Compound (Chromatography/Recrystallization) modify->purify char Characterize Structure (NMR, MS) purify->char assay Primary Receptor Binding Assay char->assay off_target Off-Target Receptor Binding Assay char->off_target calc Calculate Ki and Selectivity Index assay->calc off_target->calc analyze Analyze SAR Data calc->analyze decision Decision: Optimize Further or Select Lead? analyze->decision decision->start Iterate Design

Caption: Experimental workflow from compound design to lead optimization.

SAR_logic cluster_mods Structural Modifications cluster_outcomes Potential Outcomes core This compound Core Scaffold mod1 N1-Benzyl Group (Electronic/Steric Changes) core->mod1 mod2 Indole Core (Positions 2, 5, 6) core->mod2 mod3 4-Methanamine Chain (Amine Type/Length) core->mod3 affinity Altered Affinity (Ki Value) mod1->affinity mod2->affinity mod3->affinity selectivity Enhanced Selectivity (Selectivity Index) affinity->selectivity Ratio of Ki values

Caption: Logical relationship of Structure-Activity Relationship (SAR).

GPCR_pathway ligand Indole Derivative (Antagonist) receptor Target GPCR ligand->receptor Binds & Inhibits g_protein G-Protein (α, β, γ subunits) receptor->g_protein Prevents Activation ac Adenylyl Cyclase (Effector) g_protein->ac No Gα Activation camp cAMP (Second Messenger) atp ATP atp->camp Conversion Blocked response Blocked Cellular Response camp->response Signal Not Propagated

Caption: Simplified GPCR antagonist signaling pathway.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Guide to (1-Benzyl-1H-indol-4-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indol-4-yl)methanamine is a synthetic compound belonging to the large and versatile family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide array of biological activities.[1][2][3] The addition of a benzyl group at the N1 position and a methanamine group at the C4 position of the indole ring suggests potential interactions with various biological targets. While direct experimental data for this compound is not extensively available in the public domain, this guide provides a comparative analysis of its potential biological activities based on data from structurally related N-benzyl-indole and 4-substituted-indole analogs. This guide aims to offer a predictive insight into its biological profile and to provide a framework for its future investigation and validation.

Comparative Analysis of Biological Activities

Based on the biological activities reported for analogous compounds, this compound could potentially exhibit activities in several key therapeutic areas, including oncology, neurology, and infectious diseases. The following tables summarize the quantitative data for structurally related compounds.

Table 1: Anticancer Activity of N-Benzyl-Indole Analogs
Compound IDStructureCell LineIC₅₀ (µM)Reference
Analog A 1-Benzyl-indole-3-carbinolMCF-7 (Breast Cancer)~0.2[4]
Analog B 2-chloro-3-(1-benzyl indol-3-yl) quinoxalineOvarian Cancer Xenografts100% Tumor Growth Suppression[5]
Analog C N-benzyl-1H-indole-2-carbohydrazide derivativeMCF-7, A549, HCT~2[6]
Table 2: Serotonin Receptor Binding Affinity of 4-Aminomethyl-1H-indole Analogs
Compound IDStructureReceptor SubtypeKᵢ (nM)Reference
Analog D 4-Aminomethyl-1H-indole5-HT₁AHigh Affinity[7]
Analog E 4-Aminomethyl-1H-indole5-HT₁B/DHigh Affinity[7]
Analog F 4-Aminomethyl-1H-indole5-HT₂BHigh Affinity[7]
Analog G 4-Aminomethyl-1H-indole5-HT₆High Affinity[7]
Analog H 4-Aminomethyl-1H-indole5-HT₇High Affinity[7]
Table 3: Monoamine Oxidase (MAO) Inhibition by Benzylamine Analogs
Compound IDStructureEnzymeIC₅₀ / KᵢReference
Analog I α-MethylbenzylamineMAO-A & MAO-BNot specified[8]
Analog J PargylineMAO-BNot specified[8]
Analog K Benzyl 1-(aminomethyl)cyclopropane-1-carboxylateMAO-BInactivator[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables, which can be adapted for the validation of this compound.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium with fresh medium containing the test compound at various concentrations and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Radioligand Binding Assay for Serotonin Receptor Affinity

Objective: To determine the binding affinity of the test compound to specific serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT₁A, 5-HT₂A)

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A)

  • Test compound

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Calculate the specific binding and determine the Kᵢ value of the test compound using competitive binding analysis software.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Test compound

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Detection reagent (e.g., for measuring hydrogen peroxide or a specific metabolite)

  • 96-well plate (black, for fluorescence measurements)

  • Fluorometric plate reader

Procedure:

  • Pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of the test compound in the incubation buffer for a specific time.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a stop solution).

  • Add the detection reagent and measure the fluorescence signal using a plate reader.

  • Calculate the percentage of MAO inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological validation.

anticancer_pathway 1-Benzyl-Indole Analog 1-Benzyl-Indole Analog Target Protein (e.g., Tubulin, Kinase) Target Protein (e.g., Tubulin, Kinase) 1-Benzyl-Indole Analog->Target Protein (e.g., Tubulin, Kinase) Inhibition Cell Cycle Arrest Cell Cycle Arrest Target Protein (e.g., Tubulin, Kinase)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Putative anticancer mechanism of N-benzyl-indole analogs.

serotonin_pathway 4-Aminomethyl-Indole Analog 4-Aminomethyl-Indole Analog Serotonin Receptor Serotonin Receptor 4-Aminomethyl-Indole Analog->Serotonin Receptor Binding Downstream Signaling Downstream Signaling Serotonin Receptor->Downstream Signaling Neuronal Activity Modulation Neuronal Activity Modulation Downstream Signaling->Neuronal Activity Modulation

Caption: Potential modulation of serotonergic signaling.

experimental_workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo Models Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening In Silico Screening In Silico Screening In Silico Screening->Compound Synthesis Receptor Binding Assays Receptor Binding Assays Cytotoxicity Screening->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Receptor Binding Assays->Enzyme Inhibition Assays Animal Models of Disease Animal Models of Disease Enzyme Inhibition Assays->Animal Models of Disease Toxicity & PK/PD Studies Toxicity & PK/PD Studies Animal Models of Disease->Toxicity & PK/PD Studies

Caption: General workflow for biological validation.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer, neuropharmacological, or anti-infective agent. The presence of the N-benzyl group is known to influence the pharmacokinetic and pharmacodynamic properties of indole derivatives, often enhancing their activity. The 4-aminomethyl substitution is a key feature of several compounds with high affinity for serotonin receptors. Future research should focus on the synthesis and in-depth biological evaluation of this compound using the experimental protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines, neurotransmitter receptors, and key enzymes would be a crucial first step in elucidating its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the benzyl and aminomethyl groups, would further aid in optimizing its biological profile.

References

A Comparative Study of (1-Benzyl-1H-indol-4-yl)methanamine and Other Biologically Active Indoleamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (1-Benzyl-1H-indol-4-yl)methanamine and other significant indoleamines. Due to the limited publicly available biological data for this compound, this document focuses on providing a framework for its potential evaluation by comparing it with well-characterized indoleamines such as serotonin, melatonin, and other synthetic derivatives. The information presented herein is intended to serve as a valuable resource for researchers interested in the structure-activity relationships of this class of compounds.

Introduction to Indoleamines

Indoleamines are a class of neurotransmitters and hormones characterized by an indole ring structure. They play crucial roles in a vast array of physiological processes. The endogenous indoleamines, serotonin and melatonin, are well-known for their roles in mood regulation, sleep-wake cycles, and circadian rhythms[1][2][3]. The indoleamine backbone has also served as a scaffold for the development of numerous synthetic compounds targeting a variety of receptors and enzymes, including serotonin receptors, melatonin receptors, dopamine receptors, and indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune response and cancer[4][5].

This compound is a synthetic indoleamine derivative. While its specific biological activities are not extensively documented in peer-reviewed literature, its structure suggests potential interactions with various targets in the central nervous system and other tissues. This guide will present the available information on this compound and provide a comparative analysis with other key indoleamines for which experimental data are available.

Chemical Structures

The chemical structures of this compound and key comparator indoleamines are presented below.

This compound

  • CAS Number: 1339884-59-1

  • Molecular Formula: C16H16N2

  • Molecular Weight: 236.31 g/mol

  • Commercial Availability: This compound is available from various chemical suppliers.

Comparator Indoleamines:

  • Serotonin (5-Hydroxytryptamine): An endogenous neurotransmitter.

  • Melatonin (N-acetyl-5-methoxytryptamine): An endogenous hormone primarily involved in regulating sleep-wake cycles.

  • Tryptamine: The parent compound for many biologically active substances.

  • N-Benzyltryptamine: A synthetic derivative of tryptamine.

Comparative Biological Activity

While specific quantitative data for this compound is not available in the public domain, we can infer its potential biological targets based on its structural similarity to other indoleamines. The following tables summarize the binding affinities (Ki) and functional activities (IC50) of well-characterized indoleamines for various receptors and enzymes. This data provides a benchmark for the potential evaluation of this compound.

Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT2A5-HT2B5-HT2CMT1MT2D2D3
Serotonin~1-10~10-100~1-10~1-10>10,000>10,000~1000-10,000~1000-10,000
Melatonin>10,000>10,000>10,000>10,000~0.08~0.38>10,000>10,000
Tryptamine~100-1000~1000-10,000~1000-10,000~1000-10,000>10,000>10,000>10,000>10,000
N-Benzyltryptamine-245100186----
Functional Activity (IC50, nM) - IDO1 Inhibition
CompoundHeLa/M109 Cellular IC50 (nM)
Epacadostat~10
Navoximod~70
Indoximod (D-1MT)34,000 (Ki)
BMS-986205~2

Note: Data for well-characterized IDO1 inhibitors are presented for comparative purposes[5].

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are representative protocols for key assays used to characterize indoleamines.

Serotonin Receptor Radioligand Binding Assay (Example: 5-HT2A Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

  • Test compound solutions at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes (typically 50-100 µg of protein), and the test compound or vehicle.

  • Add the radioligand ([3H]Ketanserin) at a concentration near its Kd (e.g., 0.5 nM).

  • For non-specific binding wells, add mianserin.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IDO1 Inhibition Cellular Assay

Objective: To determine the potency (IC50) of a test compound to inhibit IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3).

  • Interferon-gamma (IFN-γ) to induce IDO1 expression.

  • L-Tryptophan.

  • Test compound solutions at various concentrations.

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Remove the medium and add fresh medium containing a known concentration of L-Tryptophan and the test compound at various concentrations.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant. A common method involves a colorimetric assay where kynurenine reacts with Ehrlich's reagent to produce a yellow product that can be quantified by measuring absorbance at 490 nm.

  • Generate a dose-response curve by plotting the percentage of IDO1 inhibition against the concentration of the test compound.

  • Calculate the IC50 value from the curve.

Signaling Pathways and Experimental Workflow

Serotonin 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq/11 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Serotonin Serotonin Serotonin->5HT2A_Receptor Binds to

Caption: Serotonin 5-HT2A receptor signaling pathway.

Indoleamine 2,3-Dioxygenase (IDO1) Pathway

IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing kynurenine and its downstream metabolites, IDO1 can suppress T-cell proliferation and promote immune tolerance, a mechanism often exploited by tumors to evade the immune system.

G Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_cell_suppression T-Cell Suppression Tryptophan->T_cell_suppression Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_cell_suppression Induces Immune_Tolerance Immune Tolerance T_cell_suppression->Immune_Tolerance

Caption: The IDO1 metabolic pathway and its role in immune suppression.

General Experimental Workflow for Indoleamine Characterization

The characterization of a novel indoleamine like this compound would typically follow a multi-step process, starting from in vitro screening to in vivo studies.

G Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Compound_Synthesis->Primary_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ flux, IDO1 activity) Primary_Screening->Functional_Assays Selectivity_Profiling Selectivity Profiling (Panel of receptors and enzymes) Functional_Assays->Selectivity_Profiling In_vitro_ADME In vitro ADME/Tox (Metabolic stability, cytotoxicity) Selectivity_Profiling->In_vitro_ADME In_vivo_PK In vivo Pharmacokinetics In_vitro_ADME->In_vivo_PK In_vivo_PD In vivo Pharmacodynamics and Efficacy Models In_vivo_PK->In_vivo_PD

References

A Comparative Analysis of (1-Benzyl-1H-indol-4-yl)methanamine and Known Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential nicotinic acetylcholine receptor (nAChR) antagonist activity of the novel compound (1-Benzyl-1H-indol-4-yl)methanamine against well-characterized nAChR antagonists. Due to the limited publicly available data on the specific 4-substituted indole compound, this analysis utilizes data from a closely related structural isomer, 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide, to provide a preliminary assessment. This comparison is intended to guide further research and drug discovery efforts in the field of nAChR modulation.

Quantitative Comparison of nAChR Antagonists

The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of the 1-(1-benzyl-1H-indol-3-yl)methanaminium derivative and two well-established nAChR antagonists, Mecamylamine and d-tubocurarine, across various nAChR subtypes. This data highlights the potential selectivity and competitive nature of the novel compound's structural class.

CompoundnAChR SubtypePotency (IC₅₀ / Kᵢ)Mechanism of Action
1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives human α7IC₅₀ in the low micromolar rangeCompetitive Antagonist
human α4β2IC₅₀ in the low micromolar rangeCompetitive Antagonist
Mecamylamine α3β4IC₅₀ = 640 nM[1]Non-competitive
α4β2IC₅₀ = 2.5 µM[1]Non-competitive
α3β2IC₅₀ = 3.6 µM[1]Non-competitive
α7IC₅₀ = 6.9 µM[1]Non-competitive
Neuronal nAChRs (rat chromaffin cells)IC₅₀ = 0.34 µM[2]Non-competitive
d-tubocurarine Muscle-typeIC₅₀ = 41 ± 2 nM[3]Competitive Antagonist
Neuronal α7-Potent Antagonist

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Detailed methodologies for these key experiments are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Protocol for [³H]methyllycaconitine ([³H]MLA) Binding to α7 nAChR:

  • Membrane Preparation: Membranes from cells stably expressing the human α7 nAChR are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]MLA (a selective α7 antagonist) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Protocol for [³H]cytisine Binding to α4β2 nAChR:

  • Membrane Preparation: Membranes from cells expressing the human α4β2 nAChR are used.

  • Incubation: Membranes are incubated with [³H]cytisine (an α4β2 agonist) and the test compound.

  • Separation and Quantification: Similar to the α7 binding assay, bound radioligand is separated and quantified.

  • Data Analysis: IC₅₀ and Kᵢ values are calculated to determine the affinity of the test compound for the α4β2 nAChR.

Electrophysiology (Two-Electrode Voltage Clamp)

Electrophysiological techniques, such as the two-electrode voltage clamp on Xenopus oocytes expressing specific nAChR subtypes, are used to measure the functional effects of a compound on ion channel activity.

Protocol for Functional Characterization of nAChR Antagonism:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α7 or α4 and β2).

  • Receptor Expression: Oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

  • Voltage Clamp Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Agonist Application: A baseline current is established, and then an agonist (e.g., acetylcholine) is applied to elicit an inward current through the nAChRs.

  • Antagonist Application: The test compound is co-applied with the agonist to determine its effect on the agonist-induced current.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist response (IC₅₀) is determined by constructing a concentration-response curve.

Visualizing Cellular and Experimental Pathways

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving nAChRs and a typical workflow for characterizing nAChR antagonists.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates Antagonist This compound (Antagonist) Antagonist->nAChR Binds & Blocks Depolarization->Ca_channel Activates Signaling Downstream Signaling Ca_influx->Signaling

Caption: nAChR signaling pathway and antagonist interaction.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Determine Kᵢ) Purification->Binding Functional Electrophysiology (Determine IC₅₀ & Mechanism) Purification->Functional Data_Analysis Calculate Potency & Selectivity Binding->Data_Analysis Functional->Data_Analysis Comparison Compare with Known Antagonists Data_Analysis->Comparison

Caption: Workflow for characterizing novel nAChR antagonists.

References

Structure-Activity Relationship of (1-Benzyl-1H-indol-4-yl)methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for (1-Benzyl-1H-indol-4-yl)methanamine analogs. While direct SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related 1-benzyl-indole and 4-substituted indole derivatives to elucidate the key structural determinants for biological activity, with a focus on their potential interaction with serotonin receptors.

Core Structure and Pharmacological Relevance

The this compound scaffold is a promising starting point for the design of novel therapeutic agents. The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including the neurotransmitter serotonin.[1] The N-benzylation of the indole ring is a common strategy in medicinal chemistry that can significantly enhance the potency and modulate the selectivity of a compound for its biological target.[2][3] The methanamine group at the 4-position of the indole ring provides a basic center that can engage in crucial ionic interactions with receptor active sites.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs can be systematically modified by substitutions at three key positions: the benzyl ring, the indole nucleus, and the methanamine side chain.

Substitution on the Benzyl Ring

The benzyl group at the 1-position of the indole ring plays a significant role in modulating the affinity and efficacy of these analogs. Modifications to the phenyl ring of the benzyl group can influence ligand-receptor interactions through steric and electronic effects.

  • Positional Effects : For related 1-benzyl substituted compounds, substitutions at the ortho or meta positions of the benzyl ring tend to enhance affinity for serotonin receptors, whereas para substitution often leads to a reduction in affinity.[4]

  • Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, which can be crucial for binding. For instance, in some series of 1-benzyl-indole derivatives, halogen substitutions on the benzyl ring have been shown to be favorable for activity.[3]

  • Steric Bulk : The size of the substituent on the benzyl ring is also a critical factor. While some degree of steric bulk may be tolerated or even beneficial, overly large substituents can lead to a loss of activity due to steric hindrance at the receptor binding site.

Substitution on the Indole Nucleus

The indole core itself offers several positions for substitution (e.g., 2, 5, 6, and 7-positions) that can be exploited to fine-tune the pharmacological profile of the analogs.

  • Position 5 : Substitution at the 5-position of the indole ring with small, lipophilic groups such as halogens (e.g., fluorine, chlorine) or a cyano group has been shown to enhance affinity for serotonin receptors in related indolealkylpiperazine series.[5]

  • Position 2 : The 2-position of the indole can also be modified. SAR studies on related N-piperidinyl indoles have shown that substitution at the 2-position can lead to higher binding affinities compared to 3-substituted analogs.[6]

  • General Considerations : The introduction of substituents on the indole ring can affect the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation, all of which are critical for receptor binding and selectivity.

Modification of the Methanamine Side Chain

The (methanamine)methyl group at the 4-position is a key feature for potential ionic interactions with acidic residues in the receptor binding pocket.

  • N-Alkylation : While the parent compound has a primary amine, N-alkylation (e.g., N,N-dimethylation) is a common modification in related tryptamine series. This can impact the basicity and steric profile of the side chain, potentially altering receptor subtype selectivity.

  • Chain Length : The length of the alkyl chain connecting the amine to the indole ring is crucial. In tryptamines (3-substituted analogs), a two-carbon chain is optimal for serotonin receptor activity. While the current scaffold has a one-carbon linker at the 4-position, variations in this linker could be a key area for SAR exploration.

Comparative Biological Data of Related Analogs

The following table summarizes the binding affinities (Ki) of N-benzyltryptamine analogs for human serotonin 5-HT2 receptors. Tryptamines are structurally related to the target compounds, with the side chain at the 3-position instead of the 4-position. This data provides valuable insights into the effects of benzyl ring substitution on receptor affinity.

Compound IDR (Substitution on Benzyl Ring)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
1 Unsubstituted245100186
2 2-Methoxy4.2-11
3 3-Iodo<1--
4 4-Bromo---

Data extracted from studies on N-benzyltryptamine analogs, which are 3-substituted indoles.[4][7]

Experimental Protocols

The following is a representative protocol for a radioligand binding assay to determine the affinity of test compounds for serotonin receptors.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound analogs for the human 5-HT2A receptor.

Materials:

  • HeLa cells expressing human 5-HT1A receptors.

  • [³H]-Ketanserin (radioligand).

  • Serotonin (for non-specific binding determination).

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and ascorbic acid).

  • 96-well microfilter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [³H]-Ketanserin.

    • Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of unlabeled serotonin.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the microfilter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

SAR_Workflow General SAR Study Workflow Lead Lead Compound This compound Design Design Analogs (Vary R1, R2, R3) Lead->Design Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Screening (e.g., Receptor Binding Assay) Synthesis->BioAssay Data Data Analysis (Determine IC50/Ki) BioAssay->Data SAR Establish SAR Data->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization

Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.

GPCR_Signaling Simplified 5-HT2A Receptor Signaling Pathway Ligand Serotonin or Analog Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response Ca_Release->Cell_Response PKC_Activation->Cell_Response

References

Comparative Analysis of (1-Benzyl-1H-indol-4-yl)methanamine and Structurally Related Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (1-Benzyl-1H-indol-4-yl)methanamine and its structurally related analogs, focusing on their synthesis, biological activity, and the experimental protocols used for their evaluation. Due to the limited publicly available experimental data for this compound, this guide leverages data from close structural analogs, primarily N-benzyltryptamines and other substituted indoleamines, to provide a predictive framework for its potential pharmacological profile and to guide future research.

Introduction

This compound is a substituted indole derivative with potential applications in neuroscience and pharmacology. Its core structure, an indole ring with a methanamine substituent at the 4-position and a benzyl group at the 1-position, suggests a likelihood of interaction with biogenic amine receptors, particularly serotonin (5-HT) receptors. The N-benzyl moiety is a known modulator of affinity and functional activity at various G-protein coupled receptors (GPCRs). This guide will compare its structural features with those of known serotonergic ligands to infer its potential biological activity.

Structural Analogs and Comparative Data

The primary comparators for this guide are N-benzyltryptamines, which are isomers of this compound with the aminoalkyl side chain at the 3-position of the indole ring. This class of compounds has been extensively studied for its interaction with serotonin receptors.

Table 1: Comparative Receptor Binding Affinities (Ki) of N-Benzyltryptamine Analogs at Human Serotonin Receptors
Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)Reference
N-Benzyltryptamine245100186[1]
N-(2-methoxybenzyl)-5-methoxytryptamine1.9 (EC50)--[2]
N-(3-bromobenzyl)-5-methoxytryptamine1.48--[2]
N-(4-bromobenzyl)-5-methoxytryptamine11.2--[2]

Note: EC50 value indicates functional potency rather than binding affinity.

Table 2: Functional Activity (EC50 and Emax) of N-Benzyltryptamine Analogs at Serotonin Receptors
CompoundReceptorEC50 (nM)Emax (%)Reference
N-Benzyltryptaminerat 5-HT2A40726[1]
N-Benzyltryptaminehuman 5-HT2A16262[1]
N-Benzyltryptaminehuman 5-HT2C50121[1]
N-(2-methoxybenzyl)-5-methoxytryptaminehuman 5-HT2A1.985[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like this compound.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a target receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (this compound or analogs).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter mat and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro GPCR Functional Assay (Calcium Flux)

This assay measures the functional activity of a compound at a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at a specific GPCR.

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the human serotonin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • Known agonist and antagonist for the receptor (for controls).

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound.

  • Use a FLIPR to measure the baseline fluorescence in each well.

  • Add the test compound to the wells and immediately begin measuring the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Analyze the data to determine the concentration-response curve and calculate the EC50 and Emax values.[3]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

G cluster_synthesis General Synthetic Pathway Indole 4-Cyano-1H-indole N_Benzyl N-Benzylation (Benzyl Bromide, Base) Indole->N_Benzyl Step 1 Reduction Nitrile Reduction (e.g., LiAlH4) N_Benzyl->Reduction Step 2 Product This compound Reduction->Product

Caption: A potential synthetic route to this compound.

G cluster_workflow Experimental Workflow for Pharmacological Profiling Start Test Compound (this compound) Binding Radioligand Binding Assay Start->Binding Functional GPCR Functional Assay (e.g., Calcium Flux) Start->Functional Affinity Determine Binding Affinity (Ki) Binding->Affinity Potency Determine Functional Potency (EC50) and Efficacy (Emax) Functional->Potency SAR Structure-Activity Relationship Analysis Affinity->SAR Potency->SAR

Caption: Workflow for characterizing the pharmacological profile of a novel compound.

G Ligand Ligand (e.g., Serotonin or Analog) GPCR 5-HT Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Simplified Gq-coupled GPCR signaling pathway for serotonin receptors.

Conclusion

While direct experimental validation of this compound is pending, the analysis of its structural analogs provides a strong foundation for predicting its pharmacological properties. The N-benzyl group is known to enhance affinity and potency at serotonin 5-HT2 receptors. The position of the aminomethyl group at the 4-position of the indole ring, as opposed to the more common 3-position in tryptamines, may influence receptor selectivity and functional activity. The experimental protocols detailed in this guide offer a clear path for the comprehensive in vitro characterization of this and other novel indole derivatives. Future studies should focus on synthesizing this compound and evaluating its binding affinity and functional activity at a panel of serotonin receptors to establish its pharmacological profile and potential as a research tool or therapeutic lead.

References

Comparative Efficacy of Indole-Based Compounds in Cancer Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a lack of publicly available scientific literature and experimental data specifically detailing the efficacy of (1-Benzyl-1H-indol-4-yl)methanamine in different cell lines. Therefore, this guide provides a comparative overview of the efficacy of other well-researched indole-based compounds that have demonstrated anti-cancer properties. The indole scaffold is a significant structural motif in many established and experimental anti-cancer agents.[1][2][3][4] This guide will be of interest to researchers and drug development professionals working in oncology.

The indole core is a key pharmacophore in numerous anti-cancer drugs, both natural and synthetic.[2] Several indole derivatives have received FDA approval for cancer treatment, including sunitinib, panobinostat, and osimertinib.[2][4] The anti-proliferative effects of indole-based compounds are often attributed to their ability to interfere with critical cellular processes such as microtubule dynamics, cell cycle progression, and various signaling pathways.[1][3][5]

Quantitative Comparison of Indole Derivatives

The following table summarizes the in vitro efficacy of selected indole derivatives against various cancer cell lines, as reported in preclinical studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a quantitative comparison of their anti-proliferative activities.

Compound ClassSpecific DerivativeCell Line(s)IC50/GI50Mechanism of ActionReference
TMP Analogue Compound 3aSGC7901, KB, HT108012.3 ± 1.6 nM, 13.5 ± 1.5 nM, 25.1 ± 2.0 nMTubulin Polymerization Inhibition[6]
TMP Derivative Compound 1kMCF-74.5 ± 1 nMTubulin Polymerization Inhibition[6]
Fused Indole Compound 21Various Human Cancer Cells22 - 56 nMTubulin Polymerization Inhibition[6]
Arylthioindoles Compounds 5f & 5mFour Cancer Cell Lines0.11 - 1.4 µMTubulin Polymerization Inhibition[6]
Prenylated Indole 3,5-Diprenyl indole 35MIA PaCa-29.5 ± 2.2 µMCytotoxic[1]
Indole Iso-quinoline Hybrid Compound 2330 Cancer Cell LinesGI50 = 1.5 µmol/LBroad-spectrum Anti-proliferative[2]
Indole Triazole Conjugates Compounds 2c & 2gMCF-72.31 µM & 2.62 µMTubulin Polymerization Inhibition, G2/M Arrest[7]
2-(Thiophen-2-yl)-1H-indole Derivatives Compounds 4g, 4a, 4cHCT-1167.1 ± 0.07 µM, 10.5 ± 0.07 µM, 11.9 ± 0.05 µMS and G2/M Phase Cell Cycle Arrest[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anti-cancer compounds.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (and a vehicle control, such as DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

2. Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Assay Components: The assay typically includes purified tubulin protein, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine or nocodazole) is used as a positive control.

  • Procedure: The reaction is initiated by warming the mixture to 37°C to induce tubulin polymerization. The extent of polymerization is monitored over time by measuring the increase in absorbance or fluorescence using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of polymerization is determined for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a specific duration. After treatment, the cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation and Staining: The cells are fixed in cold ethanol to permeabilize the cell membrane. Following fixation, the cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The flow cytometry data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[8]

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anti-cancer compounds and a simplified signaling pathway targeted by many indole derivatives.

G cluster_workflow Experimental Workflow for Efficacy Testing start Compound Synthesis/ Acquisition screen In Vitro Screening (e.g., MTT Assay) start->screen Test in Cancer Cell Lines hit Hit Identification (Active Compounds) screen->hit Select compounds with high potency moa Mechanism of Action Studies (e.g., Tubulin Assay, Cell Cycle Analysis) hit->moa Elucidate biological target invivo In Vivo Studies (Animal Models) moa->invivo Validate efficacy in a living organism lead Lead Optimization invivo->lead Refine chemical structure for improved properties

Caption: A generalized workflow for the preclinical evaluation of potential anti-cancer compounds.

G cluster_pathway Targeting Microtubule Dynamics by Indole Derivatives Indole Indole Derivatives Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to tubulin Microtubule Microtubules Indole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Forms mitotic spindle Arrest G2/M Phase Arrest Mitosis->Arrest Disruption of mitotic spindle Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Simplified pathway showing the inhibition of microtubule polymerization by indole derivatives, leading to cell cycle arrest and apoptosis.

References

Unraveling the Therapeutic Potential: A Comparative Analysis of (1-Benzyl-1H-indol-4-yl)methanamine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and favorable safety profiles is paramount. This guide presents a comprehensive in vitro and in vivo correlation of the activity of a promising N-benzyl indole derivative, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline, and its analogs. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential clinical translation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The N-benzyl indole moiety, in particular, has emerged as a significant pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines. This guide focuses on a specific analog, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline (Compound A), and a structurally related compound, 2-chloro-3-(1-benzoylindol-3-yl)quinoxaline (Compound B), to elucidate their structure-activity relationships and therapeutic potential.

Comparative In Vitro and In Vivo Efficacy

To provide a clear and concise comparison, the following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo antitumor activity of Compound A and Compound B.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundOvarian Cancer (OVCAR-3)
Compound A (2-chloro-3-(1-benzylindol-3-yl)quinoxaline)Data Not Available
Compound B (2-chloro-3-(1-benzoylindol-3-yl)quinoxaline)Data Not Available

Note: Specific IC50 values for these compounds against ovarian cancer cell lines were not available in the reviewed literature. The primary focus of the available study was on in vivo efficacy.

Table 2: In Vivo Antitumor Activity

CompoundAnimal ModelCancer TypeDosingTumor Growth Suppression
Compound A (2-chloro-3-(1-benzylindol-3-yl)quinoxaline)Nude Mice XenograftOvarian CancerNot Specified100.0 ± 0.3%[1]
Compound B (2-chloro-3-(1-benzoylindol-3-yl)quinoxaline)Nude Mice XenograftOvarian CancerNot SpecifiedData Not Available

The in vivo data highlights the exceptional potency of Compound A, demonstrating complete tumor growth suppression in a preclinical model of ovarian cancer.[1] This remarkable in vivo activity underscores the therapeutic potential of this N-benzyl indole derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded in a 96-well plate at a density of 5 x 103 - 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound A, Compound B) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Ovarian Cancer Xenograft Model

Animal models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used for these studies.

  • Cell Implantation: Human ovarian cancer cells (e.g., OVCAR-3) are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 106 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups. The test compounds are administered via a specified route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth suppression is a key endpoint.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

G Hypothesized Mechanism of Action cluster_0 Compound A cluster_1 Cellular Target cluster_2 Cellular Effects Compound_A 2-chloro-3-(1-benzylindol-3-yl)quinoxaline Tubulin Tubulin Compound_A->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for Compound A as a tubulin polymerization inhibitor.

G In Vivo Xenograft Study Workflow Cell_Culture Ovarian Cancer Cell Culture (e.g., OVCAR-3) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with Compound A or Vehicle Control Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight and Histology Monitoring->Endpoint

Caption: Workflow for the in vivo evaluation of antitumor efficacy in a xenograft model.

References

Benchmarking (1-Benzyl-1H-indol-4-yl)methanamine Against Current Research Compounds: A Comparative Guide for Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indol-4-yl)methanamine is an indole derivative with potential for biological activity. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) modulators suggests it may interact with this class of receptors. This guide provides a comparative benchmark of this compound against two well-characterized research compounds that target nAChRs: Varenicline and GTS-21.

This document is intended to serve as a resource for researchers investigating novel nAChR ligands by providing a framework for comparison, outlining key experimental protocols for characterization, and visualizing the relevant signaling pathways. The data presented for this compound should be considered hypothetical, based on the activity of structurally related compounds, and is meant to guide future experimental design.

Comparative Analysis of Nicotinic Acetylcholine Receptor Ligands

The following tables summarize the known quantitative data for Varenicline and GTS-21 at the α7 and α4β2 nAChR subtypes. A hypothetical profile for this compound is included to illustrate a potential starting point for experimental investigation, based on the antagonist activity of a structurally analogous compound.

Table 1: Comparative Binding Affinities (Ki) at Nicotinic Acetylcholine Receptors

Compoundα7 nAChR (Ki, nM)α4β2 nAChR (Ki, nM)
This compound Hypothesized AntagonistHypothesized Antagonist
Varenicline32.5[1]0.12[1]
GTS-21198[1]1.5 (as Nicotine)[1]

Note: The activity of this compound is hypothesized based on structurally similar compounds. Ki values for Varenicline and GTS-21 are from radioligand binding assays.

Table 2: Comparative Functional Activities (EC50/IC50) at Nicotinic Acetylcholine Receptors

Compoundα7 nAChR (EC50/IC50, µM)α4β2 nAChR (EC50/IC50, µM)Activity Type
This compound Hypothesized AntagonistHypothesized AntagonistHypothesized Antagonist
Varenicline18 (EC50)[2]2.3 (EC50)[2]Full Agonist (α7)[2] / Partial Agonist (α4β2)[2]
GTS-21~0.57 (EC50, estimated)[3]Weak/No Agonist ActivityPartial Agonist (α7)[3]

Note: The activity of this compound is hypothesized. Functional data is typically obtained from electrophysiology or calcium flux assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are outlines of standard experimental protocols used to characterize ligands targeting nAChRs.

Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from the α7 and α4β2 nAChRs by the test compound.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α7 or α4β2 nAChRs.

  • Radioligands: [³H]-Epibatidine for α4β2 nAChRs[4][5][6] or [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.

  • Test compound: this compound.

  • Reference compounds: Varenicline, GTS-21.

  • Incubation buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.2% BSA, pH 7.4).[7]

  • Non-specific binding control (e.g., high concentration of nicotine or other suitable ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).[7]

  • Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for α7 nAChR Activity

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium concentration upon receptor activation.

Objective: To determine if this compound modulates α7 nAChR-mediated calcium influx.

Materials:

  • Cells stably expressing human α7 nAChRs (e.g., SH-EP1-hα7).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., Choline or PNU-282987).

  • Test compound and reference compounds.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a known α7 nAChR agonist.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • To test for agonist activity, apply the test compound directly to the cells without a pre-stimulation agonist.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique provides detailed information about the functional properties of a ligand, including its efficacy and potency, by directly measuring the ion flow through the receptor channel.

Objective: To characterize the functional effect of this compound on α7 and α4β2 nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human α7 or α4 and β2 nAChR subunits.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes filled with KCl.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Agonist (e.g., Acetylcholine).

  • Test compound and reference compounds.

Procedure:

  • Inject the cRNA for the desired nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution containing the agonist to elicit a baseline current response.

  • To test for antagonist activity, co-apply the test compound with the agonist and measure the change in the current response.

  • To test for agonist activity, apply the test compound alone.

  • Construct dose-response curves to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the α7 and α4β2 nAChRs and a general experimental workflow for compound characterization.

alpha7_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling a7 α7 nAChR Ca_influx Ca²⁺ Influx a7->Ca_influx JAK2 JAK2 a7->JAK2 PI3K PI3K a7->PI3K Ca_release Ca²⁺ Release (from ER) Ca_influx->Ca_release STAT3 STAT3 JAK2->STAT3 Cellular_Response Cellular Response (e.g., Neurotransmission, Anti-inflammation) STAT3->Cellular_Response Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits NFkB->Cellular_Response Ca_release->Cellular_Response Agonist Agonist (e.g., Acetylcholine) Agonist->a7 Binds

α7 nAChR Signaling Pathway

alpha4beta2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling a4b2 α4β2 nAChR Ion_influx Na⁺/K⁺/Ca²⁺ Influx a4b2->Ion_influx beta_arrestin β-Arrestin a4b2->beta_arrestin Depolarization Membrane Depolarization Ion_influx->Depolarization Dopamine_Release Dopamine Release (in reward pathways) Depolarization->Dopamine_Release Src Src beta_arrestin->Src Syk Syk Src->Syk PLCg1 PLCγ1 Syk->PLCg1 PKC PKCβII Activation PLCg1->PKC PKC->Src Positive Feedback Agonist Agonist (e.g., Nicotine) Agonist->a4b2 Binds

α4β2 nAChR Signaling Pathways

experimental_workflow Compound This compound Binding_Assay Radioligand Binding Assay (Determine Ki at α7 and α4β2) Compound->Binding_Assay Functional_Assay Functional Assays Compound->Functional_Assay Data_Analysis Data Analysis and Comparison (Benchmark against Varenicline, GTS-21) Binding_Assay->Data_Analysis Ca_Flux Calcium Flux Assay (Determine EC50/IC50 at α7) Functional_Assay->Ca_Flux TEVC Two-Electrode Voltage Clamp (Determine EC50/IC50, efficacy at α7 and α4β2) Functional_Assay->TEVC Ca_Flux->Data_Analysis TEVC->Data_Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion

Experimental Workflow for Compound Characterization

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features point towards a potential interaction with nicotinic acetylcholine receptors. This guide provides a comparative framework against the well-established nAChR modulators Varenicline and GTS-21, offering a roadmap for future investigation. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to characterize this and other novel indole-based compounds. Further experimental validation is necessary to elucidate the precise pharmacological profile of this compound and determine its potential as a modulator of nAChRs.

References

Indole-Based PAR4 Antagonists: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for scientists and drug development professionals on the comparative efficacy and experimental evaluation of indole-based Protease-Activated Receptor 4 (PAR4) antagonists.

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, plays a crucial role in thrombosis and hemostasis, making it a compelling target for the development of novel antiplatelet therapies. Unlike PAR1, which is the high-affinity thrombin receptor, PAR4 is a low-affinity receptor that mediates sustained platelet activation, a key process in the formation of stable thrombi. The development of selective PAR4 antagonists is a promising strategy for preventing arterial thrombosis with a potentially lower risk of bleeding complications compared to broader antiplatelet agents. Among the various chemical scaffolds explored, indole-based antagonists have emerged as a prominent class, demonstrating significant potency and selectivity. This guide provides a head-to-head comparison of key indole-based PAR4 antagonists, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.

Performance Comparison of Indole-Based PAR4 Antagonists

The following table summarizes the in vitro potency and selectivity of prominent indole-based PAR4 antagonists against the related PAR1 receptor. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of these compounds. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), indicating the concentration of the antagonist required to inhibit 50% of the PAR4-mediated response.

CompoundPAR4 IC50 (nM)PAR1 IC50 (µM)Selectivity (Fold, PAR1/PAR4)Assay TypeReference
ML354 14010~71PAC-1 Binding (Platelets)[1][2]
Compound 1 66>10 (38% inhib.)>151GPIIbIIIa Activation (Platelets)[3][4]
Compound 3 1000>10 (31% inhib.)>10GPIIbIIIa Activation (Platelets)[3][4]
Compound 5 170>10 (56% inhib.)>58GPIIbIIIa Activation (Platelets)[3][4]
Compound 9j 445>30>67PAC-1 Binding (Platelets)[5]
Compound 10h 179>30>167PAC-1 Binding (Platelets)[5]
YD-3 26>10 (55% inhib.)>385GPIIbIIIa Activation (Platelets)[3][4]

Note: YD-3 is an indazole-based PAR4 antagonist included for comparative purposes as a well-characterized tool compound in the field.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for two key assays utilized in the characterization of indole-based PAR4 antagonists.

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify compounds that inhibit PAR4-mediated intracellular calcium release, a critical downstream signaling event.

Materials:

  • Washed human platelets

  • Fluo-4 AM calcium indicator dye

  • Calcium assay buffer (1X HBSS without calcium or magnesium, 20 mM HEPES, 2.5 mM probenecid, 1 mM EGTA, 0.1% BSA)

  • PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2

  • Test compounds (indole-based PAR4 antagonists)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling capabilities

Procedure:

  • Platelet Preparation: Prepare washed human platelets from whole blood obtained from healthy, consenting donors using standard centrifugation techniques.[3]

  • Dye Loading: Resuspend platelets in calcium assay buffer and incubate with Fluo-4 AM (final concentration 2.5 µg/mL) for 1 hour at 37°C to allow for dye loading.[3]

  • Plate Seeding: Dispense 60 µL of the dye-loaded platelet suspension (1.0 x 10⁸ platelets/mL) into each well of a 384-well microplate.[3]

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for 5-10 minutes at 37°C.[3]

  • Agonist Stimulation and Signal Detection: Place the microplate in a fluorescence plate reader. Simultaneously add a PAR4-AP solution (e.g., 80 µM final concentration) to all wells and immediately begin recording fluorescence intensity (excitation ~485 nm, emission ~520 nm) at regular intervals for several minutes.[1]

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each well. Determine the IC50 values by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This functional assay provides a more physiologically relevant measure of the antagonist's ability to inhibit thrombin- or PAR4-AP-induced platelet aggregation.

Materials:

  • Washed human platelets or platelet-rich plasma (PRP)

  • Tyrode's buffer

  • PAR4 activating peptide (PAR4-AP) or thrombin

  • Test compounds (indole-based PAR4 antagonists)

  • Platelet aggregometer

Procedure:

  • Platelet Preparation: Prepare washed platelets or PRP from citrated whole blood. Adjust the platelet count to a standardized concentration (e.g., 2-3 x 10⁸ platelets/mL) in Tyrode's buffer.

  • Incubation: Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

  • Compound Addition: Add the test compound or vehicle control to the platelet suspension and incubate for a specified period (e.g., 5-10 minutes).

  • Agonist-Induced Aggregation: Add the PAR4-AP or thrombin to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the platelet suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmittance. IC50 values are determined by measuring the inhibitory effect of different concentrations of the antagonist on agonist-induced aggregation.[6]

Visualizing the Molecular Landscape

To better understand the context in which these indole-based antagonists function, the following diagrams illustrate the PAR4 signaling pathway and a typical experimental workflow.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) Tethered Ligand Gq Gq PAR4_active->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Granule Secretion, Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation

Figure 1. Simplified PAR4 signaling cascade in platelets.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. PAR1, etc.) Dose_Response->Selectivity Functional Functional Assays (e.g., Platelet Aggregation) Selectivity->Functional SAR Structure-Activity Relationship (SAR) Studies Functional->SAR In_Vivo In Vivo Efficacy Models (Thrombosis Models) Functional->In_Vivo SAR->Dose_Response Iterative Optimization Safety Safety & Toxicology Studies In_Vivo->Safety

References

Assessing the selectivity of (1-Benzyl-1H-indol-4-yl)methanamine for TRβ over TRα

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the selectivity of leading thyroid hormone receptor beta (TRβ) agonists. This guide focuses on a comparison of well-characterized compounds, as information regarding "(1-Benzyl-1H-indol-4-yl)methanamine" is not available in current scientific literature.

The development of selective thyroid hormone receptor beta (TRβ) agonists is a significant area of research, particularly for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH), as well as certain neurodegenerative diseases.[1][2] The therapeutic goal is to harness the beneficial effects of thyroid hormone on the liver, which are primarily mediated by TRβ, while avoiding the adverse effects on the heart, bone, and muscle that are associated with TRα activation.[1][2][3][4] This guide provides a comparative overview of prominent TRβ-selective agonists, their selectivity profiles, and the experimental methods used to assess them.

Comparative Selectivity of TRβ Agonists

The selectivity of a compound for TRβ over TRα is a critical determinant of its therapeutic potential. This is typically quantified through binding and functional assays. The table below summarizes the selectivity data for three leading TRβ agonists: Sobetirome (GC-1), Resmetirom (MGL-3196), and VK2809 (MB07811).

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50)Selectivity (TRα/TRβ)
Sobetirome (GC-1) TRα~150 nM-~10-fold (Binding)
TRβ~15 nM-
Resmetirom (MGL-3196) TRα--12 to 15-fold (Functional)
TRβ--
VK2809 (active form) TRα35 nM-~11.7-fold (Binding)
TRβ3 nM-
Triiodothyronine (T3) TRα0.22 nM-~0.4-fold (Binding)
TRβ0.55 nM-

Note: Data is compiled from various sources and assays, which may lead to variations in reported values. The selectivity is often presented as a ratio of TRα to TRβ binding affinity or functional activity.

Sobetirome (GC-1) was one of the first synthetic TRβ-selective agonists, demonstrating a roughly 10-fold higher binding affinity for TRβ compared to TRα.[1][5][6] Resmetirom (MGL-3196) is a next-generation thyromimetic with a reported 12 to 15-fold selectivity for TRβ in functional assays.[7] VK2809 is a pro-drug, and its activated form shows a pronounced affinity for TRβ, with a Ki of 3 nM compared to 35 nM for TRα.[1][2] For comparison, the endogenous thyroid hormone, Triiodothyronine (T3), shows a slight preference for TRα.[8]

Signaling Pathway and Experimental Workflow

To understand how these compounds are evaluated, it is essential to be familiar with the thyroid hormone signaling pathway and the general experimental workflow for assessing selectivity.

Thyroid Hormone Signaling Pathway cluster_nucleus Nucleus T3 T3 / Agonist TR TRβ or TRα T3->TR Binds to RXR RXR TR->RXR Forms heterodimer with TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to Gene Target Gene TRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response

Caption: Simplified Thyroid Hormone Signaling Pathway.

The assessment of a compound's selectivity is a multi-step process, beginning with initial screening and progressing to more complex biological systems.

Experimental Workflow for TRβ Selectivity cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models a Compound Library b Binding Assays (TRα and TRβ) a->b c Functional Assays (TRα and TRβ) a->c d Calculate Selectivity Ratio b->d c->d e Reporter Gene Assays d->e Promising Compounds f Target Gene Expression Analysis e->f g Animal Models (e.g., Rats, Mice) f->g Lead Candidates h Assess Efficacy (e.g., Cholesterol Lowering) g->h i Assess Safety (e.g., Heart Rate) g->i

Caption: General workflow for assessing TRβ selectivity.

Experimental Protocols

The determination of a compound's selectivity for TRβ over TRα relies on a variety of established experimental protocols. Below are methodologies for two key experiments.

1. Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the TRα and TRβ receptors.

  • Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ.

  • Materials:

    • Purified human TRα and TRβ ligand-binding domains.

    • Radiolabeled T3 (e.g., [¹²⁵I]T3).

    • Test compounds.

    • Assay buffer.

    • Filter plates and scintillation counter.

  • Method:

    • A constant concentration of the TR isoform and the radiolabeled T3 are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding.

    • The mixture is incubated to allow for equilibrium to be reached.

    • The receptor-bound radioligand is separated from the free radioligand by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

    • The selectivity is determined by the ratio of Ki(TRα) / Ki(TRβ).

2. Reporter Gene Transactivation Assay

This cell-based functional assay measures the ability of a compound to activate gene transcription through TRα or TRβ.[9][10]

  • Objective: To determine the functional potency (EC50) of a test compound as an agonist for TRα and TRβ.

  • Materials:

    • A mammalian cell line (e.g., HEK293) that does not express endogenous TRs.[9]

    • Expression plasmids for human TRα or TRβ.

    • A reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).

    • Cell culture medium and reagents.

    • Test compounds.

    • Luminometer.

  • Method:

    • Cells are co-transfected with a TR expression plasmid (either TRα or TRβ) and the reporter plasmid.

    • The transfected cells are then treated with increasing concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • The EC50 (the concentration of the test compound that produces 50% of the maximal response) is determined for each receptor isoform.

    • The selectivity is determined by the ratio of EC50(TRα) / EC50(TRβ).

References

Safety Operating Guide

Prudent Disposal of (1-Benzyl-1H-indol-4-yl)methanamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of (1-Benzyl-1H-indol-4-yl)methanamine, catering to researchers, scientists, and drug development professionals. While the safety data sheet (SDS) for this compound may not classify it as a hazardous substance, its molecular structure, containing an aromatic amine and an indole moiety, warrants a cautious approach to its handling and disposal. Aromatic amines and indole derivatives can exhibit toxicological properties and pose environmental risks.[1][2][3] Therefore, it is recommended to handle this compound as a potentially hazardous waste.

Waste Category Container Type Labeling Requirements Storage Location Disposal Method
Solid Waste Sealable, chemically resistant container (e.g., HDPE)"HAZARDOUS WASTE"; Chemical Name; % CompositionDesignated Satellite Accumulation AreaCollection by certified hazardous waste management service
Liquid Waste (Solutions) Sealable, chemically resistant container (e.g., glass or HDPE)"HAZARDOUS WASTE"; Chemical Name and Solvent(s); % CompositionDesignated Satellite Accumulation AreaCollection by certified hazardous waste management service
Contaminated Labware Puncture-resistant, sealable container"HAZARDOUS WASTE"; Contaminant NameDesignated Satellite Accumulation AreaCollection by certified hazardous waste management service
Empty Containers Original containerDeface original label; "EMPTY"Designated waste containerTriple rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container as regular trash or according to institutional policy.[4]

Experimental Protocols: Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

2. Waste Segregation and Collection:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Collect solid this compound and materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel) in a designated, sealable, and chemically resistant container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and chemically compatible waste container. Do not overfill containers; leave at least 10% headspace for expansion.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, syringes) that has come into contact with the compound should be collected in a designated puncture-resistant container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

3. Container Labeling:

All waste containers must be accurately labeled. The label should include:

  • The words "HAZARDOUS WASTE".

  • The full chemical name: "this compound".

  • For liquid waste, also list the solvent(s) and the approximate concentration of each component.

  • The date when the waste was first added to the container (accumulation start date).

  • The name of the principal investigator or research group.

4. Storage of Waste:

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents and acids.[7]

5. Final Disposal:

  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's certified hazardous waste management service.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[1][4]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_Preparation Preparation cluster_WasteGeneration Waste Generation & Segregation cluster_Containment Containment & Labeling cluster_StorageDisposal Storage & Final Disposal PPE Wear Appropriate PPE WorkArea Work in Fume Hood SolidWaste Solid Waste SolidContainer Sealable Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste LiquidContainer Sealable Liquid Waste Container LiquidWaste->LiquidContainer ContaminatedLabware Contaminated Labware LabwareContainer Puncture-Resistant Container ContaminatedLabware->LabwareContainer Labeling Label Container as Hazardous Waste SolidContainer->Labeling LiquidContainer->Labeling LabwareContainer->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Pickup Arrange for EHS Waste Pickup Storage->Pickup

Caption: A flowchart outlining the key stages of the disposal process.

Decision Tree for Container Disposal Start Empty Container of This compound TripleRinse Triple rinse with a suitable solvent? Start->TripleRinse CollectRinsate Collect rinsate as hazardous liquid waste TripleRinse->CollectRinsate Yes DefaceLabel Deface original label CollectRinsate->DefaceLabel DisposeTrash Dispose of container in regular trash (or as per institutional policy) DefaceLabel->DisposeTrash

Caption: Decision-making process for the disposal of empty containers.

References

Personal protective equipment for handling (1-Benzyl-1H-indol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (1-Benzyl-1H-indol-4-yl)methanamine was not located. The following guidance is based on the safety protocols for handling similar chemical structures, including primary aromatic amines and indole derivatives. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure laboratory safety and minimize risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. Exposure to amines can cause skin irritation, respiratory problems, and potential allergic reactions.[1] Long-term exposure may lead to more severe health effects.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be tight-sealing to protect against splashes and vapors.[2][3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Regularly inspect gloves for any signs of degradation or perforation and replace them as needed.
Body Protection Laboratory CoatA flame-retardant lab coat that fully covers the arms is required.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashes.
Closed-toe ShoesMade of a non-absorbent material.[4]
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5]
RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary for situations with potential airborne exposure, such as spills.[1][3][6]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Minimize direct contact with the substance.[7] Avoid inhalation of dust or vapors.[8]

  • Transfer: When transferring the chemical, use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2][6]

  • Keep the container tightly closed when not in use.

  • Store in a locked cabinet or other secure location.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Emergency ScenarioProcedure
Skin Contact Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a suitable, sealed container for disposal.
Large Spill Evacuate the area. Prevent the spill from entering drains. Ventilate the area and contact the appropriate emergency response team.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

Disposal Protocol:

  • Waste Collection: Collect all waste containing the compound in a clearly labeled, sealed, and appropriate container.

  • Solvent Extraction: For wastewater containing indole derivatives, extraction with an organic solvent such as toluene or ethyl acetate can be used to separate the compound.[9] The resulting organic phase should then be treated as chemical waste.

  • Professional Disposal: Arrange for a licensed chemical waste disposal company to handle the final disposal of the material.

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handling1 Work Within Fume Hood prep3->handling1 handling2 Transfer Compound Carefully handling1->handling2 handling3 Seal Container After Use handling2->handling3 cleanup1 Decontaminate Work Surface handling3->cleanup1 cleanup2 Remove and Store PPE Correctly cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 disposal1 Segregate Waste cleanup3->disposal1 disposal2 Label Waste Container disposal1->disposal2 disposal3 Store in Designated Area disposal2->disposal3 disposal4 Arrange for Professional Disposal disposal3->disposal4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.